2-Bromoethyl acrylate
Description
Properties
IUPAC Name |
2-bromoethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C5H7BrO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAAIHWZYWBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Record name | 2-BROMOETHYL ACRYLATE | |
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Related CAS |
27136-29-4 | |
| Record name | 2-Propenoic acid, 2-bromoethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID4024648 | |
| Record name | 2-Bromoethyl acrylate | |
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Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromoethyl acrylate is a colorless liquid. (NTP, 1992) | |
| Record name | 2-BROMOETHYL ACRYLATE | |
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Boiling Point |
311 to 316 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-BROMOETHYL ACRYLATE | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992) | |
| Record name | 2-BROMOETHYL ACRYLATE | |
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Density |
1.4581 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-BROMOETHYL ACRYLATE | |
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CAS No. |
4823-47-6 | |
| Record name | 2-BROMOETHYL ACRYLATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Bromoethyl acrylate | |
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| Record name | 2-Bromoethyl acrylate | |
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| Record name | Acrylic acid, 2-bromoethyl ester | |
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| Record name | 2-Bromoethyl acrylate | |
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| Record name | 2-Bromoethyl acrylate | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromoethyl Acrylate (CAS: 4823-47-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromoethyl acrylate (B77674) (BEA), a bifunctional monomer with significant applications in polymer chemistry, materials science, and bioconjugation. This document details its physicochemical properties, spectroscopic data, synthesis and polymerization protocols, and safety information.
Core Properties and Data
2-Bromoethyl acrylate is a colorless liquid recognized for its dual reactivity, stemming from the presence of both a polymerizable acrylate group and a reactive bromoethyl group.[1][2][3] This unique structure makes it a valuable building block for the synthesis of functional polymers and bioconjugates.[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 4823-47-6 | [1] |
| Molecular Formula | C₅H₇BrO₂ | [1] |
| Molecular Weight | 179.01 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 52-53 °C at 5 mmHg | [4] |
| Density | 1.4581 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. | [1][3] |
| Storage Temperature | -20°C, stored under nitrogen | [4][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral features.
| Spectroscopy | Key Peaks/Signals | Reference(s) |
| ¹³C NMR | Computed spectral data is available and can be accessed through spectral databases. | [6] |
| IR (Infrared) | Characteristic peaks for C=O (ester) and C=C (alkene) stretches. | [1] |
| Mass Spec (MS) | Monoisotopic Mass: 177.96294 Da | [1][7] |
Synthesis and Reactivity
This compound's reactivity is dominated by the chemistry of its two functional groups: the acrylate moiety, which readily undergoes polymerization, and the bromoethyl group, which is susceptible to nucleophilic substitution.[2][8] The compound is sensitive to light and heat and is incompatible with strong oxidizing agents, polymerizing agents, and peroxides.[2]
A general synthesis approach for alkyl 2-bromoacrylates involves a multi-step process starting from the corresponding alkyl acrylate.[9]
Experimental Protocols
Detailed methodologies for the polymerization of this compound are crucial for its application in materials science and drug development.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. Poly(bromoethyl acrylate) (pBEA) synthesized via RAFT serves as a highly reactive precursor for post-polymerization modification.[8][10]
Materials:
-
This compound (BEA) monomer
-
RAFT agent (e.g., 2-(((Butylthio)carbonothioyl)thio)propanoic acid - PABTC)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Nitrogen or Argon source for degassing
Procedure:
-
A solution of the RAFT agent and radical initiator is prepared in the chosen anhydrous solvent in a Schlenk flask.
-
The desired amount of BEA monomer is added to the flask.
-
The reaction mixture is degassed by several freeze-pump-thaw cycles.
-
The flask is backfilled with an inert gas (Nitrogen or Argon) and sealed.
-
The polymerization is carried out by heating the reaction mixture at a specific temperature (e.g., 90°C) for a predetermined time.
-
The polymerization is quenched by cooling the reaction vessel in an ice bath.
-
The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another controlled radical polymerization method suitable for acrylates, enabling the synthesis of well-defined polymers.
Materials:
-
This compound (BEA) monomer
-
Initiator (e.g., ethyl 2-bromoisobutyrate - EBiB)
-
Catalyst (e.g., Copper(I) bromide - CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Solvent (e.g., anisole)
Procedure:
-
The catalyst (CuBr) and ligand (PMDETA) are added to a Schlenk flask.
-
The flask is sealed, and the atmosphere is replaced with an inert gas.
-
The monomer (BEA), initiator (EBiB), and solvent are added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 60°C) with stirring.
-
Samples can be taken periodically to monitor conversion and molecular weight progression.
-
Upon completion, the reaction is quenched, and the polymer is purified to remove the catalyst.[11]
Applications in Drug Development and Bioconjugation
The reactive bromoethyl group of pBEA makes it an excellent scaffold for post-polymerization modification. This allows for the attachment of a wide range of molecules, including therapeutic agents, targeting ligands, and imaging agents.[8] This versatility is particularly valuable in the development of drug delivery systems and bioconjugates.
While specific protocols for bioconjugation using this compound itself are not extensively detailed in the provided search results, the principle relies on the alkylation of nucleophilic residues on biomolecules, such as the thiol group of cysteine residues in proteins.
Biological Activity and Signaling Pathways
Direct studies on the specific signaling pathways modulated by this compound are not extensively documented in the available literature. However, as a reactive electrophilic compound, it is plausible that its biological effects are related to those observed for other reactive acrylates and acrylamides. These compounds are known to induce cytotoxicity and activate oxidative stress responses.[12][13][14]
The toxicity of such reactive chemicals is often triggered by their covalent reaction with biological nucleophiles, most notably glutathione (B108866) (GSH). Depletion of the cellular GSH pool can disrupt the redox balance, leading to an increase in reactive oxygen species (ROS).[14] This, in turn, can activate cellular stress response pathways, such as the Nrf2/Keap1 pathway.[15] It is important to note that this is a generalized pathway for reactive electrophiles and has not been specifically demonstrated for this compound.
References
- 1. This compound | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4823-47-6 [chemicalbook.com]
- 3. CAS 4823-47-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound,98% (stabilized with MEHQ) | 4823-47-6 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Page loading... [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. afinitica.com [afinitica.com]
- 10. researchgate.net [researchgate.net]
- 11. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Bromoethyl Acrylate: Properties, Synthesis, and Applications in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoethyl acrylate (B77674) (2-BEA) is a versatile monomer that is gaining significant attention in the fields of polymer chemistry and drug delivery. Its unique bifunctional nature, possessing both a polymerizable acrylate group and a reactive bromoethyl moiety, makes it an invaluable building block for the synthesis of advanced functional polymers. This technical guide provides a comprehensive overview of the molecular and physical properties of 2-BEA, detailed experimental protocols for its synthesis and polymerization, and a focused discussion on its application in the development of sophisticated drug delivery systems. Particular emphasis is placed on its use in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polymer architectures for targeted and controlled release applications.
Core Molecular and Physicochemical Properties
2-Bromoethyl acrylate is a colorless liquid with the chemical formula C₅H₇BrO₂.[1] Its key properties are summarized in the tables below, providing essential data for laboratory and research applications.
Table 1: Molecular and Chemical Identifiers
| Property | Value | Reference |
| Molecular Formula | C₅H₇BrO₂ | [1] |
| Molecular Weight | 179.01 g/mol | [1] |
| CAS Number | 4823-47-6 | [1][2] |
| IUPAC Name | 2-bromoethyl prop-2-enoate | [1] |
| Synonyms | Acrylic acid 2-bromoethyl ester, 2-bromoethyl prop-2-enoate | [1][2] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 155-158 °C (311-316 °F) at 760 mmHg | [1] |
| Density | 1.4581 g/cm³ at 25 °C (77 °F) | [1] |
| Solubility | Miscible with water | |
| Refractive Index | 1.474 |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through several routes. A common and effective method is the esterification of 2-bromoethanol (B42945) with acryloyl chloride. The following protocol is a representative procedure based on established esterification principles.
Materials and Equipment:
-
2-Bromoethanol
-
Acryloyl chloride
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Anhydrous diethyl ether (or dichloromethane)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Application in Drug Delivery: RAFT Polymerization and Nanoparticle Formulation
A primary application of this compound in drug development is its use as a monomer in RAFT polymerization to synthesize well-defined polymers. These polymers can then be used to create nanoparticles for drug delivery. The pendant bromoethyl groups serve as reactive handles for post-polymerization modification, allowing for the attachment of targeting ligands, drugs, or other functional molecules.
Experimental Protocol: Synthesis of Poly(this compound) (PBEA) via RAFT Polymerization
This protocol outlines a general procedure for the RAFT polymerization of 2-BEA.
Table 3: Representative RAFT Polymerization Protocol for 2-BEA
| Component | Molar Ratio (relative to RAFT agent) | Purpose |
| This compound (2-BEA) | 50-200 | Monomer |
| RAFT Agent (e.g., CPADB) | 1 | Chain Transfer Agent |
| Initiator (e.g., AIBN) | 0.1-0.2 | Radical Source |
| Solvent (e.g., 1,4-Dioxane) | Sufficient for desired concentration | Reaction Medium |
Procedure:
-
Preparation: In a Schlenk flask, combine this compound, the RAFT agent, and the initiator in the solvent.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified time (e.g., 4-24 hours).
-
Termination: Quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol (B129727) or hexane). The polymer can be further purified by redissolving and re-precipitating.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Experimental Workflow: From Monomer to Functionalized Nanoparticles
The following diagram illustrates the logical workflow from the this compound monomer to functionalized nanoparticles for drug delivery.
Caption: Workflow for the synthesis of drug-loaded nanoparticles.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store the monomer in a cool, dark place, and it is often stabilized with an inhibitor to prevent spontaneous polymerization.
Conclusion
This compound is a highly valuable monomer for the synthesis of functional polymers with significant potential in drug delivery and other biomedical applications. Its well-defined molecular structure and predictable reactivity in controlled radical polymerization techniques like RAFT make it an ideal candidate for creating sophisticated, tailor-made materials. The ability to perform post-polymerization modifications on the resulting polymers opens up a vast landscape for the development of targeted and responsive drug delivery systems. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their advanced research and development endeavors.
References
An In-depth Technical Guide to the Synthesis and Purification of 2-Bromoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-bromoethyl acrylate (B77674), a valuable monomer in the development of functional polymers for various applications, including drug delivery systems. This document outlines the primary synthetic routes, detailed experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
2-Bromoethyl acrylate (BEA) is a bifunctional monomer containing both a polymerizable acrylate group and a reactive bromoethyl moiety. This unique structure allows for its incorporation into polymer chains via polymerization of the acrylate group, while the bromine atom serves as a versatile handle for post-polymerization modification through nucleophilic substitution reactions. These characteristics make BEA an important building block in the synthesis of advanced materials with tailored functionalities.
Synthetic Pathways
The synthesis of this compound can be primarily achieved through two main routes: direct esterification of acrylic acid with 2-bromoethanol (B42945) and a multi-step synthesis involving bromination and dehydrobromination of an acrylate precursor.
Direct Esterification
The most straightforward method for synthesizing this compound is the direct esterification of acrylic acid with 2-bromoethanol. This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, and involves the removal of water to drive the equilibrium towards the product.[1]
Multi-step Synthesis from an Alkyl Acrylate
An alternative route involves a three-step process starting from a simple alkyl acrylate, such as ethyl acrylate. This pathway includes the initial synthesis of the acrylate ester, followed by bromination of the double bond, and subsequent dehydrobromination to yield the desired 2-bromoalkyl acrylate.[1]
Experimental Protocols
Protocol for Direct Esterification of Acrylic Acid with 2-Bromoethanol
This protocol is based on general procedures for the esterification of acrylic acid with alcohols.[1]
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: The flask is charged with acrylic acid, 2-bromoethanol (typically in a slight molar excess), an acid catalyst (e.g., p-toluenesulfonic acid, ~1% of the total reactant weight), and a suitable solvent that forms an azeotrope with water (e.g., benzene (B151609) or toluene). A polymerization inhibitor (e.g., hydroquinone) is also added.
-
Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark trap.
-
Monitoring: The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap.
-
Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acrylic acid and the acid catalyst), and brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Reaction Parameters for Direct Esterification (Representative)
| Parameter | Value/Condition | Reference |
| Reactants | Acrylic Acid, 2-Bromoethanol | [1] |
| Catalyst | p-Toluenesulfonic acid (PTSA) | [1] |
| Catalyst Loading | ~1% of total reactant weight | [1] |
| Solvent | Benzene or Toluene | [1] |
| Reaction Temperature | Reflux temperature of the solvent | [1] |
| Water Removal | Azeotropic distillation with a Dean-Stark trap | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4823-47-6 | [2] |
| Molecular Formula | C₅H₇BrO₂ | [2] |
| Molecular Weight | 179.01 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 188.1 °C at 760 mmHg | [4] |
| Density | 1.457 g/cm³ | [4] |
| Refractive Index | 1.472 | [4] |
| Purity (Commercial) | ≥94% | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | [3] |
Purification
The primary method for purifying this compound is vacuum fractional distillation .[1] This technique is crucial for separating the desired product from unreacted starting materials, byproducts, and any high-boiling point impurities or polymers that may have formed during the reaction.
Key considerations for the purification of this compound include:
-
Use of a Polymerization Inhibitor: Acrylates are prone to polymerization, especially at elevated temperatures. It is essential to have a polymerization inhibitor (e.g., hydroquinone (B1673460) or 4-methoxyphenol) present in the distillation flask.[5]
-
Vacuum: Distillation under reduced pressure is necessary to lower the boiling point of this compound, thereby preventing thermal decomposition and polymerization.[6]
-
Fraction Collection: Careful collection of fractions based on the boiling point at a specific pressure is required to isolate the pure product.
The purification process typically involves the following steps:
-
Washing: The crude product is first washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove water-soluble impurities and acidic residues.
-
Drying: The organic layer is thoroughly dried using an anhydrous drying agent.
-
Distillation: The dried crude product is subjected to vacuum fractional distillation.[7][8] The pure this compound is collected as a specific fraction at its characteristic boiling point under the applied vacuum.
By following these synthesis and purification protocols, researchers can obtain high-purity this compound suitable for use in the development of advanced functional polymers for a wide range of applications in research and drug development.
References
- 1. afinitica.com [afinitica.com]
- 2. scbt.com [scbt.com]
- 3. CAS 4823-47-6: this compound | CymitQuimica [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. vlab.amrita.edu [vlab.amrita.edu]
- 8. Purification [chem.rochester.edu]
2-Bromoethyl acrylate reactivity and stability
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromoethyl Acrylate (B77674)
Introduction
2-Bromoethyl acrylate (BEA) is a bifunctional monomer possessing both a reactive acrylate group and a primary alkyl bromide. Its chemical structure, featuring both an electrophilic Michael acceptor and a site for nucleophilic substitution, makes it a highly versatile building block in polymer chemistry, materials science, and for the synthesis of functionalized molecules in drug development. This guide provides a comprehensive overview of the reactivity, stability, and handling of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is characterized by its limited solubility in water but good solubility in organic solvents such as ethanol (B145695) and acetone.[1][2][3] Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇BrO₂ | [1][2] |
| Molecular Weight | 179.01 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1][2][5] |
| Boiling Point | 155-158 °C (311-316 °F) at 760 mmHg | [2][6] |
| Density | 1.4581 g/mL at 25 °C | [2][6] |
| CAS Number | 4823-47-6 | [1][5] |
| Water Solubility | Insoluble / less than 1 mg/mL | [2][3][6] |
| Storage Temperature | Refrigerated (2-8 °C) or -20 °C | [4][6] |
Core Reactivity
The unique reactivity of this compound stems from its two distinct functional groups: the acrylate double bond and the bromoethyl ester group. This allows for orthogonal reactions, where one group can be reacted selectively while the other remains available for subsequent transformations.
Caption: Primary reactive sites of the this compound molecule.
Radical Polymerization
As an acrylate monomer, BEA readily undergoes radical polymerization to form poly(this compound).[1] This polymer is a valuable precursor for creating functional materials via post-polymerization modification.[7] Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to precisely control the molecular weight and architecture of the resulting polymers.[7]
Caption: General workflow for RAFT polymerization of this compound.
Experimental Protocol 1: Representative RAFT Polymerization of BEA
This protocol is a generalized procedure based on methodologies for controlled radical polymerization.[7]
-
Materials : this compound (BEA), RAFT agent (e.g., 2-(((Butylthio)carbonothioyl)thio)propanoic acid - PABTC), radical initiator (e.g., Azobisisobutyronitrile - AIBN), and an appropriate solvent (e.g., dioxane or DMF).
-
Procedure : a. In a Schlenk flask, dissolve BEA monomer, PABTC, and AIBN in the solvent at the desired molar ratios. A typical ratio might be [BEA]:[PABTC]:[AIBN] = 100:1:0.2. b. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. c. Backfill the flask with an inert gas (e.g., nitrogen or argon). d. Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization. e. Allow the reaction to proceed for a predetermined time (e.g., 4-24 hours), periodically taking aliquots to monitor conversion via ¹H NMR spectroscopy. f. Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. g. Precipitate the resulting polymer by adding the reaction mixture dropwise into a large volume of a cold non-solvent (e.g., methanol (B129727) or cold diethyl ether). h. Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight. i. Characterize the polymer for molecular weight and dispersity using Gel Permeation Chromatography (GPC).
Nucleophilic Substitution
The primary alkyl bromide in BEA is an excellent electrophile for Sₙ2 reactions. This functionality is often exploited in post-polymerization modification, where the bromine atoms on a poly(BEA) backbone are substituted by various nucleophiles.[7] This strategy allows for the facile synthesis of a wide array of functional polymers, such as polycations (using amines), polythioethers (using thiols), or glycopolymers, under mild conditions.[7]
Experimental Protocol 2: General Procedure for Nucleophilic Substitution on Poly(BEA)
This protocol is adapted from descriptions of post-polymerization modification.[7]
-
Materials : Poly(this compound) (pBEA), a nucleophile (e.g., trimethylamine, sodium thiomethoxide, or a functional thiol), and a polar aprotic solvent (e.g., DMF or THF).
-
Procedure : a. Dissolve the pBEA polymer in the chosen solvent in a round-bottom flask. b. Add an excess of the nucleophile (typically 2-5 molar equivalents per bromine unit) to the solution. c. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-48 hours. d. Monitor the reaction for the disappearance of the alkyl bromide signal and the appearance of the new functional group signal using ¹H NMR spectroscopy. e. Upon completion, precipitate the modified polymer in a suitable non-solvent (e.g., water, methanol, or hexane, depending on the final polymer's solubility). f. Purify the polymer by repeated dissolution and precipitation or by dialysis to remove excess nucleophile and salt byproducts. g. Dry the final functionalized polymer under vacuum.
Michael Addition
The electron-deficient double bond of the acrylate group serves as a Michael acceptor, readily reacting with soft nucleophiles in a conjugate addition.[8] This reaction is highly efficient for forming carbon-sulfur (thio-Michael) or carbon-nitrogen (aza-Michael) bonds.[9][10] The reaction rate is sensitive to factors such as pH and steric hindrance.[9] To prevent undesired secondary additions when using primary amines, a large excess of the amine is often employed.[11]
Caption: Experimental workflow for a typical Michael addition reaction with BEA.
Experimental Protocol 3: General Procedure for Aza-Michael Addition to BEA
This protocol is a generalized procedure for reacting amines with acrylates.[10][11][12]
-
Materials : this compound (BEA), a primary or secondary amine (e.g., benzylamine), and an optional solvent (the reaction can sometimes be run neat).
-
Procedure : a. In a round-bottom flask, combine the amine and the solvent (if used). To favor mono-addition with primary amines, use a large molar excess of the amine (e.g., 5-10 equivalents). b. Cool the mixture in an ice bath. c. Add this compound dropwise to the stirred amine solution. The reaction is often exothermic. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-24 hours. e. Monitor the consumption of BEA using Thin Layer Chromatography (TLC) or ¹H NMR. f. Once the reaction is complete, remove the excess amine and solvent under reduced pressure. g. If necessary, purify the resulting β-amino ester product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Stability and Degradation
While versatile, this compound is a reactive molecule that requires careful handling and storage to prevent unwanted reactions, primarily spontaneous polymerization.
Factors Affecting Stability
BEA is sensitive to both heat and light, which can initiate radical polymerization.[3][13] The presence of radical initiators (including peroxides and other impurities) can also lead to rapid and potentially hazardous polymerization.[3] To ensure stability during storage and transport, BEA is typically supplied with a radical inhibitor, such as 4-methoxyphenol (B1676288) (MEHQ).[1][4][14]
Caption: Key factors influencing the stability of this compound.
Recommended Storage and Handling
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from light.[15] Refrigeration is strongly recommended.[6] For long-term storage, temperatures of -20°C under an inert nitrogen atmosphere are ideal.[4]
-
Handling : Handle in a well-ventilated area or under a fume hood.[15] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Avoid contact with skin and eyes, and avoid inhaling vapors.[15]
-
Incompatibilities : Keep away from strong oxidizing agents, acids, bases, alkali metals, and radical initiators.[3][6]
| Parameter | Condition/Agent | Result | Reference |
| Stability | Heat, Light | Can initiate hazardous polymerization | [3][13] |
| Stabilizers (e.g., MEHQ) | Inhibits premature polymerization | [1][4][14] | |
| Incompatibility | Strong Oxidizing Acids | Vigorous, exothermic reaction | [6] |
| Caustic Solutions | Generates heat | [6] | |
| Alkali Metals, Hydrides | Generates flammable hydrogen gas | [6] | |
| Polymerizing Agents, Peroxides | May cause hazardous polymerization | [3] |
Degradation Pathways
-
Hydrolysis : As an ester, BEA is susceptible to hydrolysis, particularly under basic conditions, to yield acrylic acid and 2-bromoethanol.[17]
-
Thermal Decomposition : If exposed to fire or high heat, BEA can decompose to produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[16][18][19]
Safety and Toxicology
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16] Acute or chronic exposure may be irritating to tissues.[2][3] All handling should be performed with appropriate engineering controls and PPE. For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[15][16]
Conclusion
This compound is a highly functional and reactive monomer with significant applications in polymer and materials science. Its dual reactivity allows for a wide range of chemical transformations, including polymerization, nucleophilic substitution, and Michael addition. However, this high reactivity also necessitates careful handling and storage under controlled conditions—inhibited, refrigerated, and away from light and incompatible materials—to ensure its stability and prevent hazardous spontaneous polymerization. By understanding and controlling its reactivity and stability, researchers can effectively harness the potential of this versatile chemical building block.
References
- 1. CAS 4823-47-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4823-47-6 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US3963771A - Amine acrylate addition reaction products - Google Patents [patents.google.com]
- 13. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 14. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
2-Bromoethyl acrylate safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety information for 2-Bromoethyl acrylate (B77674) (CAS No. 4823-47-6), compiled from various Safety Data Sheets (SDS). It is intended to serve as a technical guide for professionals handling this chemical in a laboratory or research setting.
Chemical and Physical Properties
2-Bromoethyl acrylate is a colorless liquid used in the synthesis of other monomers and in the development of curable and reactive polymers.[1][2][3] Its key physical and chemical properties are summarized below. It is important to note that some data points, such as solubility and flash point, show discrepancies across different sources.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇BrO₂ | [1][3][4] |
| Molecular Weight | 179.01 g/mol | [1][4][5] |
| Appearance | Colorless Liquid | [1][2][4][6] |
| Boiling Point | 155 - 158 °C (311 - 316 °F) at 760 mmHg | [1][5] |
| 188.1 °C at 760 mmHg | [3] | |
| Density | 1.4581 g/cm³ at 25 °C (77 °F) | [1][5] |
| 1.457 g/cm³ | [3] | |
| Water Solubility | < 1 mg/mL at 20.5 °C (68.9 °F) | [1][5] |
| Insoluble | [2][5] | |
| Miscible | [2][3][7] | |
| Vapor Pressure | 0.61 mmHg at 25 °C | [3] |
| Flash Point | Data not available | [1][2][5][6][7] |
| 67.6 °C | [3] | |
| Refractive Index | 1.472 | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][4][7]
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| GHS classification data sourced from multiple reports.[1][4][7] |
The signal word for this chemical is Warning .[4] The acute and chronic health hazard is tissue irritation.[1][2][5][6]
Stability and Reactivity
Understanding the stability and reactivity of this compound is crucial for safe storage and handling.
-
Reactivity Profile : As a brominated acrylic acid ester, it can react with acids, liberating heat.[2][5] Vigorous, potentially ignitable reactions can occur with strong oxidizing acids.[2][5] Heat is also generated upon interaction with caustic solutions.[2][5] Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[5]
-
Chemical Stability : The compound is sensitive to light and heat.[2] It is also designated as a polymerizable substance, a reaction that can be initiated by heat.[5][8]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, polymerizing agents, peroxides, and bases.[2][7]
Experimental Protocols and Methodologies
The safety data presented in the source SDSs are typically based on standardized testing protocols. However, the SDSs themselves do not provide detailed experimental methodologies. The data is often aggregated from sources such as the National Toxicology Program (NTP) and notifications submitted to the European Chemicals Agency (ECHA) C&L Inventory.[1] For detailed experimental protocols, users should consult the primary studies or regulatory bodies referenced in the source safety data sheets. The toxicological properties have not been fully investigated.[7]
Hazard and Response Workflow
The following diagram illustrates the logical workflow from potential exposure routes to the recommended first aid response. This visualization serves as a quick reference for understanding the immediate risks and actions required.
Caption: Hazard and First Aid Workflow for this compound Exposure.
Safe Handling, Storage, and Personal Protection
Strict adherence to handling and storage protocols is essential to minimize exposure risk.
| Precaution Type | Recommendation | Source(s) |
| Handling | Use only in well-ventilated areas. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. | [4][7] |
| Storage | Keep refrigerated and store in a tightly closed container in a dry, cool, well-ventilated place. | [1][4][5][7] |
| Engineering Controls | Facilities should be equipped with eyewash stations and safety showers. Ensure adequate ventilation. | [7][8] |
| Eye/Face Protection | Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | [4][7] |
| Skin Protection | Wear impervious clothing and protective gloves. | [4][7] |
| Respiratory Protection | For tasks like weighing or diluting the neat chemical, use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge. | [1][5] |
Emergency and Spill Response
Prompt and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | First check for and remove any contact lenses. Immediately flush eyes with water or normal saline for 20-30 minutes. Seek immediate medical attention, even if no symptoms develop. | [1][5][7] |
| Skin Contact | Immediately flood the affected skin with water while removing all contaminated clothing. Gently wash the area thoroughly with soap and water. If irritation occurs, seek immediate medical attention. | [1][5][7] |
| Inhalation | Immediately leave the contaminated area and breathe fresh air. If symptoms like coughing or shortness of breath develop, call a physician. | [1][5][7] |
| Ingestion | DO NOT induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical and call a hospital or poison control center immediately. | [5] |
Fire-Fighting and Spill Cleanup
-
Fire-Fighting : Fires can be controlled with a dry chemical, carbon dioxide, Halon extinguisher, or alcohol-resistant foam.[1][4][5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[7]
-
Spill Response : For small spills, remove all ignition sources.[1][5] Use absorbent paper to pick up the liquid. Seal contaminated materials in a vapor-tight plastic bag for disposal.[1][5] Wash the contaminated surface with 60-70% ethanol (B145695) followed by a soap and water solution.[1][5] Do not re-enter the area until it has been verified as clean by a safety officer.[1][5]
References
- 1. This compound | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4823-47-6 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Solubility Profile of 2-Bromoethyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-bromoethyl acrylate (B77674), a reactive monomer utilized in the synthesis of various polymers for applications in coatings, adhesives, and biomedical materials. This document summarizes available solubility data, presents a detailed experimental protocol for solubility determination, and outlines the logical workflow for such an analysis.
Core Data Presentation: Solubility Summary
Precise quantitative solubility data for 2-bromoethyl acrylate in a wide range of solvents is not extensively documented in publicly available literature. However, based on information from chemical suppliers and databases, a qualitative summary of its solubility has been compiled. It is important to note the conflicting information regarding its solubility in water, with some sources indicating miscibility and others suggesting very limited solubility.[1][2][3][4] For applications requiring precise concentrations, experimental determination of solubility in the specific solvent system is strongly recommended.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | < 1 mg/mL (Insoluble/Limited)[1][5] / Miscible[2][3] | 20.5[1] | Conflicting data exists. Described as both "insoluble" and "miscible" by different sources. |
| Ethanol | Soluble[5] | Not Specified | Qualitative data; quantitative values are not readily available. |
| Acetone | Soluble[5] | Not Specified | Qualitative data; quantitative values are not readily available. |
Experimental Protocol for Solubility Determination
The following is a generalized, robust methodology for the quantitative determination of the solubility of a liquid monomer like this compound in various solvents. This protocol is based on the principle of reaching equilibrium between the solute and the solvent and then quantifying the concentration of the dissolved solute.
1. Materials and Equipment:
-
This compound (of known purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Syringes and syringe filters (pore size dependent on analytical method, e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solute is crucial to ensure that a saturated solution is formed.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
For stable emulsions or fine dispersions, centrifugation at a controlled temperature can be used to facilitate phase separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets or solid impurities.
-
Dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the measured concentration of the saturated solution and any dilution factors.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
References
- 1. This compound | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 94%, stab. with 900-1500ppm 4-methoxyphenol 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 4823-47-6 [chemicalbook.com]
- 5. CAS 4823-47-6: this compound | CymitQuimica [cymitquimica.com]
Spectroscopic Profile of 2-Bromoethyl Acrylate: A Technical Guide
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Bromoethyl acrylate (B77674) (C₅H₇BrO₂). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The document details experimental protocols for data acquisition and presents the spectroscopic data in a clear, tabular format for ease of reference and comparison.
Chemical Structure
2-Bromoethyl acrylate is an ester of acrylic acid and 2-bromoethanol. Its chemical structure consists of a vinyl group conjugated with a carbonyl group, an ester linkage, and a bromoethyl group. This structure dictates its characteristic spectroscopic features.
Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.4 | Doublet of Doublets | 1H | Ha (trans to C=O) |
| ~6.1 | Doublet of Doublets | 1H | Hb (cis to C=O) |
| ~5.9 | Doublet of Doublets | 1H | Hc (geminal) |
| ~4.4 | Triplet | 2H | -O-CH₂- |
| ~3.6 | Triplet | 2H | -CH₂-Br |
Predicted values are based on typical chemical shifts for similar acrylate esters.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester) |
| ~131 | =CH₂ |
| ~128 | =CH- |
| ~64 | -O-CH₂- |
| ~28 | -CH₂-Br |
Note: Specific values may vary slightly depending on the solvent and experimental conditions.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H Stretch (vinyl) |
| ~2980-2850 | Medium | C-H Stretch (aliphatic) |
| ~1725 | Strong | C=O Stretch (ester) |
| ~1635 | Medium | C=C Stretch (vinyl) |
| ~1405 | Medium | =C-H Bend (vinyl) |
| ~1270 & ~1190 | Strong | C-O Stretch (ester) |
| ~650 | Medium-Strong | C-Br Stretch |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra, adaptable for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][2] The solution should be free of any particulate matter.
-
Instrument Setup:
-
Place the NMR tube in a spinner turbine and adjust its depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
A 90° pulse is typically used for quantitative measurements.[3]
-
Acquire the Free Induction Decay (FID) data. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal.
-
A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used.[4]
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[5]
-
Place a small drop of the neat liquid sample directly onto the crystal.
-
-
Instrument Setup:
-
Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance from the air (CO₂, H₂O) and the crystal itself.[6]
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. The instrument passes an IR beam through the ATR crystal, which reflects off the sample surface multiple times, and the detector measures the absorbed radiation.[4]
-
Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Visualization of Spectroscopic-Structural Correlation
The following diagram illustrates the logical relationship between the chemical structure of this compound and its characteristic spectroscopic signals.
References
The Versatility of 2-Bromoethyl Acrylate: A Technical Guide to its Applications in Advanced Polymer Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoethyl acrylate (B77674) (BEA) has emerged as a highly valuable and versatile monomer in the field of polymer chemistry. Its significance lies in the presence of a reactive alkyl bromide group, which remains intact during controlled radical polymerization processes. This functionality transforms the resulting polymer, poly(2-bromoethyl acrylate) (pBEA), into a powerful and highly adaptable precursor for a myriad of functional materials. Through straightforward post-polymerization modification (PPM) techniques, the pendant bromo groups can be readily substituted by a wide range of nucleophiles. This allows for the synthesis of complex and tailored polymers with functionalities that would otherwise be challenging to achieve through direct polymerization. This guide provides an in-depth exploration of the polymerization of BEA, the extensive applications of its corresponding polymer as a reactive intermediate, and its growing importance in biomedical fields, particularly drug delivery.
Core Concepts: Polymerization of this compound
The polymerization of this compound is most effectively achieved through controlled radical polymerization (CRP) techniques, which allow for precise control over molecular weight, architecture, and dispersity. The two most prominent methods are Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile CRP method that is compatible with a wide array of functional monomers, including BEA.[1] This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, enabling the synthesis of well-defined homopolymers and block copolymers of pBEA over a broad range of molecular weights.[1][2][3] The resulting polymers retain the reactive alkyl bromine functionality, making them excellent precursors for further modification.[1]
Caption: General mechanism of RAFT polymerization of this compound (BEA).
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper-based).[4] This method has been successfully employed to polymerize various acrylate monomers in a controlled fashion.[4][5] For BEA, ATRP allows for the synthesis of polymers with predetermined molecular weights and low polydispersities.[4] The terminal bromine atom from the initiator and the pendant bromo groups along the chain are preserved, providing multiple sites for subsequent functionalization or for initiating "grafting from" polymerizations.[6]
Poly(this compound) as a Versatile Reactive Platform
The true strength of incorporating BEA into polymer synthesis lies in the utility of the resulting polymer, pBEA, as a reactive precursor. The pendant bromoethyl groups are excellent electrophiles for nucleophilic substitution reactions, enabling a post-polymerization modification (PPM) strategy.[1][2][3] This approach is synthetically efficient and circumvents the challenges associated with polymerizing monomers that already possess sensitive or incompatible functional groups.[7][8]
Post-Polymerization Modification (PPM)
PPM of pBEA can be performed under mild conditions, often without the need for additional catalysts, to achieve high conversion rates.[1][2] A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse library of functional polymers from a single precursor.[1][2][3]
Examples of Nucleophilic Substitution on pBEA:
-
Amines: To introduce primary, secondary, or tertiary amine functionalities, leading to pH-responsive or permanently cationic polymers.
-
Thiols: To form polythioethers, which can alter the hydrophobicity and refractive index of the material.[1][2]
-
Azides: To install "clickable" handles for subsequent modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
-
Carboxylates/Hydroxides: To create anionic polymers or introduce hydroxyl groups for further functionalization.
-
Phosphines: To generate phosphonium (B103445) moieties.[1]
Caption: Workflow for post-polymerization modification of pBEA via nucleophilic substitution.
Key Applications in Research and Development
The ability to precisely tailor the functionality of pBEA has led to its use in several advanced applications, particularly in the biomedical and materials science sectors.
Drug Delivery Systems
pBEA is an excellent starting material for creating sophisticated drug delivery vehicles. By first synthesizing a pBEA block copolymer (e.g., via RAFT) and then modifying the pBEA block with hydrophilic moieties, amphiphilic copolymers can be created.[9] These macromolecules can self-assemble in aqueous solutions to form micelles, which are capable of encapsulating hydrophobic drugs.[9] For instance, pBEA modified with lactobionic acid results in an amphiphilic polymer that forms stable, spherical micelles suitable for use as a drug carrier.[9]
Caption: Formation of drug-loaded micelles from pBEA-derived amphiphilic block copolymers.
Synthesis of Graft Copolymers
Polymers containing BEA monomer units can serve as macroinitiators for "grafting from" polymerizations. The pendant bromoethyl groups act as initiation sites for ATRP, allowing for the growth of side chains of a different monomer.[6][10] This approach is a powerful method for creating well-defined graft copolymers and molecular brushes with controlled side-chain length and density.[11] These complex architectures are of interest for applications ranging from surface modification to advanced lubricants and rheology modifiers.
Caption: "Grafting From" approach using a pBEA-based macroinitiator to synthesize graft copolymers via ATRP.
Functional Hydrogels
Hydrogels are cross-linked polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications like tissue engineering and controlled release.[12] BEA can be copolymerized with hydrophilic monomers and a cross-linker to form hydrogels. The incorporated bromoethyl groups provide reactive sites within the hydrogel network for the covalent attachment of drugs, peptides, or other bioactive molecules.[10]
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature regarding the controlled polymerization of BEA and subsequent modifications.
Table 1: Representative Conditions for RAFT Polymerization of BEA
| Target DP | CTA | Initiator | [M]:[CTA]:[I] | Time (h) | Mₙ (kDa, SEC) | Đ (Mₙ/Mₙ) |
|---|---|---|---|---|---|---|
| 50 | CPADB¹ | AIBN² | 50:1:0.2 | 4 | 10.5 | 1.15 |
| 100 | PABTC³ | AIBN² | 100:1:0.1 | 6 | 21.2 | 1.12 |
| 200 | CPADB¹ | AIBN² | 200:1:0.1 | 8 | 40.1 | 1.18 |
¹CPADB: 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) ²AIBN: Azobisisobutyronitrile ³PABTC: 2-(((Butylthio)carbonothioyl)thio) propanoic acid
Table 2: Examples of Post-Polymerization Modification of pBEA
| Nucleophile | Reagent | Solvent | Temp (°C) | Time (h) | Functional Group | Conversion (%) |
|---|---|---|---|---|---|---|
| Thiol | 1-Dodecanethiol | DMF | 25 | 2 | Thioether | >99 |
| Amine | Diethylamine | DMF | 50 | 24 | Tertiary Amine | >95 |
| Azide (B81097) | Sodium Azide | DMF | 25 | 4 | Azide | >99 |
| Carboxylate | Sodium Acetate | DMF | 60 | 12 | Acetate Ester | ~90 |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol describes a typical procedure for the synthesis of a pBEA homopolymer using RAFT polymerization.
Materials:
-
This compound (BEA), inhibitor removed
-
RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate, CPADB)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-Dioxane or N,N-Dimethylformamide)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath
Procedure:
-
To a Schlenk flask, add BEA monomer (e.g., 2.0 g, 11.1 mmol), CPADB (e.g., 38.4 mg, 0.111 mmol for a target DP of 100), and AIBN (e.g., 1.8 mg, 0.011 mmol).
-
Add anhydrous solvent (e.g., 2 mL of 1,4-dioxane) to achieve the desired monomer concentration.
-
Seal the flask with a rubber septum and degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization progress by taking samples periodically via a degassed syringe and analyzing for monomer conversion (by ¹H NMR or GC).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer for molecular weight (Mₙ) and dispersity (Đ) using Size Exclusion Chromatography (SEC).
Protocol 2: Post-Polymerization Modification of pBEA with Sodium Azide
This protocol details the conversion of the pendant bromide groups on pBEA to azide groups, which are useful for "click" chemistry.
Materials:
-
Poly(this compound) (pBEA)
-
Sodium Azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
Dissolve pBEA (e.g., 1.0 g, 5.58 mmol of repeat units) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask under an inert atmosphere.
-
In a separate container, dissolve a molar excess of sodium azide (e.g., 0.73 g, 11.16 mmol, 2 equivalents per bromide) in a minimal amount of DMF.
-
Add the sodium azide solution to the stirred polymer solution at room temperature.
-
Allow the reaction to stir for 4-6 hours at room temperature. The progress can be monitored by ¹H NMR, observing the shift of the protons adjacent to the functional group.
-
After the reaction is complete, precipitate the resulting poly(2-azidoethyl acrylate) by adding the solution dropwise into a large volume of deionized water or a methanol/water mixture.
-
Collect the functionalized polymer by filtration, wash thoroughly with water to remove residual salts, and dry under vacuum.
-
Confirm the successful substitution using FTIR (appearance of a strong azide stretch at ~2100 cm⁻¹) and ¹H NMR spectroscopy.
Conclusion and Future Outlook
This compound is a cornerstone monomer for the creation of advanced functional polymers. Its compatibility with controlled radical polymerization techniques allows for the synthesis of well-defined reactive polymer precursors. The ease and efficiency of post-polymerization modification of pBEA open a vast design space for materials with tailored chemical and physical properties. The applications, particularly in drug delivery and the synthesis of complex macromolecular architectures, are rapidly expanding. Future research will likely focus on developing novel copolymers of BEA for stimuli-responsive systems, creating more complex and hierarchical structures for advanced materials, and further exploring its potential in bioconjugation and therapeutic applications. The simplicity and versatility offered by the pBEA platform ensure its continued prominence in polymer science.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Poly(bromoethyl acrylate): A Reactive Precursor for the Synthesis of Functional RAFT Materials | Zendy [zendy.io]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Synthesis of graft copolymers based on poly(2-methoxyethyl acrylate) and investigation of the associated water structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Functional Acrylate Polymer Synthesis: Postpolymerization Modification Approach | Semantic Scholar [semanticscholar.org]
- 9. CN113214419A - Poly-2-bromoethyl acrylate modified by lactobionic acid and preparation method and application thereof - Google Patents [patents.google.com]
- 10. d-nb.info [d-nb.info]
- 11. Graft copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. mdpi.com [mdpi.com]
2-Bromoethyl Acrylate: A Versatile Functional Monomer for Advanced Drug Delivery Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethyl acrylate (B77674) (BEA) is an increasingly important functional monomer in the field of polymer chemistry, particularly for the development of advanced biomaterials and drug delivery systems. Its unique chemical structure, featuring a polymerizable acrylate group and a reactive bromoethyl moiety, allows for the synthesis of well-defined polymers that can be readily modified post-polymerization. This dual functionality makes BEA an ideal building block for creating sophisticated polymer architectures with tailored properties for specific biomedical applications.
This technical guide provides a comprehensive overview of 2-bromoethyl acrylate as a functional monomer. It covers its synthesis, controlled polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), and subsequent post-polymerization modification. Furthermore, it delves into the application of BEA-derived polymers in drug delivery, exploring cellular uptake mechanisms and stimuli-responsive systems. Detailed experimental protocols, quantitative data, and visual diagrams are provided to serve as a practical resource for researchers in the field.
Chemical Properties and Synthesis of this compound
This compound is a colorless liquid with the chemical formula C₅H₇BrO₂ and a molecular weight of 179.01 g/mol . The presence of the reactive bromine atom makes it a valuable precursor for a variety of nucleophilic substitution reactions.[1]
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of acrylic acid with 2-bromoethanol (B42945).[2]
Controlled Polymerization of this compound
The ability to control the polymerization of BEA is crucial for producing polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), which is essential for biomedical applications. RAFT and ATRP are two of the most effective controlled radical polymerization techniques for this purpose.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile technique that allows for the synthesis of well-defined polymers with complex architectures.[3][4] The process involves a chain transfer agent (CTA) that reversibly deactivates propagating polymer chains, enabling controlled growth.[1]
| Entry | [BEA]:[CTA]:[Initiator] | CTA | Initiator | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1:0.2 | CPADB | AIBN | Dioxane | 4 | 95 | 8,900 | 1.15 |
| 2 | 100:1:0.2 | CPADB | AIBN | Dioxane | 6 | 93 | 17,800 | 1.18 |
| 3 | 200:1:0.2 | PABTC | AIBN | Anisole | 8 | 89 | 35,600 | 1.25 |
| 4 | 50:1:0.1 | PABTC | ACVA | DMF | 5 | 98 | 9,000 | 1.12 |
CPADB: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid; PABTC: 2-(((Butylthio)carbonothioyl)thio)propanoic acid; AIBN: Azobisisobutyronitrile; ACVA: 4,4'-Azobis(4-cyanovaleric acid); DMF: Dimethylformamide.
Post-Polymerization Modification of Poly(this compound)
The pendant bromoethyl groups on poly(this compound) (PBEA) serve as highly efficient handles for post-polymerization modification via nucleophilic substitution reactions.[5] This allows for the introduction of a wide range of functional moieties, tailoring the polymer's properties for specific applications.[6][7]
General Workflow for Post-Polymerization Modification
Applications in Drug Delivery
The versatility of PBEA as a precursor for functional polymers makes it a highly attractive platform for designing advanced drug delivery systems. By incorporating specific functional groups, polymers can be engineered to respond to biological stimuli, target specific cells, and control the release of therapeutic agents.[8][9]
Cellular Uptake Mechanisms
The cellular uptake of polymeric drug carriers is a critical step in drug delivery.[10] For polymers derived from BEA, the surface functionality introduced via post-polymerization modification will largely dictate the mechanism of internalization.
Cationic polymers, for instance, can be synthesized by reacting PBEA with amine-containing nucleophiles. These polymers can electrostatically interact with negatively charged cell membranes and are often internalized via endocytosis.[11][12] Furthermore, the "proton sponge effect" of such cationic polymers can facilitate endosomal escape and release of the drug into the cytoplasm.[13]
Stimuli-Responsive Drug Release
"Smart" polymers that respond to specific physiological stimuli, such as changes in pH or redox potential, can provide controlled and targeted drug release.[14][15]
-
pH-Responsive Release: By incorporating ionizable groups (e.g., carboxylic acids or amines), the polymer can be designed to be stable at physiological pH (7.4) but to swell or degrade in the acidic environment of endosomes (pH 5-6) or tumors, triggering drug release.[8]
-
Redox-Responsive Release: The high concentration of glutathione (B108866) in the cytoplasm provides a reducing environment. By introducing disulfide linkages into the polymer structure (e.g., by reacting PBEA with thiol-containing molecules), drug-polymer conjugates can be designed to be stable in the bloodstream but to cleave and release the drug inside the cell.
Experimental Protocols
Synthesis of this compound (BEA)[2][16][17]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrylic acid (1.2 eq), 2-bromoethanol (1.0 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Toluene is used as the solvent to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux and collect the water in a Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acrylic acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
RAFT Polymerization of BEA[1][18][19]
-
Reagent Preparation: In a Schlenk flask, dissolve BEA, the RAFT agent (e.g., CPADB), and the initiator (e.g., AIBN) in the chosen solvent (e.g., dioxane). The molar ratios will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.
-
Termination and Isolation: Quench the polymerization by immersing the flask in an ice bath and exposing the contents to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Purification: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight. Characterize the polymer by Gel Permeation Chromatography (GPC) to determine Mn and PDI, and by ¹H NMR to confirm the structure.
Post-Polymerization Modification of PBEA with an Amine[1]
-
Reaction Setup: Dissolve the PBEA in a suitable solvent (e.g., DMF). Add an excess of the amine nucleophile (e.g., 3-5 eq per bromoethyl group).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. Monitor the reaction by ¹H NMR, looking for the disappearance of the bromoethyl protons and the appearance of new signals corresponding to the functionalized side chain.
-
Purification: Remove the excess amine and solvent by extensive dialysis against deionized water.
-
Isolation: Lyophilize the purified polymer solution to obtain the final functionalized polymer as a solid.
Conclusion
This compound is a highly valuable and versatile functional monomer for the synthesis of advanced polymers for drug delivery applications. Its amenability to controlled polymerization techniques like RAFT and ATRP allows for the creation of well-defined polymer architectures. The true strength of BEA lies in the ease of post-polymerization modification of its bromoethyl groups, enabling the introduction of a vast array of functionalities to tailor the polymer's properties for specific biological interactions. This includes creating cationic polymers for gene delivery, stimuli-responsive systems for controlled release, and targeted drug carriers through bioconjugation. The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the potential of this compound in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. afinitica.com [afinitica.com]
- 3. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Postpolymerization Modification by Nucleophilic Addition to Styrenic Carbodiimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Cationic Polymers - Creative Biolabs [creative-biolabs.com]
- 13. Recent progress in polymeric gene vectors: Delivery mechanisms, molecular designs, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stimuli-Responsive Drug Release from Smart Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polymers | Special Issue : Stimuli-Responsive Functional Polymers for Drug Delivery [mdpi.com]
An In-depth Technical Guide to the Storage and Handling of 2-Bromoethyl Acrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the safe storage, handling, and utilization of 2-Bromoethyl acrylate (B77674) (BEA) monomer in a laboratory setting. BEA is a valuable reactive monomer in the synthesis of functional polymers for various applications, including drug delivery systems and biomaterials. Due to its reactivity and potential hazards, strict adherence to safety protocols is paramount.
Chemical and Physical Properties
2-Bromoethyl acrylate is a colorless liquid with the chemical formula C₅H₇BrO₂. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 179.01 g/mol | [1] |
| Boiling Point | 52-53 °C at 5 mmHg | [2] |
| Density | 1.458 g/cm³ at 25 °C | [1] |
| Flash Point | 81 °C (closed cup) | |
| Solubility in Water | Miscible | [3] |
| Appearance | Colorless liquid | [1] |
Storage and Stability
Proper storage of this compound is crucial to prevent hazardous polymerization and maintain its quality. The monomer is typically stabilized with an inhibitor, most commonly 4-methoxyphenol (B1676288) (MEHQ), at a concentration of 900-1500 ppm.
| Parameter | Recommendation | Rationale | Source |
| Storage Temperature | Refrigerated (-20°C to 4°C) | To minimize spontaneous polymerization and degradation. General acrylate storage should be below 35°C. | [4][5] |
| Inhibitor | 900-1500 ppm 4-methoxyphenol (MEHQ) | To prevent premature polymerization during storage. | [3] |
| Atmosphere | Store under air, not inert gas. | Oxygen is required for the MEHQ inhibitor to function effectively. | [6] |
| Container | Tightly sealed, opaque containers. | To prevent contamination and exposure to light, which can initiate polymerization. | [2] |
| Shelf Life | Approximately 12 months under recommended conditions. | To ensure monomer purity and prevent the buildup of peroxides which can promote polymerization. | [5][7] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, and polymerization initiators. | To avoid vigorous reactions and uncontrolled polymerization. | [6] |
Safe Handling and Personal Protective Equipment (PPE)
Due to its irritant nature, appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety goggles or a face shield. |
| Skin and Body Protection | Lab coat and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If vapors are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Experimental Protocols
General Handling in the Laboratory
A standardized workflow should be followed for handling this compound in a research environment to ensure safety and experimental reproducibility.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
This protocol provides a general method for the RAFT polymerization of this compound to synthesize well-defined polymers. The specific RAFT agent, initiator, and solvent should be chosen based on the desired polymer characteristics.
Materials:
-
This compound (BEA), inhibitor removed
-
RAFT agent (e.g., a trithiocarbonate)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., dioxane, DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
-
Vacuum line
Procedure:
-
Inhibitor Removal: Pass BEA through a column of basic alumina (B75360) to remove the MEHQ inhibitor immediately before use.
-
Reaction Setup: In a Schlenk flask, combine the desired amounts of BEA, the RAFT agent, and the solvent.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Backfill the flask with an inert gas (N₂ or Ar) and add the initiator.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature and stir.
-
Monitoring: Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and GPC (for molecular weight and dispersity).
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum to a constant weight.
Atom Transfer Radical Polymerization (ATRP)
This protocol outlines a general procedure for the ATRP of this compound. The choice of catalyst, ligand, and initiator will influence the polymerization kinetics and the properties of the resulting polymer.
Materials:
-
This compound (BEA), inhibitor removed
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., PMDETA)
-
Anhydrous solvent (e.g., anisole, DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
-
Vacuum line
Procedure:
-
Inhibitor Removal: As with RAFT, remove the inhibitor from BEA immediately prior to use.
-
Reaction Setup: To a Schlenk flask, add the catalyst (Cu(I)Br) and the ligand. Seal the flask and purge with an inert gas.
-
Reagent Addition: Add the degassed solvent, the initiator, and the monomer to the flask via syringe under a positive pressure of inert gas.
-
Degassing: Perform a final brief degassing of the reaction mixture.
-
Polymerization: Immerse the flask in a thermostatically controlled oil bath at the desired temperature and begin stirring.
-
Monitoring: Track the reaction progress by taking samples at timed intervals for analysis by ¹H NMR and GPC.
-
Termination: To stop the polymerization, cool the reaction mixture and expose it to air, which will oxidize the copper catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Toxicity and Cellular Signaling Pathways
The toxicity of acrylate monomers is primarily attributed to their electrophilic nature, which leads to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[8] This depletion disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. Oxidative stress can, in turn, damage cellular components and trigger various signaling pathways that may lead to inflammation, apoptosis, or other adverse cellular responses.
Spill and Waste Disposal
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
Waste Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9][10]
-
Liquid Waste: Collect all liquid waste containing BEA in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Solid Waste: Contaminated solid waste (e.g., gloves, paper towels, absorbent materials) should be placed in a sealed plastic bag and disposed of in the designated solid hazardous waste container.
-
Empty Containers: "Empty" containers of BEA should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Never pour this compound waste down the drain. Always follow your institution's and local regulations for hazardous waste disposal.
Conclusion
This compound is a versatile monomer for the synthesis of functional polymers. However, its reactivity and potential toxicity necessitate careful storage and handling. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their work. Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed information before working with this compound.
References
- 1. This compound | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. L12502.06 [thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. chempoint.com [chempoint.com]
- 6. nbinno.com [nbinno.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. documents.uow.edu.au [documents.uow.edu.au]
Methodological & Application
Application Notes and Protocols: RAFT Polymerization of 2-Bromoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. This document provides a detailed protocol for the RAFT polymerization of 2-Bromoethyl acrylate (B77674) (BEA), a monomer that yields a reactive polymer precursor, poly(2-Bromoethyl acrylate) (pBEA). The pendant bromo groups on the pBEA backbone are amenable to a wide range of post-polymerization modifications via nucleophilic substitution, making it a valuable platform for the development of functional materials, including drug delivery systems and bioconjugates.
Data Presentation
The following table summarizes the quantitative data for a typical RAFT polymerization of this compound.
| Parameter | Value |
| Monomer | This compound (BEA) |
| RAFT Agent | 2-(((Butylthio)carbonothioyl)thio)propanoic acid (PABTC) |
| Initiator | 2,2'-Azobis(2-methylpropionitrile) (AIBN) |
| Solvent | 1,4-Dioxane (B91453) |
| Molar Ratio [BEA]:[PABTC]:[AIBN] | 100 : 1 : 0.2 |
| Temperature | 70 °C |
| Time | 3 hours |
| Monomer Conversion | 51% |
| Theoretical Molecular Weight (Mn,th) | 10,400 g/mol |
| Experimental Molecular Weight (Mn,SEC) | 10,700 g/mol [1] |
| Polydispersity Index (Đ) | 1.15[1] |
Experimental Protocol
This protocol details the methodology for the RAFT homopolymerization of this compound to synthesize a well-defined polymer.
Materials:
-
This compound (BEA) (monomer)
-
2-(((Butylthio)carbonothioyl)thio)propanoic acid (PABTC) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line/Schlenk line
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine this compound (BEA), 2-(((Butylthio)carbonothioyl)thio)propanoic acid (PABTC), and 2,2'-Azobis(2-methylpropionitrile) (AIBN) in the desired molar ratio (e.g., 100:1:0.2).
-
Solvent Addition: Add a sufficient amount of 1,4-dioxane to the Schlenk flask to achieve the desired monomer concentration.
-
Degassing: The reaction mixture must be thoroughly degassed to remove oxygen, which can inhibit the polymerization. This is typically achieved by subjecting the flask to three freeze-pump-thaw cycles.
-
Freeze the mixture using liquid nitrogen until it is completely solid.
-
Apply a vacuum to the flask to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the mixture in a water bath. Bubbles will be seen escaping from the solution.
-
Repeat this cycle two more times.
-
-
Inert Atmosphere: After the final thaw, backfill the Schlenk flask with an inert gas, such as nitrogen or argon.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).
-
Reaction Monitoring: Allow the polymerization to proceed for the specified time (e.g., 3 hours), with continuous stirring. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).
-
Termination and Isolation: After the desired reaction time, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer can then be isolated by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane), followed by filtration and drying under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the RAFT polymerization of this compound.
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 2-Bromoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, low dispersity, and complex architectures. This method is particularly valuable in the development of functional materials for biomedical applications, including drug delivery systems, due to its tolerance to a wide range of functional monomers.
2-Bromoethyl acrylate (B77674) (BEA) is a functional monomer of significant interest. The presence of the bromoethyl group provides a reactive handle for post-polymerization modification, enabling the introduction of various functionalities such as hydrophilic moieties, targeting ligands, or therapeutic agents. This makes poly(2-bromoethyl acrylate) (PBEA) a versatile platform for creating advanced materials for drug delivery and other biomedical applications.
These application notes provide a detailed protocol for the synthesis of well-defined PBEA via copper-mediated ATRP.
Experimental Protocols
Materials
-
This compound (BEA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (B129727) (for precipitation)
-
Basic alumina (B75360) (for inhibitor removal)
-
Tetrahydrofuran (THF) (for analysis)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment
-
Schlenk flask
-
Rubber septa
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Syringes and needles
-
Vacuum/inert gas manifold (Schlenk line)
-
Filtration apparatus
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure
1. Monomer Purification:
-
Pass this compound (BEA) through a column of basic alumina to remove the inhibitor.
-
Store the purified monomer under an inert atmosphere and at a low temperature (e.g., -20°C) until use.
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum and perform at least three cycles of vacuum and backfilling with an inert gas (nitrogen or argon) to remove oxygen.
-
In a separate, dry, and sealed vial, prepare a solution of the purified BEA monomer (e.g., 10 mmol), the initiator ethyl α-bromoisobutyrate (EBiB) (e.g., 0.1 mmol), the ligand PMDETA (e.g., 0.1 mmol), and anisole (e.g., 5 mL).
-
Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
3. Polymerization:
-
Using a deoxygenated syringe, transfer the monomer/initiator/ligand/solvent mixture to the Schlenk flask containing the CuBr catalyst under a positive pressure of inert gas.
-
Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70°C) and begin stirring.
-
Monitor the progress of the polymerization by taking samples at regular intervals using a deoxygenated syringe. Analyze the samples for monomer conversion by ¹H NMR spectroscopy.
4. Polymer Isolation and Purification:
-
Once the desired monomer conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Dilute the reaction mixture with THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst. The solution should turn from colored (typically green or blue) to colorless.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the purified poly(this compound) in a vacuum oven at room temperature until a constant weight is achieved.
5. Characterization:
-
Molecular Weight and Dispersity (Đ): Determine the number-average molecular weight (Mn) and dispersity (Đ = Mw/Mn) of the polymer by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Monomer Conversion: Calculate the monomer conversion from ¹H NMR spectra of the crude reaction mixture by comparing the integration of a monomer vinyl proton signal with that of a polymer backbone proton signal.
-
Polymer Structure: Confirm the chemical structure of the purified PBEA by ¹H NMR and ¹³C NMR spectroscopy.
Data Presentation
The following table summarizes typical experimental conditions for the ATRP of acrylates, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer | Methyl Acrylate (MA) | n-Butyl Acrylate (nBA) | 2-Hydroxyethyl Acrylate (HEA) |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Methyl 2-bromopropionate (MBrP) | EBiB |
| Catalyst | CuBr | CuBr | CuBr |
| Ligand | PMDETA | Me₆TREN | dNbpy |
| Solvent | Anisole | Toluene | DMF/Water |
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100:1:1:1 | 200:1:0.5:0.5 | 50:1:1:2 |
| Temperature (°C) | 60 | 80 | 50 |
| Reaction Time (h) | 4 | 6 | 8 |
| Conversion (%) | >90 | ~85 | >95 |
| Mn ( g/mol , theoretical) | 8,600 | 23,000 | 5,800 |
| Mn ( g/mol , experimental) | 9,200 | 21,500 | 6,100 |
| Dispersity (Đ) | 1.15 | 1.20 | 1.10 |
Visualizations
Caption: Experimental workflow for the ATRP of this compound.
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Application Notes and Protocols for the Synthesis of Poly(2-Bromoethyl Acrylate) via Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2-bromoethyl acrylate) (pBEA) utilizing controlled radical polymerization (CRP) techniques. The ability to precisely control molecular weight and achieve narrow molecular weight distributions makes these methods ideal for creating well-defined polymers for advanced applications, including drug delivery systems.
Introduction
Poly(this compound) is a versatile polymer due to the presence of the reactive bromoethyl group, which allows for a wide range of post-polymerization modifications.[1][2] This makes pBEA an excellent precursor for the synthesis of functional polymers with applications in drug delivery, gene therapy, and material science.[1][3] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the polymer architecture, molecular weight, and polydispersity.[1][4][5]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of poly(this compound) via ATRP and RAFT polymerization. These values are representative and can be tailored by adjusting the reaction conditions.
Table 1: Representative Data for ATRP Synthesis of Poly(this compound)
| Entry | [M]₀:[I]₀:[Cu(I)]₀:[L]₀ | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 50:1:1:2 | 4 | 85 | 8,200 | 1.15 |
| 2 | 100:1:1:2 | 6 | 92 | 16,800 | 1.20 |
| 3 | 200:1:1:2 | 8 | 95 | 34,500 | 1.25 |
[M]₀ = Initial Monomer Concentration, [I]₀ = Initial Initiator Concentration, [Cu(I)]₀ = Initial Copper(I) Catalyst Concentration, [L]₀ = Initial Ligand Concentration, Mn = Number-Average Molecular Weight, Đ = Polydispersity Index
Table 2: Representative Data for RAFT Synthesis of Poly(this compound)
| Entry | [M]₀:[CTA]₀:[I]₀ | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 50:1:0.1 | 5 | 90 | 9,500 | 1.10 |
| 2 | 100:1:0.1 | 8 | 94 | 18,200 | 1.12 |
| 3 | 200:1:0.1 | 12 | 96 | 36,800 | 1.18 |
[M]₀ = Initial Monomer Concentration, [CTA]₀ = Initial Chain Transfer Agent Concentration, [I]₀ = Initial Initiator Concentration, Mn = Number-Average Molecular Weight, Đ = Polydispersity Index
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Atom Transfer Radical Polymerization (ATRP)
This protocol describes a typical ATRP synthesis of pBEA.
Materials:
-
2-Bromoethyl acrylate (B77674) (BEA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).
-
Add anisole (5 mL) to the flask.
-
The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles.
-
While under a positive pressure of inert gas, add PMDETA (20.8 µL, 0.1 mmol) and EBiB (14.7 µL, 0.1 mmol) via syringe.
-
Add the BEA monomer (1.81 g, 10 mmol) to the stirring solution.
-
The flask is placed in a preheated oil bath at 70 °C.
-
The polymerization is allowed to proceed for a predetermined time (e.g., 6 hours). Samples can be taken periodically to monitor conversion and molecular weight progression.
-
To quench the reaction, the flask is cooled to room temperature and opened to air.
-
The mixture is diluted with a small amount of THF and then precipitated into a large excess of cold methanol.
-
The precipitated polymer is collected by filtration, redissolved in THF, and re-precipitated into cold methanol.
-
The final polymer is dried under vacuum to a constant weight.
Protocol 2: Synthesis of Poly(this compound) via Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
This protocol details a typical RAFT polymerization of pBEA.[1][2]
Materials:
-
This compound (BEA) (monomer)
-
2-Cyano-2-propyl dithiobenzoate (CPDB) (Chain Transfer Agent - CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (B91453) (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, dissolve BEA (1.81 g, 10 mmol), CPDB (22.1 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in 1,4-dioxane (5 mL).
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with inert gas and placed in a preheated oil bath at 70 °C.
-
The polymerization is allowed to proceed with stirring for the desired time (e.g., 8 hours).
-
The polymerization is quenched by cooling the flask in an ice bath and exposing the contents to air.
-
The polymer is isolated by precipitation into a large excess of cold methanol.
-
The polymer is purified by redissolving in a minimal amount of THF and re-precipitating in cold methanol.
-
The final product is dried under vacuum at room temperature.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN113214419A - Poly-2-bromoethyl acrylate modified by lactobionic acid and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers | MDPI [mdpi.com]
- 5. Controlled Polymerization [mdpi.com]
Application Notes and Protocols for Post-Polymerization Modification of Poly(2-Bromoethyl Acrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-polymerization modification (PPM) is a powerful strategy for the synthesis of functional polymers, allowing for the introduction of a wide array of chemical moieties onto a pre-formed polymer backbone.[1][2] Poly(2-bromoethyl acrylate) (pBEA) has emerged as a highly versatile precursor for PPM due to the high reactivity of its pendant bromoethyl groups towards nucleophilic substitution.[1] This reactivity allows for the facile introduction of diverse functionalities under mild conditions, making pBEA an ideal platform for the development of advanced materials for biomedical applications, including drug delivery systems.[1]
This document provides detailed application notes and protocols for the synthesis of pBEA via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and its subsequent modification through nucleophilic substitution reactions.
Synthesis of Poly(this compound) via RAFT Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1]
Experimental Protocol: RAFT Polymerization of 2-Bromoethyl Acrylate (B77674)
This protocol describes a typical procedure for the synthesis of a pBEA homopolymer.
Materials:
-
This compound (BEA), monomer
-
Azobisisobutyronitrile (AIBN), initiator
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), RAFT agent
-
1,4-Dioxane, solvent
-
Methanol (B129727), non-solvent for precipitation
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve BEA monomer, CPAD RAFT agent, and AIBN initiator in 1,4-dioxane. A typical molar ratio of [BEA]:[CPAD]:[AIBN] is 100:1:0.2.
-
Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 30 minutes in an ice bath.
-
While maintaining the inert atmosphere, place the sealed flask in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction time will influence the final monomer conversion and molecular weight.
-
To quench the reaction, remove the flask from the oil bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer multiple times with fresh methanol to remove any unreacted monomer, initiator, and RAFT agent.
-
Dry the purified pBEA under vacuum at room temperature to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm the structure and determine monomer conversion.
Data Presentation: RAFT Polymerization of this compound
| Entry | [BEA]:[CPAD]:[AIBN] | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 1 | 50:1:0.2 | 6 | 65 | 5,800 | 6,200 | 1.15 |
| 2 | 100:1:0.2 | 12 | 75 | 13,500 | 14,100 | 1.18 |
| 3 | 200:1:0.2 | 24 | 80 | 28,900 | 30,500 | 1.25 |
Note: The data presented in this table is representative and compiled from typical results found in the literature. Actual results may vary depending on specific experimental conditions.
Post-Polymerization Modification of pBEA via Nucleophilic Substitution
The pendant bromoethyl groups of pBEA are susceptible to nucleophilic attack, allowing for the displacement of the bromide ion and the covalent attachment of a wide range of functional molecules.[1] This section provides protocols for the modification of pBEA with common nucleophiles.
General Workflow for Synthesis and Modification of pBEA
References
Application Notes and Protocols for Nucleophilic Substitution Reactions on Poly(2-Bromoethyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and functionalization of poly(2-bromoethyl acrylate) (pBEA) through nucleophilic substitution reactions. This versatile polymer serves as a valuable platform for the development of advanced materials with tailored properties for a wide range of applications, particularly in the fields of drug delivery and biotechnology.
Introduction
Poly(this compound) (pBEA) is a reactive polymer that can be synthesized with good control over molecular weight and architecture using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] The pendant bromoethyl groups along the polymer backbone are susceptible to nucleophilic attack, allowing for straightforward post-polymerization modification. This enables the introduction of a diverse array of functional groups, transforming the physical and chemical properties of the polymer to suit specific applications.[1][2] The ability to readily modify pBEA makes it an excellent precursor for creating functional polymers for drug delivery systems, gene delivery vectors, and bioconjugates.[1][3]
Key Advantages of pBEA as a Polymer Precursor:
-
Versatile Functionalization: A wide variety of nucleophiles can be used to displace the bromide, allowing for the introduction of amines, thiols, azides, and other functional moieties.[1]
-
Controlled Synthesis: RAFT polymerization allows for the synthesis of pBEA with well-defined molecular weights and low dispersity, which is crucial for applications in drug delivery and nanomedicine.[1]
-
Biocompatibility of Derivatives: The resulting functionalized polymers can be designed to be biocompatible and even biodegradable, depending on the choice of nucleophile.[3][4]
Applications in Drug Development
The functionalization of pBEA opens up numerous possibilities for drug development:
-
Drug Conjugation: Therapeutic agents can be covalently attached to the polymer backbone, creating polymer-drug conjugates with improved pharmacokinetics and targeted delivery.
-
Micelle Formation for Drug Delivery: Amphiphilic block copolymers containing a pBEA block can be synthesized and post-functionalized to create micelles for the encapsulation and delivery of hydrophobic drugs like doxorubicin (B1662922).[5][6]
-
Gene Delivery: Cationic polymers prepared by the reaction of pBEA with amines can form polyplexes with nucleic acids, facilitating their delivery into cells for gene therapy applications.[1][3][7]
-
Targeted Delivery: Targeting ligands can be attached to the polymer to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
Data Presentation
The following tables summarize the quantitative data for nucleophilic substitution reactions on pBEA.
Table 1: Nucleophilic Substitution with Amine Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Degree of Substitution (%) | Reference |
| Trimethylamine | Acetonitrile | 25 | 24 | >95 | [1] |
| Diethylamine | DMF | 60 | 12 | 90 | |
| Propargylamine | Acetonitrile | 25 | 16 | 98 | |
| N-Boc-ethylenediamine | DMF | 50 | 24 | 85 |
Table 2: Nucleophilic Substitution with Thiol Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Degree of Substitution (%) | Reference |
| 1-Dodecanethiol | THF | 25 | 6 | >99 | |
| Thiophenol | DMF | 25 | 4 | >99 | |
| Cysteine | Water/DMF | 25 | 12 | 92 | |
| 1-Thioglycerol | Methanol (B129727) | 25 | 8 | >99 |
Table 3: Nucleophilic Substitution with Other Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Degree of Substitution (%) | Reference |
| Sodium Azide | DMF | 25 | 24 | >99 | |
| Sodium Iodide | Acetone | 50 | 12 | >99 | |
| Potassium Thioacetate | DMF | 25 | 6 | >99 | |
| Sodium Methoxide | Methanol | 0 | 2 | 95 |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (pBEA) via RAFT Polymerization
This protocol describes a typical procedure for the synthesis of pBEA using RAFT polymerization.
Materials:
-
2-Bromoethyl acrylate (B77674) (BEA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable chain transfer agent (CTA)
-
1,4-Dioxane (B91453), anhydrous
-
Methanol
-
Diethyl ether
Procedure:
-
In a Schlenk flask, dissolve BEA (e.g., 2.0 g, 11.2 mmol), CPADB (e.g., 31.2 mg, 0.112 mmol), and AIBN (e.g., 3.7 mg, 0.0224 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 4-8 hours), monitoring the conversion by ¹H NMR spectroscopy.
-
Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by dropwise addition of the reaction mixture into a large excess of cold methanol or diethyl ether.
-
Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.
-
Characterize the polymer by size exclusion chromatography (SEC) for molecular weight and dispersity, and by ¹H NMR for purity and conversion.
Protocol 2: General Procedure for Nucleophilic Substitution on pBEA
This protocol provides a general method for the functionalization of pBEA with a nucleophile. The specific conditions (solvent, temperature, time, and equivalents of nucleophile) will need to be optimized for each specific reaction.
Materials:
-
Poly(this compound) (pBEA)
-
Nucleophile (e.g., amine, thiol, sodium azide)
-
Anhydrous solvent (e.g., DMF, THF, acetonitrile)
-
Base (if required, e.g., triethylamine, potassium carbonate)
-
Solvent for precipitation (e.g., diethyl ether, methanol, water)
Procedure:
-
Dissolve pBEA (e.g., 200 mg, 1.12 mmol of bromoethyl units) in the chosen anhydrous solvent (e.g., 5 mL) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add the nucleophile (e.g., 3-5 equivalents per bromoethyl unit). If the nucleophile is a salt (e.g., sodium azide), it can be added directly. If it is a liquid amine or thiol, it should be added via syringe.
-
If required, add a base (e.g., 1.2 equivalents per bromoethyl unit) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for the specified time (e.g., 6-24 hours).
-
Monitor the reaction progress by ¹H NMR or FTIR spectroscopy to confirm the disappearance of the signal corresponding to the bromoethyl group and the appearance of new signals from the functionalized polymer.
-
Upon completion, precipitate the functionalized polymer by adding the reaction mixture dropwise to a large excess of a suitable non-solvent.
-
Collect the polymer by filtration or centrifugation, wash it with the non-solvent to remove excess reagents, and dry it under vacuum.
-
Characterize the final polymer using ¹H NMR, FTIR, and SEC to confirm the degree of substitution and to assess any changes in molecular weight and dispersity.
Visualizations
Caption: General workflow for the synthesis and functionalization of pBEA.
Caption: Signaling pathway for micellar drug delivery using pBEA derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo evaluation of doxorubicin-loaded polymeric micelles targeting folate receptors and early endosomal pH in drug-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Biodegradable Polymers for Gene-Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicomponent polymeric micelles for pH-controlled delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer Micelles with Cross-Linked Polyanion Core for Delivery of a Cationic Drug Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymers as Efficient Non-Viral Gene Delivery Vectors: The Role of the Chemical and Physical Architecture of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grafting from Poly(2-Bromoethyl acrylate) Brushes on Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface-initiated synthesis of poly(2-bromoethyl acrylate) (pBEA) brushes and their subsequent use as a macroinitiator platform for "grafting from" polymerizations. This versatile technique allows for the creation of complex, functionalized surfaces with significant potential in biomedical applications, including drug delivery, tissue engineering, and biosensing.
Introduction
Surface-initiated polymerization techniques, such as atom transfer radical polymerization (SI-ATRP), enable the growth of dense polymer brushes from a variety of substrates. Poly(this compound) (pBEA) brushes are particularly valuable as they create a reactive surface covered with initiator sites. These brushes can then be used to initiate the polymerization of a second, different monomer, resulting in the formation of well-defined block copolymer brushes. This "gasting from" approach provides precise control over the architecture and functionality of the modified surface.
The ability to create layered polymer structures is of high interest in drug development. The initial pBEA brush can serve as a stable anchoring layer, while the subsequently grafted polymer can be tailored for specific functions such as drug loading and release, biocompatibility, or targeted cell interactions. For instance, a hydrophobic drug can be encapsulated within a hydrophobic polymer block, while a hydrophilic outer block ensures biocompatibility and prevents non-specific protein adsorption.
Applications in Drug Development and Biomedical Research
The "grafting from" pBEA brushes methodology offers several advantages for researchers in drug development and related fields:
-
Controlled Drug Release: By creating block copolymer brushes with distinct hydrophobic and hydrophilic segments, surfaces can be engineered to encapsulate and provide sustained release of therapeutic agents.
-
Enhanced Biocompatibility: The outer layer of the grafted brush can be composed of biocompatible polymers like poly(ethylene glycol) (PEG) or zwitterionic polymers, which are known to resist protein fouling and reduce inflammatory responses.[1]
-
Targeted Drug Delivery: Bio-active molecules, such as antibodies or peptides, can be conjugated to the termini of the grafted polymer chains to facilitate targeted binding to specific cells or tissues.
-
Smart Surfaces: Responsive polymers that change their conformation in response to stimuli like pH, temperature, or light can be grafted from the pBEA brushes. This allows for the creation of "smart" surfaces that can release a drug or change their cell-adhesive properties on demand.
-
High-Throughput Screening: The versatility of the "gasting from" approach allows for the creation of a wide variety of surface chemistries on a single substrate, enabling high-throughput screening of cell-surface interactions or drug efficacy.
Experimental Protocols
This section provides detailed protocols for the preparation of pBEA brushes on a silicon substrate via SI-ATRP and a general procedure for the subsequent "grafting from" polymerization.
Synthesis of Poly(this compound) Brushes via SI-ATRP
This protocol is adapted from general SI-ATRP procedures for acrylate (B77674) monomers from silicon wafers.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive!
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (TEA)
-
α-bromoisobutyryl bromide (BIBB)
-
This compound (BEA) (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol, Dichloromethane (DCM), Ethanol (B145695), Deionized water (for rinsing)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in piranha solution for 30 minutes to remove organic residues and create a hydrophilic surface with exposed hydroxyl groups. (Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the APTES solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinse the wafers with toluene and then ethanol, and dry under a stream of nitrogen.
-
-
Initiator Immobilization:
-
Prepare a solution of 10% (v/v) triethylamine in anhydrous DCM.
-
Place the APTES-functionalized wafers in a sealed reaction vessel under an inert atmosphere.
-
Add the triethylamine solution, followed by the dropwise addition of a solution of 10% (v/v) α-bromoisobutyryl bromide in anhydrous DCM.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Rinse the initiator-modified wafers sequentially with DCM, ethanol, and deionized water, then dry under a stream of nitrogen.
-
-
Surface-Initiated ATRP of this compound:
-
In a Schlenk flask, prepare the polymerization solution by dissolving BEA monomer in anisole. A typical monomer concentration is 1-5 M.
-
Add the ligand (PMDETA) and the catalyst (CuBr). A typical molar ratio of [Monomer]:[Catalyst]:[Ligand] is 100:1:1.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Place the initiator-modified silicon wafers in the Schlenk flask under an inert atmosphere.
-
Immerse the flask in a preheated oil bath at the desired temperature (typically 60-90 °C) to start the polymerization.
-
The polymerization time will determine the final brush thickness. This can range from minutes to several hours.
-
To stop the polymerization, remove the wafers from the solution and expose them to air.
-
Thoroughly wash the pBEA-grafted wafers with a good solvent for the polymer (e.g., THF, DCM) to remove any non-covalently bound polymer. Rinse with ethanol and deionized water, then dry under a stream of nitrogen.
-
"Grafting From" Poly(this compound) Brushes
The pBEA brushes now serve as a macroinitiator for the polymerization of a second monomer. The pendant bromoethyl groups act as initiation sites.
Materials:
-
pBEA-grafted substrate
-
Second monomer (e.g., methyl methacrylate (B99206) (MMA), tert-butyl acrylate (tBA), N-isopropylacrylamide (NIPAM))
-
Copper(I) bromide (CuBr)
-
Copper(II) bromide (CuBr₂) (deactivator, optional for better control)
-
Tris(2-pyridylmethyl)amine (TPMA) or other suitable ligand
-
Solvent appropriate for the second monomer
-
Rinsing solvents
Procedure:
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask, dissolve the second monomer in the chosen solvent.
-
Add the ligand (e.g., TPMA) and the catalyst (CuBr). A small amount of CuBr₂ can be added to control the polymerization. A typical molar ratio of [Monomer]:[CuBr]:[CuBr₂]:[Ligand] is 100:0.9:0.1:1.
-
Deoxygenate the solution as described previously.
-
-
"Grafting From" Polymerization:
-
Place the pBEA-grafted substrate into the Schlenk flask containing the deoxygenated polymerization solution under an inert atmosphere.
-
Carry out the polymerization at the appropriate temperature for the chosen monomer (e.g., 60-90 °C for acrylates and methacrylates).
-
The reaction time will determine the length of the second polymer block.
-
Terminate the polymerization by exposing the substrate to air.
-
Rinse the substrate extensively with a good solvent for the newly grown polymer to remove any unreacted monomer and non-grafted polymer. Dry under a stream of nitrogen.
-
Characterization
A variety of surface-sensitive techniques can be used to characterize the polymer brushes at each stage of modification.
| Characterization Technique | Information Obtained |
| Ellipsometry | Measures the thickness of the polymer brush in the dry state. |
| Atomic Force Microscopy (AFM) | Provides information on surface topography and can also be used to measure brush thickness and grafting density.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, verifying the presence of the initiator and the polymer brushes. |
| Contact Angle Goniometry | Measures the surface wettability, which changes with the chemical composition of the outermost layer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the chemical bonds present on the surface, confirming the identity of the grafted polymers. |
| Gel Permeation Chromatography (GPC) | Can be used to determine the molecular weight and polydispersity of the polymer chains by cleaving them from the surface. |
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained for poly(this compound) brushes and subsequently grafted block copolymers. Note that these values are illustrative and will vary depending on the specific reaction conditions.
| Parameter | Poly(this compound) Brush | Grafted Block Copolymer Brush |
| Dry Thickness (nm) | 5 - 50 | 10 - 100+ |
| Grafting Density (chains/nm²) | 0.1 - 0.8 | Maintained from pBEA brush |
| Molecular Weight ( g/mol ) | 5,000 - 50,000 | 10,000 - 100,000+ |
| Polydispersity Index (PDI) | 1.1 - 1.5 | 1.2 - 1.8 |
Visualizations
Experimental Workflow
Caption: Workflow for creating block copolymer brushes from a pBEA macroinitiator.
Logical Relationship of Surface Modification
Caption: Relationship between surface modification steps and final functionality.
References
Application Notes and Protocols for the Synthesis of Block Copolymers Using 2-Bromoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers utilizing 2-Bromoethyl acrylate (B77674) (BEA). The focus is on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a versatile and robust controlled radical polymerization technique. The resulting poly(2-Bromoethyl acrylate) (PBEA) containing block copolymers are excellent precursors for post-polymerization modification, enabling the development of advanced functional materials for various applications, including targeted drug delivery.
Introduction to this compound in Block Copolymer Synthesis
This compound (BEA) is a functional acrylic monomer that incorporates a reactive bromine group. This bromine atom serves as a versatile handle for a wide range of nucleophilic substitution reactions after the polymer has been formed. This post-polymerization modification capability allows for the introduction of various functionalities, such as targeting ligands, imaging agents, and therapeutic molecules, onto the polymer backbone.[1][2][3]
RAFT polymerization is particularly well-suited for the polymerization of functional monomers like BEA, as it offers excellent control over molecular weight, architecture, and results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1][4] The synthesis of block copolymers using BEA typically involves the sequential polymerization of two or more different monomers. A common strategy for biomedical applications is to create an amphiphilic block copolymer by combining a hydrophilic block, such as poly(oligo(ethylene glycol) methyl ether acrylate) (POEGMA), with a functionalizable hydrophobic block of PBEA. These amphiphilic block copolymers can self-assemble in aqueous solutions to form micelles, which can encapsulate hydrophobic drugs.[5]
Key Applications in Drug Development
The ability to precisely engineer the structure and functionality of PBEA-containing block copolymers makes them highly attractive for drug delivery applications:
-
Targeted Drug Delivery: The pendant bromine groups on the PBEA block can be readily modified with targeting ligands (e.g., antibodies, peptides, folic acid) to direct the drug-loaded nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.[6][7]
-
Stimuli-Responsive Drug Release: The PBEA block can be functionalized with moieties that respond to specific stimuli present in the tumor microenvironment (e.g., pH, redox potential) to trigger the release of the encapsulated drug.[8][9]
-
Combination Therapy: The versatile chemistry of PBEA allows for the attachment of both a targeting ligand and a therapeutic agent, or even multiple drugs, to the same polymer chain, enabling combination therapies.
-
Bioimaging: Fluorescent dyes or other imaging agents can be conjugated to the PBEA block to track the biodistribution and cellular uptake of the drug delivery system.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a well-defined amphiphilic block copolymer, poly(oligo(ethylene glycol) methyl ether acrylate)-block-poly(this compound) (P(OEGMA)-b-PBEA), via RAFT polymerization.
Materials
-
Oligo(ethylene glycol) methyl ether acrylate (OEGMA, Mn ≈ 480 g/mol )
-
This compound (BEA)
-
4-Cyano-4-(phenylcarbonothioyl)thio)pentanoic acid (CPAD) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (B91453) (Anhydrous)
-
Diethyl ether (Anhydrous)
-
Methanol
Protocol 1: Synthesis of P(OEGMA) Macro-Chain Transfer Agent (macro-CTA)
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve OEGMA (e.g., 5.0 g, 10.4 mmol), CPAD (e.g., 0.29 g, 1.04 mmol), and AIBN (e.g., 0.034 g, 0.21 mmol) in 1,4-dioxane (10 mL).
-
Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. Allow the polymerization to proceed for the desired time (e.g., 4-6 hours) to achieve high monomer conversion.
-
Termination and Purification: Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Isolation: Decant the supernatant and re-dissolve the polymer in a minimal amount of 1,4-dioxane, followed by re-precipitation into cold diethyl ether. Repeat this process two more times. Dry the purified P(OEGMA) macro-CTA under vacuum to a constant weight.
-
Characterization: Characterize the P(OEGMA) macro-CTA by ¹H NMR spectroscopy to determine monomer conversion and by gel permeation chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Protocol 2: Synthesis of P(OEGMA)-b-PBEA Diblock Copolymer
-
Reaction Setup: In a Schlenk flask, dissolve the purified P(OEGMA) macro-CTA (e.g., 2.0 g, 0.4 mmol), BEA (e.g., 2.15 g, 12 mmol), and AIBN (e.g., 0.0066 g, 0.04 mmol) in 1,4-dioxane (10 mL).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles.
-
Polymerization: After backfilling with an inert gas, place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-12 hours).
-
Termination and Purification: Terminate the reaction by cooling and exposure to air. Precipitate the block copolymer in cold diethyl ether.
-
Isolation: Purify the P(OEGMA)-b-PBEA diblock copolymer by repeated re-dissolution/precipitation cycles as described in Protocol 1. Dry the final product under vacuum.
-
Characterization: Characterize the final block copolymer using ¹H NMR and GPC to confirm the structure and determine the molecular weight and PDI.
Data Presentation
The following tables present representative data for a series of P(OEGMA)-b-PBEA block copolymers synthesized with varying block lengths.
Table 1: Molecular Weight and Polydispersity Data for P(OEGMA) Macro-CTA
| Sample ID | Target DP | Mn (Theoretical, g/mol ) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| POEGMA-1 | 20 | 9,880 | 9,500 | 1.15 |
| POEGMA-2 | 30 | 14,680 | 14,200 | 1.12 |
| POEGMA-3 | 40 | 19,480 | 18,900 | 1.10 |
Table 2: Molecular Weight and Polydispersity Data for P(OEGMA)-b-PBEA Diblock Copolymers
| Sample ID | P(OEGMA) Macro-CTA | Target DP of PBEA | Mn (Theoretical, g/mol ) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| P(OEGMA)₂₀-b-P(BEA)₅₀ | POEGMA-1 | 50 | 18,830 | 18,200 | 1.20 |
| P(OEGMA)₃₀-b-P(BEA)₇₅ | POEGMA-2 | 75 | 28,105 | 27,500 | 1.18 |
| P(OEGMA)₄₀-b-P(BEA)₁₀₀ | POEGMA-3 | 100 | 37,380 | 36,500 | 1.15 |
DP = Degree of Polymerization Theoretical Mn calculated based on monomer conversion. GPC data are relative to polystyrene or poly(methyl methacrylate) standards.[8][10][11]
Visualizations
Experimental Workflow for RAFT Synthesis of P(OEGMA)-b-PBEA
Caption: Workflow for the two-step RAFT synthesis of P(OEGMA)-b-PBEA.
Post-Polymerization Modification and Self-Assembly for Drug Delivery
Caption: Modification of PBEA block and self-assembly into a drug-loaded micelle.
Cellular Uptake and Intracellular Drug Release
Caption: Cellular uptake of a targeted micelle and subsequent drug release.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Shell-detachable micelles based on disulfide-linked block copolymer as potential carrier for intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Glycopolymer and Poly(β-amino ester)-Based Amphiphilic Block Copolymer as a Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Crosslinked Microspheres with 2-Bromoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and functionalization of crosslinked microspheres using 2-bromoethyl acrylate (B77674). These microspheres serve as versatile platforms for various biomedical applications, including drug delivery, tissue engineering, and as carriers for catalysts or scavenging agents. The presence of the reactive bromoethyl group allows for straightforward post-polymerization modification, enabling the attachment of a wide range of functional molecules.
Introduction
Crosslinked polymer microspheres are of significant interest in the biomedical and pharmaceutical fields due to their high surface area, tunable size, and the ability to encapsulate or attach therapeutic agents.[1][2][3][4] 2-Bromoethyl acrylate is a valuable monomer for creating these microspheres because the resulting polymer contains reactive alkyl bromide functionalities. These groups can be readily modified through nucleophilic substitution reactions, providing a convenient method for introducing diverse chemical moieties.
This protocol details the preparation of crosslinked poly(this compound) microspheres via suspension polymerization. This method is advantageous for producing spherical polymer beads of a controlled size.[1][2] The bromoalkyl groups on the surface of these microspheres can then be used as initiation sites for surface-initiated atom transfer radical polymerization (ATRP) or other grafting techniques to create "hairy" microspheres with tailored surface properties.
Experimental Overview
The overall workflow for the preparation and functionalization of crosslinked poly(this compound) microspheres is depicted below.
Figure 1: General workflow for the synthesis and subsequent surface functionalization of crosslinked poly(this compound) microspheres.
Materials and Methods
Materials
| Material | Supplier | Grade | Notes |
| This compound (BEA) | Sigma-Aldrich | ≥94% | Can be synthesized if not commercially available.[5] |
| Methyl methacrylate (B99206) (MMA) | Sigma-Aldrich | 99% | Distill before use to remove inhibitor. |
| Ethylene (B1197577) glycol dimethacrylate (EGDMA) | Sigma-Aldrich | 98% | Distill before use to remove inhibitor. |
| 2,2'-Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Recrystallize from methanol (B129727) before use. |
| Poly(N-vinylpyrrolidone) (PVP) | Sigma-Aldrich | Average M.W. 40,000 | |
| Toluene (B28343) | Fisher Scientific | ACS Grade | |
| Methanol | Fisher Scientific | ACS Grade | |
| Deionized Water | Millipore | >18 MΩ·cm | |
| Glycidyl (B131873) methacrylate (GMA) | Sigma-Aldrich | 97% | For surface functionalization. |
| Copper(I) bromide (CuBr) | Sigma-Aldrich | 99.99% | For ATRP. |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 99% | Ligand for ATRP. |
Protocol 1: Synthesis of Crosslinked Poly(BEA-co-MMA) Microspheres
This protocol is adapted from the suspension polymerization of the methacrylate analogue and is expected to yield functional microspheres.[1]
-
Preparation of the Aqueous Phase: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 1.0 g of poly(N-vinylpyrrolidone) (PVP) in 300 mL of deionized water.
-
Preparation of the Organic Phase: In a separate beaker, prepare the organic phase by mixing the following:
-
12.1 g (67.6 mmol) of this compound (BEA)
-
16.25 g (162.3 mmol) of methyl methacrylate (MMA) as a co-monomer
-
4.95 g (25.0 mmol) of ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
0.160 g (0.97 mmol) of 2,2'-azobisisobutyronitrile (AIBN) as an initiator
-
45 mL of toluene as a porogen
-
-
Initiation of Polymerization:
-
Begin stirring the aqueous phase at 1000 rpm and purge with nitrogen for 30 minutes to remove oxygen.
-
Add the organic phase to the aqueous phase while maintaining vigorous stirring.
-
Heat the reaction mixture to 60°C in a thermostatically controlled oil bath.
-
-
Polymerization Reaction: Continue the reaction at 60°C under a nitrogen atmosphere with constant stirring for 12 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the contents into 1 L of deionized water and collect the microspheres by filtration.
-
Wash the collected beads extensively with deionized water (5 x 100 mL) and then with methanol (3 x 50 mL).
-
Dry the microspheres in a vacuum oven at 40°C for 24 hours.
-
To remove any unreacted monomers or soluble polymers, perform a Soxhlet extraction with toluene for 3 hours.[1]
-
Dry the purified microspheres in a vacuum oven at 40°C to a constant weight.
-
Table 1: Formulation for Suspension Polymerization [1]
| Component | Role | Amount | Moles |
| This compound (BEA) | Functional Monomer | 12.1 g | 67.6 mmol |
| Methyl methacrylate (MMA) | Co-monomer | 16.25 g | 162.3 mmol |
| Ethylene glycol dimethacrylate (EGDMA) | Crosslinker | 4.95 g | 25.0 mmol |
| 2,2'-Azobisisobutyronitrile (AIBN) | Initiator | 0.160 g | 0.97 mmol |
| Poly(N-vinylpyrrolidone) (PVP) | Stabilizer | 1.0 g | - |
| Toluene | Porogen | 45 mL | - |
| Deionized Water | Continuous Phase | 300 mL | - |
Protocol 2: Determination of Accessible Bromine Content
This protocol determines the amount of reactive bromoethyl groups on the surface and within the pores of the microspheres.[1]
-
Place 0.5 g of the dried crosslinked microspheres into a 50 mL round-bottom flask.
-
Add 15 mL of a 20% methanolic sodium hydroxide (B78521) solution.
-
Reflux the mixture for 24 hours to hydrolyze the bromoethyl groups, releasing bromide ions into the solution.
-
Cool the mixture, filter the microspheres, and wash them with deionized water (3 x 10 mL).
-
Combine the filtrate and washings in a 50 mL volumetric flask and dilute to the mark with deionized water.
-
Take a 25 mL aliquot of this solution and neutralize it with approximately 4 mL of 65% nitric acid.
-
Add 4 mL of a 1 M silver nitrate (B79036) solution to precipitate the bromide ions as silver bromide (AgBr).
-
Filter the white precipitate, wash it with a small amount of deionized water, and dry it at 40°C for 16 hours.
-
Weigh the dried AgBr precipitate. The accessible bromine content (in mmol/g) can be calculated using the following formula:
Bromine Content (mmol/g) = (Weight of AgBr / Molar Mass of AgBr) * (50 / 25) / Initial Weight of Microspheres
Molar Mass of AgBr = 187.77 g/mol
Protocol 3: Surface-Initiated ATRP of Glycidyl Methacrylate (GMA)
This protocol describes the "grafting-from" approach to create a brush-like polymer surface on the microspheres.[1]
-
In a 100 mL three-necked flask equipped with a nitrogen inlet and reflux condenser, add 1.0 g of the crosslinked poly(BEA-co-MMA) microspheres.
-
Add 0.22 g (1.53 mmol) of CuBr and 0.224 g (1.53 mmol) of a suitable ligand (e.g., HMTETA or PMDETA).
-
Add 7 mL of glycidyl methacrylate (GMA) and 7 mL of toluene.
-
Stir the mixture for 30-40 minutes under a nitrogen flow to dissolve the copper salt and form the catalyst complex.
-
Heat the reaction mixture to 90°C and maintain it for the desired reaction time (e.g., 24 hours).
-
Cool the reaction, filter the microspheres, and wash them with toluene, methanol, and water to remove any unreacted monomer and catalyst.
-
Dry the functionalized microspheres in a vacuum oven at 40°C.
Characterization
The synthesized microspheres should be characterized to determine their physical and chemical properties.
Table 2: Characterization Techniques and Expected Results
| Technique | Parameter Measured | Expected Outcome |
| Scanning Electron Microscopy (SEM) | Morphology, size, and size distribution | Spherical shape with a relatively uniform size distribution (e.g., 100-400 µm).[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical structure | Presence of characteristic peaks for the acrylate ester carbonyl group (~1730 cm⁻¹), C-Br bond (~650 cm⁻¹), and other functional groups from co-monomers and grafts.[2] |
| Bromine Analysis | Accessible reactive sites | Quantitative determination of the density of bromoethyl groups (e.g., 1.55 mmol/g).[1] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Assessment of the degradation temperature of the microspheres. |
Applications in Drug Delivery
The crosslinked microspheres prepared from this compound are excellent candidates for controlled drug delivery systems.[6][7] The bromoethyl groups can be used to covalently attach drugs, targeting ligands, or imaging agents.
Potential Drug Delivery Strategy:
Figure 2: Conceptual pathway for drug conjugation to poly(BEA) microspheres and subsequent controlled release.
The covalent attachment of drugs can prevent premature release and allow for targeted delivery. By incorporating a cleavable linker between the drug and the microsphere, the drug can be released in response to specific physiological conditions, such as changes in pH or the presence of certain enzymes at the target site. These microspheres can be administered through various routes, including parenteral and transdermal, for sustained therapeutic effects.[7]
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and functionalization of crosslinked microspheres based on this compound. These microspheres represent a highly adaptable platform for researchers in drug development and materials science, offering a robust system for creating advanced, functional materials for a variety of biomedical applications.
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. scispace.com [scispace.com]
- 3. Cross-linked polyelectrolyte microspheres: preparation and new insights into electro-surface properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. scbt.com [scbt.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. actascientific.com [actascientific.com]
- 7. The use of hydrogel microspheres as cell and drug delivery carriers for bone, cartilage, and soft tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Surface Functionalization of Materials Using 2-Bromoethyl Acrylate
Introduction
The functionalization of material surfaces is a cornerstone of modern materials science, critical for advancements in biomaterials, drug delivery systems, and biosensors.[1][2] 2-Bromoethyl acrylate (B77674) (BEA) is a highly versatile monomer for this purpose. Its structure incorporates a polymerizable acrylate group and a reactive bromo- group.[3][4] This unique combination allows for the creation of polymer brushes on a surface, which can then be chemically modified in a subsequent step. The bromine atom serves as an excellent leaving group, providing a reactive handle for a wide array of nucleophilic substitution reactions.[5] This two-step approach—grafting a reactive polymer followed by modification—offers exceptional control over the final surface chemistry, enabling the precise tailoring of surface properties for specific applications.[6]
This document provides detailed application notes and protocols for the surface functionalization of materials by growing poly(2-bromoethyl acrylate) (pBEA) brushes, primarily through Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) and Surface-Initiated Reversible Addition-Fragmentation chain Transfer (SI-RAFT) polymerization.[7][8]
Key Applications:
-
Biomaterial Functionalization: Creating biocompatible and bioactive surfaces on implants to promote tissue integration and control cellular interactions.[1][6]
-
Drug Delivery: Covalently attaching drugs or targeting ligands to nanoparticle surfaces for controlled release and targeted therapy.[9]
-
Biosensor Development: Immobilizing enzymes, antibodies, or nucleic acids for the specific detection of biological targets.[1]
-
Anti-fouling Surfaces: Developing surfaces that resist non-specific protein adsorption and bacterial adhesion.[1]
-
Fundamental Cell Biology Studies: Engineering well-defined surfaces to study cell adhesion, proliferation, and differentiation.
Experimental Workflows and Mechanisms
The overall process for creating a functionalized surface using this compound involves several key stages, from initial substrate preparation to the final post-polymerization modification and characterization.
The "grafting from" approach, where polymer chains are grown directly from initiators immobilized on the surface, is preferred as it allows for higher grafting densities compared to "grafting to" methods.[6][10] SI-ATRP is a particularly powerful technique for this, enabling the synthesis of well-defined polymer brushes from various surfaces.[7]
Once the pBEA brush is grown, the terminal bromide is exploited for further functionalization. This allows for the introduction of a vast library of chemical groups, tailored to the desired application.
Quantitative Data Summary
The success of surface functionalization is quantified by several parameters, including reaction conditions that influence polymer chain length and density.
Table 1: Typical Reaction Conditions for Surface-Initiated ATRP of Acrylates
| Parameter | Value / Components | Purpose | Reference |
|---|---|---|---|
| Substrate | Silicon Wafer, Glass, Gold | Solid support for polymer brush growth. | [7] |
| Initiator | Alkyl halides (e.g., 2-bromoisobutyrate) | Covalently attached to the surface to initiate polymerization. | [7][11] |
| Monomer | This compound (BEA) | Building block of the polymer chains. | - |
| Catalyst System | Cu(I)Br / Cu(II)Br₂ | Activator and deactivator to control the radical concentration. | [11][12] |
| Ligand | dNbpy, PMDETA, Me₆TREN | Solubilizes the copper catalyst and tunes its reactivity. | [11][12] |
| Solvent | Toluene (B28343), Anisole, DMF | Dissolves monomer and catalyst components. | [11][12] |
| Temperature | 60 - 90 °C | Provides energy to overcome the activation barrier for polymerization. | [11][13] |
| Molar Ratios | [M]:[I]:[Cu(I)]:[Cu(II)]:[L] varies | Controls molecular weight, polydispersity, and polymerization rate. | [11][12] |
| Typical Mn | 5,000 - 50,000 g/mol | Number-average molecular weight of the polymer chains. | [14] |
| Typical PDI (Mw/Mn) | 1.1 - 1.4 | Polydispersity index, a measure of the molecular weight distribution. |[11][12] |
Table 2: Summary of Surface Characterization Data (Illustrative)
| Surface Type | Film Thickness (nm) | Water Contact Angle (°) | Key Elements by XPS (Atomic %) |
|---|---|---|---|
| Bare Silicon Wafer | 0 | < 15° | Si, O |
| Initiator-Coated | 1 - 2 | 70 - 80° | Si, O, C, Br |
| pBEA-Grafted | 10 - 100 | 80 - 90° | C, O, Br (Si signal attenuated) |
| Amine-Modified | 10 - 100 | 50 - 60° | C, O, N (Br signal disappears) |
| Azide-Modified | 10 - 100 | 75 - 85° | C, O, N (Br signal disappears) |
Experimental Protocols
Protocol 1: Surface-Initiated ATRP (SI-ATRP) of this compound from a Silicon Wafer
This protocol describes the "grafting from" of pBEA brushes from a silicon substrate functionalized with an ATRP initiator.
1.1. Materials
-
Silicon wafers
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
Anhydrous Toluene, Dichloromethane (DCM)
-
This compound (BEA), inhibitor removed
-
Copper(I) bromide (CuBr), Copper(II) bromide (CuBr₂)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Methanol, Ethanol (B145695), Deionized water
1.2. Procedure: Initiator Immobilization
-
Cleaning: Clean silicon wafers by sonication in ethanol and deionized water (15 min each), then dry under a stream of N₂. Activate the surface with an oxygen plasma or piranha solution (use extreme caution).
-
Silanization: Immerse the clean, dry wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated surface.
-
Washing: Rinse the wafers sequentially with toluene, DCM, and ethanol, then dry with N₂.
-
Initiator Attachment: In a glovebox or under inert atmosphere, place the wafers in a flask with anhydrous DCM and TEA (1.5 eq. to BiBB). Cool the solution to 0°C. Add BiBB (1.2 eq.) dropwise and let the reaction proceed overnight at room temperature.
-
Final Wash: Rinse the initiator-coated wafers thoroughly with DCM and ethanol and dry with N₂. The surface is now ready for polymerization.
1.3. Procedure: SI-ATRP
-
Monomer Preparation: Pass BEA through a basic alumina (B75360) column to remove the inhibitor immediately before use.
-
Reaction Setup: Place the initiator-coated wafer(s) in a Schlenk flask. Add CuBr, CuBr₂, and a magnetic stir bar. Seal the flask with a rubber septum.
-
Deoxygenation: Evacuate and backfill the flask with argon or nitrogen at least three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the deoxygenated solvent (e.g., anisole), the BEA monomer, and the ligand (PMDETA) via syringe. A typical ratio might be [BEA]:[CuBr]:[CuBr₂]:[PMDETA] =[15]:[14]:[0.1]:[14].
-
Polymerization: Immerse the flask in a preheated oil bath (e.g., 70°C) and stir. The polymerization time will determine the brush thickness (e.g., 1-24 hours).
-
Termination: Stop the reaction by opening the flask to air and cooling to room temperature.
-
Cleaning: Remove the wafer and wash it extensively by sonication in a good solvent for the polymer (e.g., DCM, THF) to remove any physisorbed polymer, followed by a final rinse with ethanol and drying with N₂.
Protocol 2: Post-Polymerization Modification of pBEA Brushes
This protocol provides two examples of modifying the grafted pBEA layer to introduce new functionalities.
2.1. Example A: Amination
This procedure converts the bromo- groups to secondary amine groups.
-
Preparation: Prepare a solution of the desired primary amine (e.g., propylamine, 1 M) in a suitable solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Reaction: Immerse the pBEA-grafted substrate in the amine solution. The reaction can often proceed at room temperature but may be accelerated by gentle heating (e.g., 40-50°C).[16] Let the reaction proceed for 12-24 hours under an inert atmosphere.
-
Washing: After the reaction, remove the substrate and wash it thoroughly with THF, followed by ethanol, to remove excess amine and any displaced bromide salts.
-
Drying: Dry the now amine-functionalized substrate under a stream of N₂.
2.2. Example B: Azidation
This procedure introduces azide groups, which are widely used for "click" chemistry reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Preparation: Prepare a 10-50 mM solution of sodium azide (NaN₃) in anhydrous DMF. (Caution: Sodium azide is highly toxic).
-
Reaction: Immerse the pBEA-grafted substrate in the sodium azide solution. Heat the reaction to 60-80°C for 2-12 hours under an inert atmosphere.[1]
-
Washing: After cooling, remove the substrate and wash it extensively with DMF, deionized water, and finally ethanol to ensure complete removal of residual sodium azide.
-
Drying: Dry the azide-functionalized substrate under a stream of N₂. The surface is now ready for subsequent click reactions.
Protocol 3: Characterization of Functionalized Surfaces
A multi-technique approach is essential to confirm each stage of the surface modification.
-
Ellipsometry: Use a spectroscopic ellipsometer to measure the thickness of the grafted polymer layer. Measurements should be taken on the bare substrate, the initiator-coated substrate, and the final polymer brush to determine the thickness of each layer.
-
Contact Angle Goniometry: Measure the static water contact angle to assess changes in surface wettability. A decrease in contact angle after amination, for example, would indicate a successful increase in surface hydrophilicity.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface.[14]
-
Confirm the presence of Br after initiator immobilization and polymerization.
-
Confirm the disappearance of the Br signal and the appearance of a N 1s signal after amination or azidation.
-
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR):
-
Identify the characteristic C=O stretch of the acrylate ester (~1730 cm⁻¹) to confirm the presence of the polymer brush.
-
For azidation, look for the appearance of the characteristic azide (N₃) stretch at ~2100 cm⁻¹.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. This compound | 4823-47-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. benicewiczgroup.com [benicewiczgroup.com]
- 9. Surface modifications and molecular imprinting of polymers in medical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. mdpi.com [mdpi.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. scispace.com [scispace.com]
- 15. US3963771A - Amine acrylate addition reaction products - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Introducing Bromine Functionality Using 2-Bromoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Bromoethyl acrylate (B77674) (BEA) as a versatile monomer for introducing bromine functionality into polymers. The presence of the reactive bromoethyl group makes polymers derived from BEA excellent precursors for a wide range of post-polymerization modifications, enabling the synthesis of functional materials for applications in bioconjugation and drug delivery.
Introduction
2-Bromoethyl acrylate is a functional acrylate monomer that can be polymerized using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). The resulting poly(this compound) (pBEA) possesses pendant bromoethyl groups that are susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a diverse array of functional moieties, including amines, thiols, and azides, making pBEA a highly valuable platform for creating tailored macromolecular architectures.
Synthesis of this compound Monomer
A common method for the synthesis of this compound involves the esterification of 2-bromoethanol (B42945) with acryloyl chloride.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Bromoethanol
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydroquinone (B1673460) (inhibitor)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoethanol (1.0 eq) and a small amount of hydroquinone in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Polymerization of this compound
Well-defined poly(this compound) can be synthesized using controlled radical polymerization techniques, which allow for precise control over molecular weight and dispersity.
RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled architecture.[1]
Materials:
-
This compound (BEA), freshly purified
-
RAFT agent (e.g., 2-(((Butylthio)carbonothioyl)thio)propanoic acid)[1]
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide)
Procedure:
-
In a Schlenk flask, dissolve BEA, the RAFT agent, and AIBN in the chosen anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight.
-
Deoxygenate the solution by subjecting it to at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the polymerization kinetics by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the polymer by filtration or centrifugation and dry it under vacuum.
Characterization: The molecular weight (Mₙ) and dispersity (Đ or PDI) of the resulting pBEA should be determined by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).
Table 1: Example Conditions for RAFT Polymerization of BEA
| Entry | [BEA]:[CTA]:[AIBN] | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (PDI) | Ref |
| 1 | 100:1:0.2 | Dioxane | 70 | 4 | 15,000 | 1.15 | [1] |
| 2 | 200:1:0.2 | Dioxane | 70 | 6 | 28,000 | 1.18 | [1] |
Note: The data in this table is illustrative and based on typical results for RAFT polymerization of acrylates. Actual results may vary depending on specific experimental conditions.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful technique for the synthesis of well-defined polymers.
Materials:
-
This compound (BEA), freshly purified
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., Anisole, Toluene)
Procedure:
-
To a Schlenk flask, add CuBr under an inert atmosphere.
-
Add the anhydrous solvent, BEA, and the ligand (PMDETA).
-
Stir the mixture to form the catalyst complex.
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Add the initiator (EBiB) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitor the reaction by taking samples and analyzing monomer conversion by ¹H NMR or GC.
-
After reaching the desired conversion, quench the reaction by cooling and exposing it to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).
-
Collect and dry the polymer under vacuum.
Characterization: Analyze the molecular weight (Mₙ) and dispersity (Đ) by SEC/GPC.
Table 2: Example Conditions for ATRP of Acrylates (Adaptable for BEA)
| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (PDI) | Ref |
| 1 | 200:1:1:2 (PMDETA) | Anisole | 60 | 4 | 85 | 15,300 | 1.10 | [2] |
| 2 | 100:1:1:2 (PMDETA) | Toluene | 80 | 2 | 92 | 9,800 | 1.15 | [2] |
Note: This data is based on typical ATRP of acrylates and serves as a starting point for optimizing the polymerization of BEA.
References
Application Notes and Protocols for Creating Functional Polymers with 2-Bromoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and functionalization of polymers derived from 2-bromoethyl acrylate (B77674) (BEA). The inherent reactivity of the bromoethyl group makes poly(2-bromoethyl acrylate) (pBEA) an excellent precursor for a variety of functional polymers with potential applications in drug delivery, gene delivery, and other biomedical fields. The following sections detail controlled radical polymerization techniques for pBEA synthesis and subsequent post-polymerization modification strategies.
Synthesis of Poly(this compound) via Controlled Radical Polymerization
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are recommended for the synthesis of well-defined pBEA with controlled molecular weights and narrow molecular weight distributions.[1][2]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile method that allows for the synthesis of a wide range of polymer architectures.[3] The choice of RAFT agent is crucial for controlling the polymerization.[4]
Experimental Protocol: RAFT Polymerization of this compound
This protocol is a representative example. Researchers should optimize conditions based on their specific molecular weight targets and experimental setup.
Materials:
-
This compound (BEA), inhibitor removed
-
RAFT agent (e.g., 2-(((butylthio)carbonothioyl)thio)propanoic acid - PABTC)[1]
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)[5]
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide - DMF)[5]
-
Nitrogen or Argon gas
-
Schlenk flask and magnetic stir bar
-
Oil bath
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina (B75360) to remove the inhibitor.[6]
-
Reaction Setup: In a Schlenk flask, dissolve BEA, the RAFT agent, and AIBN in the chosen solvent. A typical molar ratio of [BEA]:[RAFT agent]:[AIBN] might be 100:1:0.1, but this should be adjusted to target the desired molecular weight.
-
Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles to remove dissolved oxygen.[2]
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).[7] The reaction time will vary depending on the target conversion (e.g., 4-24 hours).
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.[2]
-
Termination and Purification: To quench the reaction, cool the flask to room temperature and expose the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).[2]
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Quantitative Data for RAFT Polymerization of BEA
| Target DP | [BEA]:[RAFT]:[AIBN] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Ref |
| 50 | 50:1:0.1 | Dioxane | 70 | 6 | 9,500 | 1.15 | [8] |
| 100 | 100:1:0.1 | Dioxane | 70 | 12 | 18,200 | 1.18 | [8] |
| 200 | 200:1:0.2 | DMF | 65 | 24 | 35,000 | 1.25 | [1] |
Note: The data in this table is representative and compiled from typical results found in the literature. Actual results may vary.
Caption: Workflow for RAFT polymerization of this compound.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful technique for synthesizing well-defined polymers.[9] It utilizes a transition metal catalyst, typically a copper complex, to control the polymerization.[6]
Experimental Protocol: ATRP of this compound
This protocol is a representative example. Researchers should optimize conditions based on their specific molecular weight targets and experimental setup.
Materials:
-
This compound (BEA), inhibitor removed
-
Initiator (e.g., ethyl α-bromoisobutyrate - EBiB)[10]
-
Catalyst (e.g., Copper(I) bromide - CuBr)[2]
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)[6]
-
Anhydrous solvent (e.g., anisole (B1667542) or toluene)[2][6]
-
Nitrogen or Argon gas
-
Schlenk flask and magnetic stir bar
-
Oil bath
Procedure:
-
Monomer Purification: As described in the RAFT protocol.[6]
-
Reaction Setup: To a dry Schlenk flask, add CuBr and the solvent.[2]
-
Ligand Addition: Add the PMDETA ligand via a degassed syringe. The solution should change color as the copper complex forms.[2]
-
Monomer and Initiator Addition: Add the purified BEA monomer and the EBiB initiator to the flask. A typical molar ratio of [BEA]:[EBiB]:[CuBr]:[PMDETA] might be 100:1:1:2.
-
Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.[2]
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).[2]
-
Monitoring: Monitor the reaction as described in the RAFT protocol.
-
Termination and Purification: Quench the polymerization by cooling the flask and exposing the mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.[2]
-
Precipitation and Drying: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.[2]
Quantitative Data for ATRP of BEA
| Target DP | [BEA]:[Initiator]:[Catalyst]:[Ligand] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Ref |
| 50 | 50:1:1:2 | Anisole | 70 | 5 | 9,800 | 1.12 | [6] |
| 100 | 100:1:1:2 | Toluene | 70 | 10 | 18,500 | 1.15 | [11] |
| 200 | 200:1:1:2 | Anisole | 60 | 20 | 36,200 | 1.21 | [12] |
Note: The data in this table is representative and compiled from typical results found in the literature. Actual results may vary.
Post-Polymerization Modification of Poly(this compound)
The pendant bromoethyl groups on pBEA are highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups.[1][8] This post-polymerization modification (PPM) is a powerful tool for creating functional materials.[13][14]
General Protocol for Nucleophilic Substitution on pBEA
Materials:
-
Poly(this compound) (pBEA)
-
Nucleophile (e.g., primary amine, thiol, azide)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
-
Nitrogen or Argon atmosphere (optional, depending on the nucleophile's sensitivity)
-
Stir plate and magnetic stir bar
-
Reaction vessel
Procedure:
-
Dissolution: Dissolve the pBEA in the chosen anhydrous solvent in a reaction vessel.
-
Nucleophile Addition: Add an excess of the desired nucleophile to the polymer solution. The required excess will depend on the reactivity of the nucleophile.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50°C) for a specified time (e.g., 6-24 hours).[15]
-
Monitoring: The progress of the modification can be monitored by techniques such as ¹H NMR or FT-IR spectroscopy by observing the disappearance of the signal corresponding to the bromoethyl group and the appearance of new signals from the incorporated functional group.
-
Purification: Purify the functionalized polymer by precipitation in a non-solvent or by dialysis to remove unreacted nucleophile and byproducts.[15]
-
Drying: Dry the purified polymer under vacuum.
Caption: Post-polymerization modification of pBEA with various nucleophiles.
Applications in Drug and Gene Delivery
The ability to introduce diverse functionalities onto the pBEA backbone opens up numerous possibilities for biomedical applications.
-
Drug Delivery: Cationic polymers, created by reacting pBEA with amines, can form polyplexes with negatively charged nucleic acids for gene delivery.[16][17] Amphiphilic block copolymers, where one block is a functionalized pBEA, can self-assemble into micelles for encapsulating hydrophobic drugs.[15]
-
Gene Delivery: The introduction of primary, secondary, or tertiary amines can impart a positive charge to the polymer, enabling it to condense DNA or siRNA into nanoparticles for cellular delivery.[1] The bromoethyl groups can also serve as initiation sites for the grafting of other polymers, creating more complex architectures for enhanced delivery efficiency.[18]
Characterization of Polymers
Thorough characterization of the synthesized polymers is essential.
-
Molecular Weight and Polydispersity: Size exclusion chromatography (SEC) or gel permeation chromatography (GPC) should be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Chemical Structure and Functionalization: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FT-IR) spectroscopy are crucial for confirming the polymer structure and the success of post-polymerization modification.[7]
-
Thermal Properties: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used to determine the glass transition temperature (Tg) and thermal stability of the polymers.[19]
By following these protocols, researchers can synthesize a variety of functional polymers based on this compound with tailored properties for specific applications in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. web.itu.edu.tr [web.itu.edu.tr]
- 12. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity [mdpi.com]
- 13. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. semanticscholar.org [semanticscholar.org]
- 15. CN113214419A - Poly-2-bromoethyl acrylate modified by lactobionic acid and preparation method and application thereof - Google Patents [patents.google.com]
- 16. Biodegradable Polymers for Gene Delivery | MDPI [mdpi.com]
- 17. Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
Application Notes and Protocols: 2-Bromoethyl Acrylate in the Synthesis of Stimuli-Responsive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of stimuli-responsive polymers derived from 2-bromoethyl acrylate (B77674) (BEA). BEA is a versatile monomer that, due to its reactive bromo group, serves as an excellent precursor for polymers that can respond to various external stimuli, including pH, temperature, and redox conditions. Such "smart" polymers are of significant interest for a range of biomedical applications, particularly in the field of targeted drug delivery.
Introduction to 2-Bromoethyl Acrylate in Stimuli-Responsive Polymers
This compound is an acrylate monomer containing a reactive alkyl bromide functionality. This feature makes it particularly suitable for controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices.
The true versatility of poly(this compound) (PBEA) lies in its potential for post-polymerization modification. The pendant bromo groups can be readily substituted by a variety of nucleophiles, allowing for the introduction of functional groups that impart stimuli-responsive properties. This approach enables the creation of a diverse library of functional polymers from a single precursor polymer.[1]
pH-Responsive Polymers
Polymers that exhibit a response to changes in pH are valuable for applications such as drug delivery to specific sites in the body with distinct pH environments, like tumors or the gastrointestinal tract. The introduction of ionizable groups, such as amines or carboxylic acids, into the polymer structure is a common strategy to achieve pH-responsiveness.
Synthesis Strategy
A straightforward method to synthesize pH-responsive polymers from PBEA is through the nucleophilic substitution of the bromo groups with amine-containing molecules. For instance, reacting PBEA with a diamine, such as N,N-dimethylethylenediamine, introduces tertiary amine groups that can be protonated at acidic pH. This protonation leads to a change in the polymer's solubility and conformation, which can trigger the release of an encapsulated drug.
Thermo-Responsive Polymers
Thermo-responsive polymers undergo a phase transition at a specific temperature, known as the Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in a given solvent (typically water), while above the LCST, it becomes insoluble and precipitates. This behavior is highly desirable for applications in injectable drug delivery systems and smart surfaces.
Synthesis Strategy
To impart thermo-responsive properties to BEA-based polymers, BEA can be copolymerized with a monomer known to exhibit thermo-responsive behavior, such as oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA). The LCST of the resulting copolymer can be tuned by adjusting the ratio of the two monomers. The hydrophobic nature of the BEA units can be used to modulate the LCST of the more hydrophilic POEGMA segments.[2][3][4]
Redox-Responsive Polymers
The significant difference in redox potential between the intracellular and extracellular environments provides a trigger for drug release in specific cellular compartments. For example, the concentration of glutathione (B108866) (GSH), a reducing agent, is significantly higher inside cells than outside. Redox-responsive polymers are designed to be stable in the extracellular environment but degrade or change their structure in the presence of reducing agents like GSH, leading to drug release.
Synthesis Strategy
Redox-responsiveness can be incorporated into PBEA by introducing disulfide bonds. This can be achieved by reacting the pendant bromo groups with a thiol-containing molecule, such as cystamine, which contains a disulfide linkage. The resulting disulfide crosslinks are stable in the oxidizing extracellular environment but are cleaved in the reducing intracellular environment, leading to the disassembly of the polymer and release of the encapsulated cargo.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for stimuli-responsive polymers based on this compound and its derivatives.
Table 1: Molecular Weight and Polydispersity Data for PBEA Synthesized via RAFT Polymerization
| Target DP | Mn ( g/mol ) | PDI (Mw/Mn) |
| 50 | 8,500 | 1.15 |
| 100 | 16,200 | 1.12 |
| 200 | 31,500 | 1.18 |
Data is representative and can vary based on specific reaction conditions.
Table 2: Lower Critical Solution Temperature (LCST) of P(BEA-co-OEGMA) Copolymers
| Mole Fraction of BEA | LCST (°C) |
| 0.05 | 35 |
| 0.10 | 30 |
| 0.20 | 25 |
LCST values are dependent on polymer concentration and molecular weight.[2][3][4]
Table 3: Redox-Triggered Drug Release from Disulfide-Crosslinked Nanoparticles
| Stimulus | Drug Release (%) after 24h |
| PBS (pH 7.4) | 15 |
| PBS (pH 7.4) + 10 mM GSH | 85 |
Drug release kinetics are dependent on the specific drug, polymer composition, and crosslinking density.[5]
Experimental Protocols
Protocol 1: Synthesis of PBEA via RAFT Polymerization
Materials:
-
This compound (BEA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioyl)thio)pentanoic acid (CPAD) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (B91453) (anhydrous)
Procedure:
-
In a Schlenk flask, dissolve BEA (e.g., 5.0 g, 27.9 mmol), CPAD (e.g., 78 mg, 0.279 mmol), and AIBN (e.g., 9.2 mg, 0.056 mmol) in 1,4-dioxane (10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired polymerization time (e.g., 6 hours).
-
Terminate the polymerization by exposing the reaction mixture to air and cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol (B129727).
-
Collect the polymer by filtration and dry under vacuum at room temperature.
-
Characterize the polymer by ¹H NMR and Gel Permeation Chromatography (GPC).
Protocol 2: Post-Polymerization Modification of PBEA for pH-Responsiveness
Materials:
-
Poly(this compound) (PBEA)
-
N,N-Dimethylethylenediamine
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
Dissolve PBEA (e.g., 1.0 g) in DMF (10 mL) in a round-bottom flask.
-
Add N,N-dimethylethylenediamine (e.g., 5-fold molar excess relative to the bromo groups) and TEA (e.g., 1.5-fold molar excess) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the polymer in a large excess of diethyl ether.
-
Redissolve the polymer in a minimal amount of methanol and re-precipitate in diethyl ether.
-
Collect the functionalized polymer by filtration and dry under vacuum.
-
Confirm the modification using ¹H NMR by observing the disappearance of the signal corresponding to the -CH₂-Br protons and the appearance of new signals from the appended amine groups.
Protocol 3: Evaluation of pH-Triggered Drug Release
Materials:
-
pH-responsive polymer nanoparticles encapsulating a model drug (e.g., doxorubicin)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Prepare a suspension of the drug-loaded nanoparticles in PBS (pH 7.4).
-
Transfer a known volume of the suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of PBS at pH 7.4 or pH 5.5, and stir gently at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot from the release medium and replace it with an equal volume of fresh buffer.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).
-
Plot the cumulative drug release as a function of time for both pH conditions.
Visualizations
Caption: General workflow for synthesizing stimuli-responsive polymers from BEA.
Caption: Mechanism of pH-responsive drug release.
Caption: Redox-responsive pathway for intracellular drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlled Amphiphilicity and Thermo-Responsiveness of Functional Copolymers Based on Oligo(Ethylene Glycol) Methyl Ether Methacrylates | MDPI [mdpi.com]
- 3. kinampark.com [kinampark.com]
- 4. Thermoresponsive oligo(ethylene glycol) methyl ether methacrylate based copolymers: composition and comonomer effect - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Redox-Responsive Polymer with Self-Immolative Linkers for the Release of Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Polymerization of 2-Bromoethyl Acrylate (BEA)
Welcome to the technical support center for the polymerization of 2-Bromoethyl acrylate (B77674) (BEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of poly(2-bromoethyl acrylate) (pBEA) and its copolymers.
Troubleshooting Guides
This section addresses specific issues you might encounter during the polymerization of this compound, offering potential causes and recommended solutions.
Issue 1: Poor or No Polymerization
Question: My BEA polymerization has very low conversion or fails to initiate. What could be the problem?
Answer:
Several factors can lead to poor or no polymerization of this compound. Here's a systematic approach to troubleshoot this issue:
-
Inhibitor Presence: Commercial BEA is stabilized with inhibitors like 4-methoxyphenol (B1676288) (MEHQ) to prevent spontaneous polymerization during storage. These inhibitors must be removed before polymerization as they will scavenge the initiating radicals.
-
Solution: Purify the BEA monomer by passing it through a column of basic alumina (B75360) or by vacuum distillation. Purified monomer should be used immediately or stored at low temperatures in the dark for a short period.
-
-
Oxygen Inhibition: Oxygen is a potent radical scavenger and can inhibit free-radical polymerization.
-
Solution: Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by purging the reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period.
-
-
Initiator Inefficiency: The chosen initiator may not be suitable for the reaction conditions (e.g., temperature) or may have decomposed.
-
Solution:
-
For conventional free-radical polymerization, ensure the initiator's half-life is appropriate for your desired reaction time and temperature.
-
For Atom Transfer Radical Polymerization (ATRP), verify the activity of your initiator (e.g., ethyl α-bromoisobutyrate, EBiB) and catalyst system.
-
For Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, ensure the initiator (e.g., AIBN, V-50) is compatible with your RAFT agent and reaction temperature.
-
-
-
Catalyst Inactivation (ATRP): The copper catalyst in ATRP can be sensitive to impurities and can become oxidized and deactivated.
-
Solution: Use purified reagents and solvents. Consider using a small amount of a reducing agent (e.g., copper(0) wire) in an ARGET ATRP setup to continuously regenerate the active Cu(I) species.
-
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (Đ > 1.5)
Question: My pBEA has a much higher/lower molecular weight than targeted, and the polydispersity is broad. How can I improve control?
Answer:
Achieving good control over molecular weight and a narrow polydispersity is a primary goal of controlled/living radical polymerizations like ATRP and RAFT. Here are common causes and solutions for poor control:
-
Incorrect Initiator/Catalyst/RAFT Agent Ratios: The ratio of monomer to initiator (for molecular weight control) and the ratio of initiator to catalyst/ligand (for ATRP) or RAFT agent (for RAFT) are critical.
-
Solution: Carefully calculate and measure the amounts of all reagents. For ATRP, a higher catalyst concentration can sometimes improve control, but an optimal ratio should be determined experimentally. For RAFT, the molar ratio of [RAFT agent]:[initiator] is crucial for achieving high chain-end functionality and narrow dispersity.
-
-
Side Reactions: The bromoethyl group in BEA can potentially participate in side reactions.
-
Solution:
-
In ATRP: Amine-based ligands can potentially quaternize the pendant bromoethyl groups, leading to charged moieties in the polymer backbone and affecting solubility and characterization. If this is suspected, consider using ligands with higher steric hindrance or non-amine-based ligands.
-
General Acrylate Side Reactions: At higher temperatures, acrylates can undergo backbiting and β-scission, leading to branching and a broadening of the molecular weight distribution.[1] Running the polymerization at a lower temperature can help minimize these side reactions.
-
-
-
Slow Initiation in RAFT: If the initiation from the RAFT agent's R-group is slow compared to propagation, it can lead to a population of dead polymer chains and a broader molecular weight distribution.
-
Solution: Choose a RAFT agent with a suitable R-group that can efficiently initiate the polymerization of acrylates.
-
Issue 3: Polymer Precipitation During Polymerization
Question: My pBEA is precipitating out of the solution during the polymerization. What should I do?
Answer:
Polymer precipitation can halt the polymerization and lead to a poorly defined material. The primary cause is the choice of solvent.
-
Poor Solvent for pBEA: Poly(this compound) has a specific solubility profile. If the chosen solvent cannot solvate the growing polymer chains, they will precipitate.
-
Solution: Select a good solvent for pBEA. Common solvents for the polymerization of acrylates include toluene, anisole, dimethylformamide (DMF), and dioxane. It is advisable to perform small-scale solubility tests of pBEA in the intended solvent before running a large-scale polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best controlled radical polymerization technique for this compound?
A1: Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been successfully employed for the controlled polymerization of BEA, yielding well-defined polymers with low polydispersity.[2][3] The choice between ATRP and RAFT often depends on the specific requirements of the application, available laboratory equipment, and tolerance to certain functional groups. RAFT is generally more tolerant to a wider range of functional groups and does not require the removal of a metal catalyst.
Q2: How do I purify this compound monomer before polymerization?
A2: It is crucial to remove the inhibitor (e.g., MEHQ) from BEA before polymerization. A common and effective method is to pass the monomer through a short column packed with basic alumina. The alumina will adsorb the phenolic inhibitor. The purified monomer should be collected and used immediately. For higher purity, vacuum distillation can be performed, but care must be taken to avoid polymerization at elevated temperatures.
Q3: What are the typical reaction conditions for the ATRP of this compound?
A3: Typical ATRP conditions for acrylates can be adapted for BEA. This generally involves a copper(I) halide catalyst (e.g., CuBr), a nitrogen-based ligand (e.g., PMDETA, Me6TREN), an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), and a suitable solvent (e.g., anisole, DMF). The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to 90°C. The specific ratios of monomer:initiator:catalyst:ligand will determine the target molecular weight and the rate of polymerization.
Q4: Which RAFT agent should I choose for the polymerization of this compound?
A4: For acrylate monomers like BEA, trithiocarbonates and dithiobenzoates are generally effective RAFT agents. The choice of the RAFT agent's Z and R groups is important for controlling the polymerization. The Z-group influences the reactivity of the C=S bond, while the R-group should be a good homolytic leaving group that can efficiently initiate polymerization.
Q5: Can the bromoethyl group of pBEA be used for post-polymerization modification?
A5: Yes, the pendant bromoethyl groups are highly versatile functional handles for post-polymerization modification. They can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, azides, thiols, and carboxylates, to introduce a variety of functionalities along the polymer chain.[2][3]
Data Presentation
Table 1: Representative Conditions for ATRP of Acrylates (Adaptable for BEA)
| Monomer | Initiator | Catalyst/Ligand | [M]₀:[I]₀:[Cu(I)]₀:[L]₀ | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| Methyl Acrylate | EBiB | CuBr/PMDETA | 200:1:0.5:1 | Anisole | 60 | 3.7 | 10,200 | 1.07 |
| n-Butyl Acrylate | EBiB | CuBr/Me₆TREN | 156:1:0.2:0.2 | Bulk | 22 | 0.75 | 18,000 | 1.10 |
| Lauryl Acrylate | MBrP | CuBr/dNbpy | 100:1:1:2 | Toluene | 90 | 6.75 | 12,400 | 1.26 |
Note: These are starting points; optimization for BEA may be required. Data adapted from Matyjaszewski Polymer Group resources.
Table 2: Conditions for RAFT Polymerization of this compound (BEA)
| RAFT Agent | Initiator | [BEA]₀:[RAFT]₀:[I]₀ | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| CPADB | AIBN | 100:1:0.2 | Dioxane | 70 | 4 | 15,000 | 1.15 |
| BTPPA | AIBN | 50:1:0.1 | Dioxane | 60 | 6 | 8,500 | 1.12 |
Note: CPADB = 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, BTPPA = 2-(butyltrithiocarbonate)propanoic acid. Data is illustrative and based on typical conditions for acrylate RAFT polymerization.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Prepare an alumina column: Pack a glass column with a frit with basic alumina (activated, Brockmann I). The amount of alumina should be approximately 10-20 times the weight of the inhibitor in the monomer (typically around 10-20 g of alumina per 100 mL of monomer).
-
Elute the monomer: Pass the this compound monomer through the alumina column under gravity.
-
Collect the purified monomer: Collect the colorless eluate.
-
Use immediately: The purified, inhibitor-free monomer should be used immediately for the best results in polymerization.
Protocol 2: ATRP of this compound
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (catalyst) and the ligand (e.g., PMDETA).
-
Degassing: Seal the flask with a rubber septum and degas by applying vacuum and backfilling with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the purified BEA monomer and the solvent (e.g., anisole) via syringe.
-
Initiation: Add the initiator (e.g., ethyl α-bromoisobutyrate) via syringe to start the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature and stir.
-
Monitoring and Termination: Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight). To terminate the polymerization, cool the reaction mixture and expose it to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Protocol 3: RAFT Polymerization of this compound
-
Reaction Setup: In a reaction vessel (e.g., a Schlenk tube), combine the purified BEA monomer, the RAFT agent (e.g., a trithiocarbonate), the initiator (e.g., AIBN), and the solvent (e.g., dioxane).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature to initiate polymerization.
-
Monitoring and Termination: Monitor the polymerization by taking samples at regular intervals. The polymerization can be quenched by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol). The precipitated polymer is then collected by filtration and dried under vacuum.
Mandatory Visualization
Caption: General experimental workflow for the controlled radical polymerization of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound polymerization.
References
Technical Support Center: Optimizing RAFT Polymerization of 2-Bromoethyl Acrylate (BEA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-Bromoethyl acrylate (B77674) (BEA).
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control in the RAFT polymerization of 2-Bromoethyl acrylate?
A1: Successful RAFT polymerization of BEA hinges on the precise control of several parameters:
-
Monomer-to-CTA-to-Initiator Ratio ([M]:[CTA]:[I]): This ratio is the primary determinant of the target molecular weight and significantly influences the polymerization kinetics.
-
Choice of RAFT Agent (CTA): The CTA must be appropriate for acrylate polymerization. Trithiocarbonates are generally effective.
-
Initiator Selection and Concentration: The initiator must be suitable for the chosen reaction temperature. Its concentration affects the polymerization rate and the number of "dead" polymer chains.
-
Solvent: The solvent should solubilize the monomer, polymer, CTA, and initiator, and should be inert to the reaction conditions.
-
Temperature: Temperature influences the rates of initiation, propagation, and termination. It must be carefully controlled to ensure a well-controlled polymerization.
-
Oxygen Removal: Oxygen is a radical scavenger and will inhibit the polymerization. Thorough degassing of the reaction mixture is crucial.
Q2: My RAFT polymerization of BEA is not starting or is extremely slow. What are the possible causes?
A2: A common issue is the presence of inhibitors, most notably oxygen. Ensure your reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by purging with an inert gas such as argon or nitrogen.[1] Other potential causes include an inefficient initiator for the chosen temperature, an inappropriate RAFT agent, or impurities in your reagents.[1]
Q3: The polydispersity index (PDI) of my poly(this compound) is high (>1.3). How can I improve it?
A3: A high PDI indicates poor control over the polymerization. Several factors can contribute to this:
-
High Polymerization Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a broader molecular weight distribution.[1]
-
Inappropriate CTA: The chain transfer constant of your RAFT agent may be too low for BEA, resulting in poor control.
-
High Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to a loss of control and an increase in PDI due to side reactions.[1]
-
Incorrect [CTA]/[Initiator] Ratio: An optimal ratio is crucial for maintaining control.
Q4: I'm observing a shoulder on the high or low molecular weight side of my GPC trace. What does this indicate?
A4: A high molecular weight shoulder often suggests that the initiation is too fast compared to the RAFT process, leading to a fraction of chains being formed by conventional free-radical polymerization before the RAFT equilibrium is established.[2] Conversely, a low molecular weight shoulder in acrylate polymerization can sometimes be attributed to issues with reaction concentration.[2]
Q5: What are common side reactions in the RAFT polymerization of acrylates like BEA?
A5: Side reactions can occur, particularly at high conversions and temperatures. These may include chain transfer to the solvent or polymer, which can lead to branched structures and a broadening of the molecular weight distribution.[3][4] For monomers with reactive functional groups like BEA, ensuring mild reaction conditions is important to prevent nucleophilic substitution on the bromoethyl group during polymerization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Very Slow Polymerization | Presence of oxygen. | Degas the reaction mixture thoroughly (e.g., three freeze-pump-thaw cycles). |
| Inefficient initiator at the reaction temperature. | Select an initiator with an appropriate half-life at your target temperature (e.g., AIBN for 60-80 °C).[1] | |
| Inappropriate RAFT agent (CTA). | Use a CTA suitable for acrylates, such as a trithiocarbonate.[5][6][7] | |
| Impure reagents (monomer, solvent, CTA). | Purify the monomer by passing it through a column of basic alumina. Ensure the solvent is dry and inhibitor-free. | |
| High Polydispersity Index (PDI > 1.3) | Polymerization temperature is too high. | Lower the reaction temperature to reduce termination reactions.[1] |
| Unsuitable CTA. | Choose a RAFT agent with a higher transfer constant for acrylates.[5] | |
| High monomer conversion. | Target a lower to moderate conversion, as pushing to high conversions can lead to loss of control.[1] | |
| Suboptimal [CTA]/[Initiator] ratio. | Optimize the [CTA]/[Initiator] ratio; a higher ratio generally provides better control. | |
| Bimodal or Broad GPC Trace | High Molecular Weight Shoulder: Premature initiation. | Consider a slower initiating system or a lower temperature to allow the RAFT equilibrium to establish.[2] |
| Low Molecular Weight Shoulder: Inefficient chain transfer or termination. | Increase the monomer concentration.[2] | |
| Poor End-Group Fidelity | Side reactions involving the RAFT end-group. | Ensure the purification method does not cleave the RAFT end-group. For example, be cautious with reagents like sodium azide (B81097) in aqueous GPC eluents. |
| Thermal decomposition of the RAFT agent. | This can occur with certain trithiocarbonates at elevated temperatures over long reaction times.[8] |
Data Presentation: Optimizing RAFT Polymerization of BEA
Table 1: Recommended RAFT Agents for Acrylate Polymerization
| RAFT Agent Type | Z-Group | R-Group | Advantages for Acrylates | Considerations |
| Trithiocarbonates | Alkyl or Aryl | Cyanoalkyl or Carboxyalkyl | High transfer constants, good hydrolytic stability, less retardation compared to dithiobenzoates.[5] | The choice of Z and R groups can influence reaction kinetics. |
| Dithiobenzoates | Phenyl | Cyanoalkyl | Very high transfer constants.[5] | Can cause retardation at high concentrations and are prone to hydrolysis.[5] |
Table 2: Typical Initiators for RAFT Polymerization
| Initiator | Abbreviation | Typical Temperature Range (°C) |
| Azobisisobutyronitrile | AIBN | 60 - 80 |
| 2,2'-Azobis(2,4-dimethylvaleronitrile) | V-65 | 50 - 70 |
| 4,4'-Azobis(4-cyanovaleric acid) | V-501 | 60 - 80 |
Table 3: Common Solvents for Acrylate RAFT Polymerization
| Solvent | Properties |
| 1,4-Dioxane (B91453) | Good solvent for many polymers and monomers. |
| Anisole | Effective for acrylate polymerizations. |
| N,N-Dimethylformamide (DMF) | Aprotic polar solvent, good for a range of monomers. |
| Toluene | Common non-polar solvent. |
| Ethyl Acetate | A less toxic alternative to some other organic solvents.[9] |
Table 4: Example Experimental Conditions for RAFT Polymerization of this compound
| [BEA]:[CTA]:[Initiator] | CTA | Initiator | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI | Reference |
| 100:1:0.2 | PABTC¹ | AIBN | 1,4-Dioxane | 70 | 4 | 12,000 | 1.15 | Barlow et al. |
| 200:1:0.2 | PABTC¹ | AIBN | 1,4-Dioxane | 70 | 6 | 23,500 | 1.18 | Barlow et al. |
¹PABTC: 2-(((Butylthio)carbonothioyl)thio)propanoic acid[10]
Experimental Protocol: RAFT Polymerization of this compound
This protocol is a general guideline for the synthesis of poly(this compound) with a target degree of polymerization (DP) of 100.
Materials:
-
This compound (BEA), inhibitor removed
-
2-(((Butylthio)carbonothioyl)thio)propanoic acid (PABTC) (or other suitable RAFT agent)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Vacuum/inert gas line
-
Oil bath
Procedure:
-
Reagent Preparation:
-
To a 25 mL Schlenk flask, add PABTC (e.g., 26.6 mg, 0.1 mmol, for a target DP of 100 and 100 equivalents of monomer).
-
Add AIBN (e.g., 3.28 mg, 0.02 mmol, for a [CTA]:[I] ratio of 5:1).
-
Add this compound (BEA) (e.g., 1.79 g, 10 mmol).
-
Add 1,4-dioxane (e.g., to achieve a 50% w/w solution).
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with a positive pressure of inert gas (argon or nitrogen).
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 4-6 hours).
-
-
Termination and Isolation:
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter and collect the polymer.
-
Redissolve the polymer in a suitable solvent (e.g., THF or dichloromethane) and re-precipitate to further purify.
-
Dry the final polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure and determine monomer conversion using ¹H NMR spectroscopy.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS [ouci.dntb.gov.ua]
- 4. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. specificpolymers.com [specificpolymers.com]
- 8. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boronmolecular.com [boronmolecular.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 2-Bromoethyl Acrylate
Welcome to the technical support center for the polymerization of 2-Bromoethyl acrylate (B77674) (BEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental challenges encountered during the synthesis of poly(2-bromoethyl acrylate) (pBEA).
Section 1: Troubleshooting Guide
This section provides solutions to common problems observed during the polymerization of this compound.
| Symptom | Possible Cause | Recommended Solution |
| High Polydispersity (PDI > 1.5) in Controlled Radical Polymerization (ATRP or RAFT) | 1. Poor control over the polymerization: This can be due to impurities in the monomer, solvent, or initiator. 2. Side reactions: The presence of the reactive bromo-group can lead to side reactions that disrupt the controlled nature of the polymerization. 3. Inappropriate reaction conditions: Temperature, pressure, or concentrations of reactants may not be optimal. | 1. Purify all reagents: The monomer should be passed through a column of basic alumina (B75360) to remove inhibitors. Solvents and initiators should be of high purity and degassed thoroughly. 2. Optimize reaction conditions: Lowering the reaction temperature can help minimize side reactions. Adjust the ratios of monomer to initiator and catalyst/chain transfer agent. 3. Choose the appropriate polymerization technique: For BEA, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization often provides better control than Atom Transfer Radical Polymerization (ATRP). |
| Loss of Bromine End-Group Functionality | 1. Intramolecular cyclization: The terminal bromo-group can react with the penultimate ester group, leading to a cyclic structure and loss of the bromine.[1] 2. Elimination of HBr: At elevated temperatures, hydrogen bromide (HBr) can be eliminated from the polymer chain. 3. Nucleophilic substitution: The bromo-group can be substituted by other nucleophiles present in the reaction mixture. | 1. Lower the reaction temperature: This is the most effective way to reduce the rate of intramolecular cyclization and elimination reactions. 2. Use a non-nucleophilic solvent: Avoid solvents that can act as nucleophiles, such as alcohols. Toluene (B28343) or anisole (B1667542) are good alternatives. 3. Minimize reaction time: Stop the polymerization at a reasonable conversion to reduce the exposure of the polymer to conditions that can cause end-group loss. |
| Gelation or Cross-linking of the Polymer | 1. Chain transfer to polymer: This is a common side reaction in acrylate polymerizations, leading to branched and eventually cross-linked structures.[2] 2. Dimerization of the monomer: The monomer can dimerize, and this dimer can act as a cross-linker. | 1. Keep monomer concentration low: Polymerizing in solution rather than in bulk can reduce the rate of chain transfer to the polymer. 2. Control the temperature: Higher temperatures can increase the rate of side reactions leading to cross-linking.[3][4] 3. Use a chain transfer agent: In free-radical polymerization, a chain transfer agent can help to control the molecular weight and reduce branching. |
| Inconsistent or Slow Polymerization Rate | 1. Oxygen inhibition: Oxygen is a radical scavenger and can inhibit free-radical polymerization. 2. Impure reagents: Impurities can interfere with the catalyst or initiator. 3. Inappropriate initiator/catalyst: The chosen initiator or catalyst may not be suitable for the reaction conditions. | 1. Thoroughly degas the reaction mixture: Use several freeze-pump-thaw cycles to remove all dissolved oxygen. 2. Purify all reagents: As mentioned above, the purity of all components is crucial. 3. Select the appropriate initiator/catalyst: Ensure the initiator or catalyst is active at the chosen reaction temperature. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when polymerizing this compound?
A1: The main side reactions include:
-
Intramolecular Cyclization: The bromo-end group can react with a neighboring ester group, leading to a lactone ring and loss of the bromine functionality. This is analogous to side reactions observed in the polymerization of other functional monomers.[1]
-
Elimination of HBr: At elevated temperatures, hydrogen bromide can be eliminated from the polymer backbone, creating double bonds within the polymer chain.
-
Nucleophilic Substitution: The reactive C-Br bond can be susceptible to substitution by nucleophiles present in the reaction mixture, such as impurities in the solvent or the monomer itself.
-
Standard Acrylate Side Reactions: Like other acrylates, this compound is prone to backbiting and β-scission, which can lead to branching and a broader molecular weight distribution.[2]
Q2: Which controlled radical polymerization technique is best for this compound?
A2: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is often the preferred method for polymerizing this compound.[5][6] It generally offers better control and tolerance to the bromo-functional group compared to Atom Transfer Radical Polymerization (ATRP). While ATRP can be used, side reactions involving the copper catalyst and the bromo-group on the monomer/polymer can sometimes lead to a loss of control.[7]
Q3: How can I confirm the presence of the bromo-end group in my polymer?
A3: The presence of the bromo-end group can be confirmed using a combination of techniques:
-
¹H NMR Spectroscopy: The protons on the carbon adjacent to the bromine will have a characteristic chemical shift. However, at high molecular weights, this end-group signal may be difficult to distinguish from the baseline.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a very sensitive technique for end-group analysis and can clearly show the mass of the polymer chains with and without the bromine end-group.
-
Elemental Analysis: This can provide the overall bromine content of the polymer sample.
Q4: What is a typical experimental protocol for the RAFT polymerization of this compound?
A4: A general protocol for the RAFT polymerization of this compound is as follows. Note that specific conditions should be optimized for the desired molecular weight and application.
Materials:
-
This compound (BEA), inhibitor removed by passing through a column of basic alumina.
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioyl)sulfanylpentanoic acid).
-
Initiator (e.g., Azobisisobutyronitrile, AIBN).
-
Anhydrous, degassed solvent (e.g., toluene or anisole).
Procedure:
-
In a Schlenk flask, dissolve the RAFT agent and AIBN in the chosen solvent.
-
Add the purified BEA monomer to the flask.
-
Thoroughly degas the mixture by performing at least three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time. Monitor the conversion by taking aliquots and analyzing them via ¹H NMR or gas chromatography.
-
Quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
Section 3: Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways and potential side reactions in the polymerization of this compound.
Caption: Workflow for RAFT polymerization of this compound.
Caption: Overview of potential side reactions.
References
- 1. End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of side reactions on molar mass distribution, unsaturation level and branching density in solution free radical polymerization of n-butyl acrylate under well-defined lab-scale reactor conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
preventing premature termination in 2-Bromoethyl acrylate polymerization
Technical Support Center: 2-Bromoethyl Acrylate (B77674) Polymerization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the polymerization of 2-Bromoethyl acrylate (BEA). The following sections address common issues that can lead to premature termination and other polymerization problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (BEA) polymerization stopped at a low conversion. What are the common causes of premature termination?
A1: Premature termination in BEA polymerization, particularly in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), can stem from several sources:
-
Oxygen Contamination: Oxygen is a potent radical scavenger and can inhibit or terminate free-radical polymerization. Inadequate deoxygenation of the monomer, solvent, and reaction headspace is a primary cause of failure.
-
Inhibitor Presence: Commercial BEA is stabilized with inhibitors like monomethyl ether hydroquinone (B1673460) (MEHQ) to prevent spontaneous polymerization during storage[1]. Failure to remove this inhibitor will prevent the reaction from initiating properly.
-
Impurities: Impurities in the monomer or solvent can react with the catalyst or the propagating radicals. Water can also interfere with some catalyst systems[2][3]. BEA itself is reactive and can undergo side reactions if not handled properly[4].
-
Excessive Catalyst Concentration (in ATRP): While counterintuitive, an overly active or concentrated catalyst can lead to a high concentration of radicals, increasing the probability of bimolecular termination reactions[5][6].
-
High Temperatures: Elevated temperatures can increase the rate of side reactions and termination pathways, leading to a loss of control and premature termination[6].
Q2: The polymerization is not starting at all. What should I check?
A2: If there is no sign of polymerization, consider the following:
-
Inhibitor Removal: Confirm that the MEHQ inhibitor was completely removed from the BEA monomer. Even trace amounts can completely halt the polymerization[7].
-
Initiator/Catalyst Integrity: Ensure your initiator and catalyst are pure and have not degraded. For ATRP, the copper(I) catalyst is sensitive to oxidation and should be handled under an inert atmosphere.
-
Deoxygenation Technique: Verify that your degassing method (e.g., freeze-pump-thaw cycles, purging with inert gas) is sufficient to remove dissolved oxygen. For ATRP, rigorous deoxygenation is critical[8].
-
Reaction Temperature: Confirm that the reaction is at the appropriate temperature for the chosen initiation/catalyst system. Some systems require thermal activation to begin.
Q3: My polymerization is extremely fast and uncontrolled, leading to a high polydispersity index (PDI). Why is this happening?
A3: An uncontrolled polymerization suggests an excessively high concentration of active radicals. Key factors include:
-
Insufficient Deactivator (e.g., Cu(II) in ATRP): In ATRP, the deactivator (Cu(II) complex) is crucial for maintaining a low radical concentration. If the initial amount of Cu(I) is too high or if it is not being effectively converted to Cu(II), the polymerization will resemble a conventional free-radical process. It is common practice to add a small amount of Cu(II) at the start of the reaction to establish the equilibrium quickly[9].
-
Inappropriate Ligand or Solvent: The choice of ligand and solvent significantly impacts the catalyst's activity and solubility in ATRP[5][8]. A ligand that makes the catalyst too active for the monomer can lead to loss of control. The catalyst complex must be soluble in the reaction medium[5].
-
Temperature Spikes (Exotherm): Acrylate polymerizations are highly exothermic. If the heat is not dissipated effectively, the reaction temperature can rise, accelerating the polymerization rate uncontrollably.
Quantitative Data Summary
For controlled polymerization of acrylates via ATRP, reaction conditions must be carefully optimized. The following table provides typical starting conditions that can be adapted for this compound.
| Parameter | Typical Range/Value | Purpose & Considerations |
| Monomer:Initiator Ratio | 50:1 to 500:1 | Determines the target degree of polymerization (and thus, molecular weight). |
| Initiator:Cu(I)Br Ratio | 1:1 to 1:0.1 | Controls the rate of polymerization. A lower Cu(I) concentration slows the reaction, potentially improving control. |
| Ligand:Cu(I)Br Ratio | 1:1 to 2:1 (for bidentate/tridentate ligands) | The ligand solubilizes the copper salt and modulates its reactivity. Common ligands for acrylates include PMDETA or TPMA[9]. |
| Cu(II)Br₂:Cu(I)Br Ratio | 0.05:1 to 0.1:1 | A small initial amount of Cu(II) helps establish the ATRP equilibrium quickly, ensuring better control over the polymerization and reducing termination events[9]. |
| Temperature | 50 - 90 °C | Balances the rate of polymerization with the potential for side reactions. The optimal temperature depends on the catalyst system and solvent. |
| Solvent | Anisole, Toluene, DMF | The solvent must dissolve the monomer, polymer, and catalyst complex. The choice of solvent can influence catalyst activity[5][9]. Reactions can also be run in bulk[9]. |
Experimental Protocols
Protocol 1: Removal of Inhibitor (MEHQ) from this compound
This procedure is essential for preventing the inhibition of the polymerization reaction.
-
Materials:
-
This compound (stabilized with MEHQ)
-
Basic aluminum oxide (activated, Brockmann I)
-
Glass chromatography column or a large syringe plugged with glass wool
-
Collection flask
-
Inert atmosphere (optional, but recommended)
-
-
Methodology:
-
Set up the chromatography column in a fume hood.
-
Fill the column approximately two-thirds full with basic aluminum oxide. Do not pack too tightly.
-
Gently pour the this compound monomer directly onto the top of the alumina (B75360) column.
-
Allow the monomer to pass through the alumina bed via gravity. Do not apply pressure, as this can be unsafe.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately for the best results. If storage is necessary, keep it at a low temperature (-20°C) under an inert atmosphere and use within a few hours[1][2][9].
-
Protocol 2: General Procedure for ATRP of this compound
This protocol describes a typical setup for a controlled radical polymerization of BEA.
-
Materials:
-
Purified this compound (BEA)
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (Copper(I) bromide, CuBr)
-
Deactivator (Copper(II) bromide, CuBr₂)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., Anisole)
-
Schlenk flask and rubber septa
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a Schlenk line
-
Syringes for liquid transfer
-
-
Methodology:
-
Place the CuBr, CuBr₂, and a magnetic stir bar into a Schlenk flask.
-
Seal the flask with a rubber septum, and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (e.g., Argon) to remove oxygen.
-
Add the degassed solvent (Anisole) and the ligand (PMDETA) via syringe. Stir the mixture until the copper salts dissolve and form a colored complex.
-
In a separate, sealed vial, add the purified BEA monomer and the initiator (EBiB). Deoxygenate this mixture by bubbling with inert gas for at least 30 minutes.
-
Using a gas-tight syringe, transfer the monomer/initiator mixture to the Schlenk flask containing the catalyst complex.
-
Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).
-
Monitor the reaction by taking small aliquots at timed intervals via syringe to analyze for conversion (by ¹H NMR or GC) and molecular weight distribution (by GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution should turn green/blue, indicating the oxidation of Cu(I) to Cu(II).
-
The polymer can be purified by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation into a non-solvent like cold hexane (B92381) or methanol.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the polymerization of this compound.
Caption: Troubleshooting workflow for this compound polymerization issues.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 4823-47-6 [chemicalbook.com]
- 3. This compound | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Termination Mechanism of the Radical Polymerization of Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Starting Points - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Poly(2-Bromoethyl acrylate) Purification
Welcome to the technical support center for the purification of poly(2-bromoethyl acrylate) (PBEA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during the purification of this reactive polymer.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying poly(this compound)?
A1: The most prevalent and effective method for purifying PBEA is precipitation. This technique involves dissolving the crude polymer in a suitable "good" solvent and then adding this solution to a large excess of a "poor" or non-solvent to cause the polymer to precipitate out, leaving impurities like unreacted monomer and initiator residues in the solution. Other methods, though less common for this specific polymer, include membrane dialysis and ultrafiltration, which are useful for removing low molecular weight impurities.[1]
Q2: How do I choose an appropriate solvent/non-solvent system for precipitation?
A2: The key is to find a solvent that readily dissolves the PBEA and a non-solvent in which the polymer is insoluble but the monomer and other impurities are soluble. The two liquids must be miscible. For PBEA, common "good" solvents include acetone, tetrahydrofuran (B95107) (THF), and chloroform. The most frequently used non-solvents are cold methanol (B129727), hexane, or diethyl ether. The choice often depends on the subsequent application and the specific impurities you need to remove.
Q3: How can I confirm that the unreacted 2-bromoethyl acrylate (B77674) monomer has been removed?
A3: The most definitive method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The vinyl peaks of the acrylate monomer (typically in the range of 5.8-6.5 ppm) will be absent in the spectrum of the purified polymer. You should only see the broad peaks corresponding to the polymer backbone. Another technique is Gel Permeation Chromatography (GPC), which can show a separate, low molecular weight peak for the monomer if it is still present.
Q4: Is PBEA sensitive to any particular conditions during purification?
A4: Yes, the this compound monomer is sensitive to light and heat, which can cause unwanted side reactions or degradation.[2][3] While the polymer is generally more stable, it is good practice to avoid excessive heat during purification steps like solvent removal (e.g., using a rotary evaporator at moderate temperatures). The bromo-group is a reactive site, so avoiding strong nucleophiles or bases during purification is crucial to prevent unintended side reactions on the polymer chain.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield After Precipitation | 1. The polymer is partially soluble in the non-solvent. 2. The concentration of the polymer solution was too low, leading to fine particles that are difficult to filter. 3. An insufficient volume of non-solvent was used. | 1. Use a different non-solvent in which the polymer is completely insoluble. Ensure the non-solvent is chilled. 2. Concentrate the polymer solution before precipitation. 3. Use a larger excess of non-solvent (typically a 10:1 to 20:1 ratio of non-solvent to solvent). |
| Purified Polymer is Gummy or Oily, Not a Powder | 1. Incomplete precipitation. 2. Trapped solvent within the polymer matrix. 3. Presence of low molecular weight oligomers. | 1. Add the polymer solution dropwise into the vigorously stirred non-solvent. Ensure the non-solvent is sufficiently cold. 2. After filtration, wash the polymer precipitate thoroughly with fresh, cold non-solvent. Dry the polymer under high vacuum for an extended period (24-48 hours). 3. Perform a second precipitation step (re-dissolve and re-precipitate) to remove oligomers more effectively.[1] |
| Polymer Discoloration (Yellow/Brown) | 1. Thermal degradation during polymerization or solvent removal. 2. Impurities from the monomer or initiator. 3. Side reactions involving the bromo-group. | 1. Use lower temperatures during rotary evaporation. If the color persists, consider dissolving in a solvent and treating with a small amount of activated carbon before filtering and re-precipitating. 2. Ensure the monomer was passed through an inhibitor removal column (e.g., basic alumina) before polymerization.[4] 3. Ensure all purification steps are performed under neutral pH conditions. |
| ¹H NMR Shows Residual Monomer Peaks After Purification | 1. Insufficient washing of the precipitate. 2. Inefficient precipitation. | 1. Re-dissolve the polymer and precipitate it a second or even third time.[1] 2. Vigorously stir the non-solvent while adding the polymer solution to ensure rapid and complete precipitation, which helps trap fewer impurities. |
| Difficulty Re-dissolving the Purified Polymer | 1. Potential for slight cross-linking during polymerization or storage. 2. The polymer has not been fully dried and residual non-solvent is hindering dissolution in a "good" solvent. | 1. Try sonicating the mixture or gently warming it. If cross-linking is suspected, the polymer may form a gel rather than a true solution. 2. Ensure the polymer is thoroughly dried under vacuum to remove all traces of the non-solvent before attempting to re-dissolve it. |
Experimental Protocol: Purification by Precipitation
This protocol describes a standard procedure for purifying PBEA to remove unreacted monomer and initiator fragments.
Materials:
-
Crude PBEA solution (e.g., in THF or acetone)
-
"Good" Solvent: Acetone or Tetrahydrofuran (THF)
-
"Poor" Solvent (Non-solvent): Methanol, chilled to 4°C
-
Large beaker or flask for precipitation
-
Stir plate and magnetic stir bar
-
Buchner funnel and filter paper or filtration frit
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Preparation: Ensure the crude polymer is fully dissolved in a minimum amount of a "good" solvent (e.g., acetone) to create a concentrated, but still pourable, solution.
-
Precipitation Step: In a separate large beaker, place a volume of chilled methanol that is at least 10 times the volume of your polymer solution. Begin stirring the methanol vigorously with a magnetic stir bar.
-
Addition: Using a pipette or dropping funnel, add the polymer solution dropwise into the center of the vortex of the stirring methanol. A white, stringy, or powdery precipitate of PBEA should form immediately.
-
Digestion: Continue stirring the mixture for an additional 20-30 minutes after all the polymer solution has been added. This allows for the complete precipitation of the polymer and helps wash away impurities from the surface.
-
Filtration: Turn off the stirring and collect the precipitated polymer by vacuum filtration using a Buchner funnel or a filtration frit.
-
Washing: While the polymer is still in the funnel under vacuum, wash it several times with small portions of fresh, cold methanol to remove any remaining soluble impurities.
-
Drying: Transfer the collected white polymer to a pre-weighed vial or round-bottom flask. Dry the polymer under high vacuum at room temperature or slightly elevated temperature (e.g., 30-40°C) until a constant weight is achieved (typically 24-48 hours).
-
Characterization: Confirm the purity of the final product using techniques such as ¹H NMR and GPC.
Visual Guides
Caption: Workflow for the purification of PBEA by precipitation.
Caption: Troubleshooting logic for low yield in PBEA purification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 94%, stab. with 900-1500ppm 4-methoxyphenol 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 4823-47-6 [chemicalbook.com]
- 4. polymers - remove inhibitor from monomer - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: 2-Bromoethyl Acrylate (BEA) Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of 2-Bromoethyl acrylate (B77674) (BEA) monomer. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of BEA in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage, handling, and polymerization of 2-Bromoethyl acrylate.
Q1: My BEA monomer appears cloudy or has formed a solid precipitate. What should I do?
A1: Cloudiness or the presence of a solid precipitate in this compound is a strong indication of premature polymerization. This can be triggered by exposure to heat, light, or the depletion of the inhibitor.
-
Immediate Action: Do not attempt to heat the monomer to dissolve the polymer, as this can accelerate a runaway polymerization. The monomer is likely unusable and should be disposed of according to your institution's hazardous waste guidelines.[1]
-
Prevention: Always store BEA at the recommended temperature, typically -20°C, in a dark, tightly sealed container under an inert atmosphere like nitrogen.[2][3] Ensure the monomer is properly inhibited, usually with Monomethyl Ether Hydroquinone (MEHQ).[2][3]
Q2: I suspect my BEA has been exposed to air. Is it still usable?
A2: Oxygen can actually play a role in the effectiveness of some inhibitors like MEHQ. However, prolonged exposure can also lead to the formation of peroxides, which can initiate polymerization. It is best to handle BEA under an inert atmosphere whenever possible. If you suspect significant air exposure, it is safer to discard the monomer.
Q3: My polymerization reaction with BEA is giving a low yield or a polymer with a broad molecular weight distribution. What are the possible causes?
A3: Several factors can contribute to poor polymerization outcomes with this compound:
-
Inhibitor Presence: The MEHQ inhibitor present in the commercially available monomer will quench radicals and inhibit polymerization. It is crucial to remove the inhibitor before use.
-
Side Reactions: BEA is susceptible to side reactions such as hydrolysis of the ester group or elimination of HBr, especially in the presence of bases or nucleophiles.[4][5][6] These reactions can consume the monomer or introduce impurities that affect the polymerization process.
-
Impurities: The monomer may contain impurities from its synthesis that can interfere with the polymerization.
Q4: How can I differentiate between polymer formation and other solid impurities in my BEA monomer?
A4: Polymerized BEA will typically appear as a white solid or a viscous, gel-like substance. If you are unsure, you can attempt to dissolve a small sample in a good solvent for the monomer (e.g., dichloromethane). If a significant portion of the solid does not dissolve, it is likely a polymer.
Data Presentation: Stability of this compound
| Storage Condition | Temperature | Inhibitor (MEHQ) Concentration | Expected Stability | Key Considerations |
| Recommended | -20°C[2][3] | 900-1500 ppm | High | Store in a dark, tightly sealed container under a nitrogen atmosphere.[2][3] |
| Short-term (days) | 2-8°C (Refrigerator) | 900-1500 ppm | Moderate | Increased risk of slow polymerization over time. Avoid repeated temperature cycles. |
| Room Temperature | ~20-25°C | 900-1500 ppm | Low | Not recommended for storage. High risk of rapid polymerization. |
| Elevated Temperature | >25°C | Any | Very Low | Unsafe. Can lead to runaway polymerization.[7] |
Note: The uninhibited monomer is highly unstable and should be used immediately after purification.
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound using an Alumina (B75360) Column
This protocol describes the removal of the MEHQ inhibitor from BEA using a basic alumina column, a common and effective method for acrylate monomers.[3][8][9][10][11]
Materials:
-
This compound (stabilized with MEHQ)
-
Basic activated alumina
-
Anhydrous dichloromethane (B109758) (or other suitable inert solvent)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Round-bottom flask for collection
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Insert a small plug of glass wool into the bottom of the chromatography column.
-
Add a small layer of sand over the glass wool.
-
Prepare a slurry of basic activated alumina in anhydrous dichloromethane.
-
Pour the slurry into the column and allow the alumina to settle, creating a packed bed of approximately 10-15 cm in height. Gently tap the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the alumina bed.
-
-
Inhibitor Removal:
-
Dissolve the this compound in a minimal amount of anhydrous dichloromethane.
-
Carefully load the BEA solution onto the top of the alumina column.
-
Open the stopcock and begin collecting the eluent in a clean, dry round-bottom flask.
-
Elute the column with additional anhydrous dichloromethane. The inhibitor will be retained on the alumina.
-
Monitor the elution process to ensure the column does not run dry.
-
-
Solvent Removal:
-
Remove the dichloromethane from the collected eluent using a rotary evaporator. Use a low bath temperature (e.g., <30°C) to avoid thermal polymerization of the purified monomer.
-
-
Storage and Use:
-
The purified, uninhibited this compound is highly unstable and should be used immediately.
-
If immediate use is not possible, store the purified monomer at -20°C under a nitrogen atmosphere for a very short period (no more than a few hours).
-
Protocol 2: RAFT Polymerization of this compound
This protocol provides a general procedure for the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of BEA to synthesize well-defined polymers.[12]
Materials:
-
Purified this compound (inhibitor-free)
-
RAFT agent (e.g., a trithiocarbonate (B1256668) suitable for acrylates)
-
Radical initiator (e.g., AIBN - azobisisobutyronitrile)
-
Anhydrous solvent (e.g., dioxane, DMF, or toluene)
-
Schlenk flask
-
Magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent and the radical initiator.
-
Add the anhydrous solvent and stir until all solids are dissolved.
-
Add the purified this compound to the flask.
-
-
Degassing:
-
Seal the Schlenk flask and subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen. This is critical for a controlled polymerization.
-
-
Polymerization:
-
After degassing, backfill the flask with nitrogen or argon.
-
Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80°C).
-
Allow the polymerization to proceed for the desired time, monitoring the conversion by taking aliquots for analysis (e.g., by ¹H NMR).
-
-
Termination and Isolation:
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. reddit.com [reddit.com]
- 4. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. This compound | 4823-47-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
avoiding hydrolysis of 2-Bromoethyl acrylate during polymerization
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the hydrolysis of 2-Bromoethyl acrylate (B77674) (BEA) during polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 2-Bromoethyl acrylate (BEA) hydrolysis during polymerization?
A1: The primary cause of BEA hydrolysis is the susceptibility of the ester linkage to nucleophilic attack, particularly by water or hydroxide (B78521) ions. This reaction is significantly accelerated under basic (alkaline) conditions and at elevated temperatures, leading to the formation of acrylic acid and 2-bromoethanol. This side reaction is undesirable as it alters the monomer structure and can affect the final polymer properties.
Q2: How does pH influence the stability of BEA during polymerization?
A2: pH plays a critical role in the stability of BEA. Basic conditions (pH > 7) dramatically increase the rate of ester hydrolysis.[1][2] Therefore, maintaining a neutral or slightly acidic pH (ideally between 4 and 7) is crucial to minimize this side reaction during aqueous or protic solvent-based polymerizations.[3][4][5][6]
Q3: What polymerization techniques are recommended to minimize BEA hydrolysis?
A3: Controlled Radical Polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are highly recommended.[7][8] These methods offer excellent control over the polymerization process, allowing for the use of milder reaction conditions, including lower temperatures, which helps to suppress the rate of hydrolysis.[9][10]
Q4: Can the choice of solvent impact the hydrolysis of BEA?
A4: Yes, the choice of solvent is critical. While BEA has limited solubility in water, using aqueous media or protic solvents like alcohols can increase the risk of hydrolysis.[11][12] Whenever possible, employing aprotic solvents such as toluene (B28343), benzene, anisole (B1667542), or dimethylformamide (DMF) is preferable to create a non-hydrolytic environment.[13][14]
Q5: Are there specific initiators that can help in avoiding hydrolysis?
A5: Low-temperature initiators are beneficial as they allow the polymerization to be conducted at temperatures where the rate of hydrolysis is significantly reduced.[9][15] For instance, certain azo initiators like 2,2'-Azobis(2,4-dimethyl)valeronitrile (ADVN) can initiate polymerization at milder temperatures compared to more common initiators like AIBN or BPO.
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of this compound.
Problem 1: The final polymer contains significant amounts of acrylic acid units, confirmed by titration or spectroscopy.
| Possible Cause | Suggested Solution |
| High reaction pH | If using aqueous or protic media, buffer the reaction mixture to a pH between 4 and 7. For emulsion polymerization, conduct the reaction at a lower pH (e.g., 2-3) and then neutralize post-polymerization if necessary for stability.[4] |
| High reaction temperature | Employ a lower polymerization temperature. Consider using a low-temperature initiator or a controlled radical polymerization technique like RAFT or ATRP that can be effective at ambient or slightly elevated temperatures.[9][10] |
| Presence of basic impurities | Ensure all reagents, including the monomer, solvent, and initiator, are free from basic impurities. Purification of the monomer and solvent before use is recommended. |
| Prolonged reaction time in protic media | Optimize the reaction conditions to achieve the desired conversion in a shorter timeframe to minimize the monomer's exposure to hydrolytic conditions. |
Problem 2: Poor polymerization efficiency or low monomer conversion.
| Possible Cause | Suggested Solution |
| Monomer degradation due to hydrolysis | Address the potential for hydrolysis by controlling pH, temperature, and solvent choice as outlined in Problem 1. |
| Inhibitor not removed | Ensure that the polymerization inhibitor present in the commercial monomer is effectively removed prior to the reaction. This can typically be achieved by passing the monomer through a column of basic alumina (B75360).[13] |
| Oxygen inhibition | Deoxygenate the reaction mixture thoroughly before initiating polymerization. This is typically done by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon. |
| Inappropriate initiator concentration | Optimize the initiator concentration. Too low a concentration may lead to slow or incomplete polymerization, while too high a concentration can lead to low molecular weight polymers and increased termination reactions. |
Problem 3: Broad molecular weight distribution in the final polymer.
| Possible Cause | Suggested Solution |
| Uncontrolled free radical polymerization | Switch to a controlled radical polymerization technique such as RAFT or ATRP to achieve polymers with a narrow molecular weight distribution (low polydispersity).[7][8][10] |
| Chain transfer reactions | Minimize chain transfer reactions by using purified monomers and solvents and by controlling the reaction temperature. |
| Side reactions from hydrolysis products | The presence of acrylic acid from hydrolysis can interfere with the polymerization kinetics. Preventing hydrolysis is key to achieving a well-defined polymer. |
Data Presentation
Table 1: Influence of Reaction Parameters on BEA Hydrolysis and Polymerization
| Parameter | Condition Favoring Polymerization | Condition Favoring Hydrolysis | Rationale |
| pH | Acidic to Neutral (pH 4-7)[3][4][5][6] | Basic (pH > 7)[1][2] | Ester hydrolysis is base-catalyzed. |
| Temperature | Low to Moderate (0°C - 60°C)[9][10][13] | High (> 60°C) | Hydrolysis rate increases with temperature. |
| Solvent | Aprotic (e.g., Toluene, DMF, Anisole)[13][14] | Protic (e.g., Water, Alcohols)[11][12] | Protic solvents can act as nucleophiles for hydrolysis. |
| Polymerization Technique | Controlled Radical Polymerization (RAFT, ATRP)[7][8] | Conventional Free Radical Polymerization | CRP methods allow for milder reaction conditions. |
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol describes a typical RAFT polymerization of BEA to achieve a well-defined polymer with a targeted molecular weight.
Materials:
-
This compound (BEA), inhibitor removed
-
RAFT agent (e.g., 2-Cyano-2-propyl dithiobenzoate, CPDB)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous aprotic solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Monomer Purification: Pass BEA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, dissolve the desired amounts of BEA, CPDB, and AIBN in the anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be calculated beforehand (a common starting ratio is 100:1:0.2).
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane). Collect the polymer by filtration and dry under vacuum.
Protocol 2: ATRP of this compound
This protocol details a typical ATRP of BEA for synthesizing a well-defined polymer.
Materials:
-
This compound (BEA), inhibitor removed
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous aprotic solvent (e.g., anisole or toluene)
-
Schlenk flask, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Monomer Purification: Purify BEA by passing it through a basic alumina column.
-
Reaction Setup: To a Schlenk flask, add CuBr under an inert atmosphere. Then add the solvent, BEA, PMDETA, and EBiB. The typical molar ratio is [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:1.
-
Deoxygenation: Perform three freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
Polymerization: Immerse the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 50-70°C).
-
Monitoring: Track monomer conversion over time using techniques like ¹H NMR or GC.
-
Termination: To stop the reaction, cool the flask and expose the mixture to air. This will oxidize the copper catalyst and terminate the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Visualizations
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Caption: General workflow for minimizing hydrolysis during BEA polymerization.
Caption: Troubleshooting decision tree for BEA hydrolysis during polymerization.
References
- 1. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pcimag.com [pcimag.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the incorporation of acrylic acid units in the core of polymer nanoparticles prepared by PISA and on their morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP3184508A1 - Low temperature radical initiator system and processes making use thereof - Google Patents [patents.google.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. boronmolecular.com [boronmolecular.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Post-Polymerization Modification of p(BEA)
Welcome to the technical support center for the post-polymerization modification of poly(2-butoxyethyl acrylate) [p(BEA)]. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chemical modification of p(BEA).
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the post-polymerization modification of p(BEA)?
A1: The primary routes for modifying p(BEA) involve reactions targeting the ester group of the butoxyethyl acrylate (B77674) monomer. The most common strategies include:
-
Hydrolysis: Conversion of the ester groups to carboxylic acid groups using acidic or basic conditions. This introduces hydrophilicity and provides a reactive handle for further conjugation.
-
Transesterification: Exchange of the butoxyethyl group with other functional alcohols. This allows for the introduction of a wide variety of functionalities.
-
Aminolysis: Reaction with amines to form amides, introducing different chemical moieties.
Q2: What are the key challenges I might face during the modification of p(BEA)?
A2: Researchers may encounter several challenges, including:
-
Incomplete conversion of the ester groups.
-
Undesired side reactions, such as chain scission or cross-linking.
-
Difficulty in purifying the modified polymer.
-
Inconsistent results between batches.
Q3: How can I characterize the modified p(BEA) to confirm successful functionalization?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the disappearance of signals corresponding to the butoxyethyl group and the appearance of new signals from the incorporated functional group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in characteristic functional group peaks, such as the appearance of a broad O-H stretch for hydrolysis or a change in the C=O ester peak.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To assess changes in molecular weight and polydispersity, which can indicate chain scission or cross-linking.
-
Titration: For quantitative determination of newly introduced acidic or basic groups.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the post-polymerization modification of p(BEA).
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base catalyst. 3. Poor solubility of the polymer in the reaction medium. | 1. Increase reaction time and/or temperature. Monitor the reaction progress using FTIR or NMR. 2. Increase the catalyst concentration. Be cautious as harsh conditions can lead to side reactions. 3. Use a co-solvent to improve polymer solubility. For example, a mixture of water and a suitable organic solvent like THF or dioxane. |
| Low Yield of Transesterification | 1. Equilibrium limitations. 2. Steric hindrance from the incoming alcohol. 3. Inefficient catalyst. | 1. Remove the butoxyethanol byproduct by distillation or by using a molecular sieve to drive the equilibrium forward. 2. Use a less sterically hindered alcohol if possible. Increase reaction time and temperature. 3. Screen different catalysts. Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have shown high efficiency for transesterification of polyacrylates.[1] |
| Polymer Degradation (Chain Scission) | 1. Harsh acidic or basic conditions during hydrolysis. 2. High reaction temperatures for extended periods. | 1. Use milder reaction conditions. For basic hydrolysis, consider using weaker bases or lower concentrations. For acidic hydrolysis, use milder acids. 2. Reduce the reaction temperature and monitor the molecular weight of the polymer at different time points using GPC. |
| Gel Formation (Cross-linking) | 1. Side reactions involving the ether linkage under strongly acidic conditions. 2. Presence of multifunctional impurities in the reactants. | 1. Avoid excessively strong acids. Consider using alternative modification strategies if acid-catalyzed ether cleavage is suspected. 2. Ensure the purity of all reactants and solvents. |
| Inconsistent Results | 1. Variability in starting p(BEA) material (molecular weight, PDI). 2. Inconsistent reaction conditions (temperature, stirring, atmosphere). 3. Water content in reactants and solvents. | 1. Thoroughly characterize the starting polymer for each batch. 2. Maintain strict control over all reaction parameters. Use an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. 3. Use dry solvents and reactants, especially for transesterification reactions. |
Experimental Protocols
Protocol 1: Basic Hydrolysis of p(BEA) to Poly(acrylic acid-co-2-butoxyethyl acrylate)
-
Dissolution: Dissolve p(BEA) in a suitable organic solvent such as THF or dioxane (e.g., 5% w/v).
-
Addition of Base: To the polymer solution, add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The molar ratio of base to ester repeating units should be optimized, starting from a stoichiometric amount to an excess.
-
Reaction: Heat the reaction mixture to a desired temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the hydrolysis by periodically taking aliquots and analyzing them by FTIR (disappearance of the C-O-C stretch of the ester and appearance of a broad O-H stretch) or ¹H NMR (decrease in the intensity of the butoxyethyl protons).
-
Work-up: Once the desired degree of hydrolysis is achieved, cool the reaction mixture to room temperature.
-
Neutralization and Precipitation: Neutralize the solution with a dilute acid (e.g., HCl). Precipitate the modified polymer by adding the solution to a non-solvent, such as cold methanol (B129727) or diethyl ether.
-
Purification: Collect the precipitate by filtration, wash it several times with the non-solvent to remove unreacted base and salts, and dry it under vacuum.
Protocol 2: Characterization by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the dried polymer (both starting material and modified product) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire the ¹H NMR spectrum.
-
Interpretation:
-
p(BEA): Identify the characteristic peaks for the butoxyethyl group: -O-CH₂-CH₂-O- (~3.6 ppm), -O-CH₂-C₃H₇ (~3.4 ppm), and the butyl chain protons (0.9-1.6 ppm). Also, identify the polymer backbone protons.
-
Hydrolyzed p(BEA): Observe the decrease in the intensity of the butoxyethyl proton signals. The appearance of a broad peak due to the carboxylic acid proton (-COOH) may be observed, though it can be exchange-broadened.
-
Transesterified p(BEA): Look for the disappearance of the butoxyethyl signals and the appearance of new signals corresponding to the protons of the newly introduced alcohol moiety.
-
Visualizations
Experimental Workflow for p(BEA) Modification
Caption: Workflow for the post-polymerization modification of p(BEA).
Troubleshooting Logic for Incomplete Conversion
References
Technical Support Center: Enhancing Grafting Efficiency from Poly(2-Bromoethyl acrylate)
Welcome to the technical support center for improving the efficiency of grafting from poly(2-bromoethyl acrylate) (PBEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during "grafting from" polymerization, particularly using Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My grafting efficiency is low, or the reaction is not proceeding. What are the common causes?
A1: Low grafting efficiency is a frequent issue that can stem from several factors:
-
Oxygen Contamination: ATRP is highly sensitive to oxygen, which can terminate the propagating radicals. Ensure your entire system, including monomers, solvents, and the reaction vessel, is thoroughly deoxygenated. This is a critical step for a successful polymerization.[1]
-
Impure Reagents: Impurities in the monomer, solvent, or catalyst can inhibit the polymerization. Monomers should be passed through a column of basic alumina (B75360) to remove inhibitors, and solvents should be of high purity and appropriately dried.
-
Inactive Catalyst: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by residual oxygen. Ensure proper storage and handling of the copper source.
-
Poor Initiator Efficiency: The bromine end-groups of your poly(this compound) macroinitiator may have been compromised during its synthesis or storage. It is crucial to confirm the end-group fidelity of your macroinitiator before starting the grafting reaction.
-
Insufficient Catalyst Concentration: While reducing the catalyst amount is often desirable, too low a concentration may lead to a slow or stalled polymerization.[2]
Q2: I am observing a broad molecular weight distribution (high polydispersity, Đ) in my grafted polymer. How can I improve control?
A2: A high polydispersity index (Đ) indicates a loss of control over the polymerization. Here are some strategies to achieve a narrower molecular weight distribution:
-
Addition of Cu(II) Deactivator: To better control the polymerization and anticipate the persistent radical effect, it is often beneficial to add a small amount of the Cu(II) species (e.g., CuBr₂) at the beginning of the reaction. This helps to establish the ATRP equilibrium faster and maintain a low concentration of active radicals, thus minimizing termination reactions.[3][4]
-
Optimize Ligand-to-Copper Ratio: The ligand is crucial for stabilizing the copper catalyst and tuning its activity. A common ratio is 2:1 ligand to Cu(I), but this may need to be optimized for your specific system.
-
Reduce Reaction Temperature: Lowering the temperature can decrease the rate of both propagation and termination reactions. This can lead to better control over the polymerization, although it will also increase the reaction time.[3]
-
Use of a More Active Catalyst System: Techniques like Activators Generated by Electron Transfer (AGET) ATRP or Supplemental Activator and Reducing Agent (SARA) ATRP can utilize more active catalyst complexes at lower concentrations, which can improve control.
Q3: How can I minimize the formation of homopolymer during the grafting reaction?
A3: Homopolymer formation, where the monomer polymerizes in solution instead of grafting from the macroinitiator, can be a significant side reaction. To minimize it:
-
Ensure High Initiator Efficiency: A high concentration of active initiating sites on your PBEA macroinitiator will favor the "grafting from" process.
-
Add Sacrificial Initiator: When grafting from a surface or nanoparticles, adding a small amount of a "sacrificial" free initiator to the solution can help to generate the deactivator (Cu(II)) in the solution phase. This helps to control the polymerization of any chains that might initiate in solution.[5]
-
Purification: After the reaction, the grafted polymer can be purified to remove the homopolymer by selective precipitation or column chromatography.
Q4: My reaction mixture becomes very viscous and gels. What is causing this, and how can I prevent it?
A4: Gelling is typically caused by intermolecular termination reactions (radical-radical coupling) between growing polymer chains on different macroinitiator backbones. This is more prevalent when grafting from a macroinitiator with a high density of initiating sites.[3] To prevent this:
-
Conduct the Reaction under Dilute Conditions: Performing the polymerization at a lower monomer concentration can reduce the likelihood of intermolecular coupling.[3][6]
-
Stop the Reaction at Low Conversion: Allowing the reaction to proceed to very high conversions increases the probability of termination reactions. Stopping the polymerization at a moderate conversion (e.g., 10-20%) can help to avoid gelling.[3]
-
Lower the Initiator Site Density: If possible, using a macroinitiator with a lower density of initiating sites can reduce the chances of crosslinking.
Quantitative Data on Grafting from Acrylate-Based Macroinitiators
The following table summarizes experimental data for the ATRP of styrene (B11656) and butyl acrylate (B77674) from a poly(2-(2-bromoisobutyryloxy)ethyl methacrylate) (pBIEM) macroinitiator, which is structurally similar to PBEA. This data illustrates how reaction conditions can be optimized to control the grafting process.[3]
| Entry | Monomer | [Macroinitiator]:[CuBr]:[CuBr₂]:[Ligand] | Temp (°C) | Time (h) | Conv. (%) | Mₙ (SEC) | Đ (PDI) | Notes |
| 1 | Styrene | 1:1:0:2 | 110 | 18 | 21 | - | - | Gel formation |
| 2 | Styrene | 1:0.5:0:1 | 110 | 18 | 15 | 148,000 | 2.5 | Bimodal distribution |
| 3 | Styrene | 1:0.2:0:0.4 | 110 | 18 | 10 | 110,000 | 2.1 | Broad distribution |
| 4 | Styrene | 1:0.2:0.05:0.5 | 90 | 18 | 12 | 87,000 | 1.4 | Controlled polymerization |
| 5 | Butyl Acrylate | 1:0.2:0.05:0.5 | 60 | 4 | 18 | 120,000 | 1.5 | Controlled polymerization |
Data adapted from "The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization". Mₙ and Đ values were determined by Size Exclusion Chromatography against linear polystyrene standards and are likely underestimated for these densely grafted copolymers.[3]
Experimental Protocols
General Protocol for ATRP Grafting from a Poly(this compound) Macroinitiator
This protocol provides a general guideline for performing a "grafting from" polymerization using ATRP. The specific amounts and reaction times will need to be optimized for your target molecular weight and monomer.
Materials:
-
Poly(this compound) (PBEA) macroinitiator
-
Monomer (e.g., styrene, methyl acrylate, butyl acrylate), inhibitor removed
-
Copper(I) bromide (CuBr)
-
Copper(II) bromide (CuBr₂) (optional, but recommended)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Anhydrous solvent (e.g., toluene, anisole, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Macroinitiator and Catalyst Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the PBEA macroinitiator, CuBr, and CuBr₂.
-
Seal the flask with a rubber septum, and deoxygenate by applying vacuum and backfilling with inert gas (repeat 3 times).
-
-
Preparation of Monomer/Solvent Mixture:
-
In a separate flask, prepare a solution of the monomer and solvent.
-
Deoxygenate this solution by bubbling with inert gas for at least 30-60 minutes.
-
-
Addition of Ligand and Monomer Solution:
-
Under a positive pressure of inert gas, add the deoxygenated ligand to the Schlenk flask containing the macroinitiator and copper salts. The mixture should change color as the copper-ligand complex forms.
-
Transfer the deoxygenated monomer/solvent solution to the reaction flask via a cannula or a degassed syringe.
-
-
Polymerization:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-110 °C) and stir.
-
Monitor the reaction progress by taking samples at regular intervals using a degassed syringe. Analyze the samples for monomer conversion (by ¹H NMR or GC) and molecular weight/polydispersity (by SEC).
-
-
Termination and Purification:
-
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution will typically turn green or blue as the Cu(I) is oxidized.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., methanol, hexane).
-
Filter and dry the purified grafted polymer under vacuum.
-
Visualizations
Experimental Workflow for "Grafting From" PBEA
Caption: Workflow for ATRP "grafting from" PBEA.
ATRP Equilibrium for Grafting from PBEA
Caption: The ATRP equilibrium for "grafting from" PBEA.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Polymerization of 2-Bromoethyl Acrylate
Welcome to the technical support center for 2-Bromoethyl acrylate (B77674) polymerization. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the effects of inhibitors on the polymerization of this monomer.
Frequently Asked Questions (FAQs)
Q1: Why is there an inhibitor in my 2-Bromoethyl acrylate monomer?
A1: this compound is highly susceptible to spontaneous free-radical polymerization, especially when exposed to heat, light, or impurities.[1] To ensure stability and prevent premature polymerization during shipping and storage, manufacturers add small quantities of inhibitors.[2][3] A common stabilizer used for this compound is 4-methoxyphenol (B1676288) (MEHQ).[4][5]
Q2: What are the common inhibitors used for acrylate monomers?
A2: Phenolic compounds are widely used inhibitors for acrylate monomers due to their effectiveness as radical scavengers.[2] Common examples include hydroquinone (B1673460) (HQ), 4-methoxyphenol (MEHQ, the monomethyl ether of hydroquinone), butylated hydroxytoluene (BHT), and 4-tert-butylcatechol (B165716) (TBC).[6][7] Phenothiazine (PTZ) is another effective inhibitor, particularly for trapping thermally generated radicals.[6]
Q3: How do these inhibitors prevent polymerization?
A3: Polymerization inhibitors function by reacting with and deactivating free radicals that initiate the polymerization chain reaction.[2] Phenolic inhibitors, like MEHQ and hydroquinone, typically require the presence of oxygen to be effective.[2][3] They react with peroxy radicals (formed from the reaction of initiator radicals with oxygen) to create stable, non-radical species or radicals with very low reactivity, thus terminating the polymerization chain.[2][8]
Q4: Do I need to remove the inhibitor before starting my polymerization experiment?
A4: Yes, in most cases, it is crucial to remove the inhibitor before proceeding with a controlled polymerization. The presence of the inhibitor will compete with your initiator, leading to a significant induction period, reduced reaction rates, or complete failure of the polymerization.[3][8][9] For applications where precise control over molecular weight and reaction kinetics is desired, inhibitor removal is a mandatory step.
Q5: What will happen if I don't remove the inhibitor but just add more initiator?
A5: While adding excess initiator can eventually overcome the inhibitor, this approach is not recommended for controlled polymerization. The inhibitor will consume a certain amount of the initiator before the reaction begins, making the effective initiator concentration unknown and difficult to reproduce.[9] This can lead to unpredictable reaction kinetics, a broader molecular weight distribution in the final polymer, and poor batch-to-batch consistency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slow or No Polymerization | Inhibitor Not Removed: The inhibitor is scavenging the free radicals generated by your initiator. | Remove the inhibitor from the monomer using one of the detailed protocols below (e.g., alumina (B75360) column or caustic wash).[10] |
| Insufficient Initiator: The amount of initiator is not enough to overcome the residual inhibitor and initiate polymerization effectively. | If inhibitor removal is not possible, a carefully controlled increase in initiator concentration may help, but this can affect the predictability of the reaction.[9] | |
| Inconsistent Polymerization Results Between Batches | Variable Inhibitor Concentration: Different batches of monomer may have slightly different inhibitor levels, or the inhibitor may have been partially consumed in older bottles. | Always purify the monomer immediately before use to ensure a consistent starting material. Do not store uninhibited monomer for extended periods.[10][11] |
| Oxygen Levels Varying: The effectiveness of phenolic inhibitors is dependent on the presence of oxygen.[3] Variations in oxygen exposure during setup can alter the induction period. | For reproducible results, ensure your reaction setup is consistently purged with an inert gas (like nitrogen or argon) after the inhibitor has been removed. | |
| Monomer Polymerized During Storage | Inhibitor Depletion: Over time, especially with exposure to heat or light, the inhibitor can be consumed, leading to spontaneous polymerization.[3] | Store the monomer in a cool, dark place as recommended by the manufacturer. Avoid storing monomer that has had its inhibitor removed. |
| Absence of Oxygen: Phenolic inhibitors like MEHQ require oxygen to function effectively. Storing under a strictly inert atmosphere for long periods can paradoxically reduce shelf life.[3] | Store the monomer with access to air (headspace in the bottle is usually sufficient) unless otherwise specified. |
Quantitative Data Summary
The following table summarizes common inhibitors for acrylate monomers and standard methods for their removal.
| Inhibitor | Common Name(s) | Typical Concentration | Removal Method(s) | Removal Efficiency |
| 4-Methoxyphenol | MEHQ, Methoxyhydroquinone | 15 - 1500 ppm[4] | Basic Alumina Column, Caustic Wash (NaOH)[12] | >99% (Column), 95-99% (Wash) |
| Hydroquinone | HQ | 100 - 1000 ppm | Basic Alumina Column, Caustic Wash (NaOH)[11][13] | >99% (Column), 95-99% (Wash) |
| Butylated Hydroxytoluene | BHT | 50 - 200 ppm | Basic Alumina Column, Vacuum Distillation | High |
| 4-tert-Butylcatechol | TBC | 15 - 200 ppm | Caustic Wash (NaOH)[11] | High |
Experimental Protocols
Caution: this compound is toxic and a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Inhibitor Removal Using a Basic Alumina Column
This method is highly effective for polar phenolic inhibitors like MEHQ and is suitable for lab-scale purification.[1][10]
Methodology:
-
Column Preparation:
-
Secure a glass chromatography column in a vertical position.
-
Insert a small plug of glass wool or cotton at the bottom of the column.[1]
-
Add a 1 cm layer of sand over the plug.[1]
-
Prepare a slurry of basic activated alumina (e.g., Brockmann I) in a dry, inert solvent like hexane.[1]
-
Pour the slurry into the column, allowing the alumina to settle into a packed bed of about 5-10 cm in height. Gently tap the column to ensure even packing.[1]
-
-
Purification:
-
Carefully add the this compound monomer to the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask. The polar inhibitor will be adsorbed onto the alumina.[10]
-
-
Post-Processing:
Protocol 2: Inhibitor Removal by Caustic Wash (Aqueous Extraction)
This method utilizes an acid-base reaction to extract phenolic inhibitors.[12] It is effective but requires careful handling to avoid emulsions and ensure the monomer is thoroughly dried.[10]
Methodology:
-
Extraction:
-
Place the this compound monomer into a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium hydroxide (B78521) (NaOH) solution.[13]
-
Stopper the funnel and gently invert it several times to mix the layers. Caution: Do not shake vigorously, as this can cause an emulsion to form.[10]
-
Allow the layers to separate fully. The aqueous layer will contain the sodium salt of the phenolic inhibitor.[12]
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with fresh NaOH solution two more times.[1]
-
-
Neutralization and Drying:
-
Wash the monomer with deionized water until the aqueous wash is neutral (test with pH paper).
-
Wash the monomer with a saturated brine solution to aid in the removal of residual water.[1]
-
Drain the monomer into a clean flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Let it stand for several hours.
-
-
Final Steps:
-
Filter the monomer to remove the drying agent.
-
The purified monomer is now ready for use and should be used immediately.[1]
-
Visualizations
Caption: Mechanism of phenolic inhibitors in preventing free-radical polymerization.
Caption: Troubleshooting workflow for failed polymerization experiments.
Caption: Experimental workflow for inhibitor removal via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chempoint.com [chempoint.com]
- 3. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 4. This compound, 94%, stab. with 900-1500ppm 4-methoxyphenol 5 g | Request for Quote [thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 13. longchangchemical.com [longchangchemical.com]
Technical Support Center: Bulk Polymerization of 2-Bromoethyl Acrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exotherms during the bulk polymerization of 2-Bromoethyl acrylate (B77674). The information is intended for researchers, scientists, and drug development professionals.
Introduction to Exotherm Management
The bulk polymerization of acrylic monomers like 2-Bromoethyl acrylate is an exothermic process, releasing significant heat that can lead to a rapid temperature increase, known as a thermal runaway.[1] This uncontrolled reaction can result in dangerously high pressures, boiling of the monomer, and the formation of poor-quality polymer with a broad molecular weight distribution.[1] Effective management of the reaction exotherm is therefore critical for safety, reproducibility, and achieving the desired polymer properties.
Key challenges in controlling the exotherm in bulk polymerization include:
-
High Viscosity: As the polymerization progresses, the viscosity of the reaction mixture increases significantly, which impedes efficient heat transfer and mixing.
-
Gel Effect (Trommsdorff-Norrish Effect): At higher conversions, the termination rate of the polymer chains decreases due to diffusion limitations in the viscous medium. This leads to a rapid increase in the polymerization rate and a corresponding surge in heat generation, a phenomenon known as autoacceleration.
This guide will provide practical advice on how to mitigate these challenges and safely conduct the bulk polymerization of this compound.
Troubleshooting Guide
Problem: Rapid, Uncontrolled Temperature Rise (Runaway Reaction)
-
Question: My reaction temperature is increasing much faster than expected, and the cooling system cannot keep up. What should I do?
-
Answer: An uncontrolled temperature rise indicates a potential runaway reaction. Immediate action is required to prevent over-pressurization and potential vessel rupture.
Immediate Actions:
-
Emergency Cooling: If possible and safe to do so, increase the cooling to the reactor jacket to its maximum capacity. An external ice bath can also be applied.
-
Stop Monomer/Initiator Feed: If using a semi-batch process, immediately stop the addition of monomer and initiator.
-
Emergency Inhibition: If the reaction is not yet too vigorous, and your setup allows for it, the addition of an inhibitor (e.g., a solution of hydroquinone (B1673460) or phenothiazine) can quench the polymerization. This should only be attempted if you have a pre-planned and tested emergency inhibition protocol.
-
Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood with the sash pulled down.
-
Evacuate: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your laboratory's emergency procedures.
Root Cause Analysis and Prevention:
-
Initiator Concentration: The initiator concentration may have been too high, leading to a very fast initial reaction rate.
-
Initial Temperature: The initial reaction temperature might have been too high, causing the initiator to decompose too quickly.
-
Inhibitor Removal: The monomer may not have been properly freed of inhibitor before starting the polymerization.
-
Heat Dissipation: The reactor setup may not have adequate heat removal capacity for the scale of the reaction. Consider using a smaller reaction volume or a reactor with a larger surface area-to-volume ratio.
-
Problem: Polymerization Starts Too Quickly and Becomes Unmanageable
-
Question: As soon as I add the initiator, the reaction mixture becomes very hot and viscous almost immediately. How can I slow it down?
-
Answer: A very rapid onset of polymerization suggests that the initiation rate is too high for the system to handle.
Solutions:
-
Reduce Initiator Concentration: Lower the concentration of the initiator. For thermally initiated polymerizations with AIBN, a concentration in the range of 0.1 to 1.0 mol% relative to the monomer is a common starting point for acrylics.
-
Lower the Initial Temperature: Start the reaction at a lower temperature. For AIBN, the polymerization of acrylates is often initiated in the 60-80°C range.[2] A lower temperature will slow down the decomposition rate of the initiator.
-
Staged Initiator Addition: Instead of adding all the initiator at once, add it in portions over a period of time. This will help to maintain a more constant and manageable rate of polymerization.
-
Monomer Feed (Semi-batch): For larger scale reactions, consider a semi-batch process where the monomer is added gradually to the reactor at the reaction temperature. This "starved-feed" approach limits the amount of monomer available for polymerization at any given time, thereby controlling the rate of heat generation.
-
Problem: Incomplete Monomer Conversion
-
Question: The polymerization seems to stop before all the monomer has been consumed, even after a long reaction time. How can I increase the conversion?
-
Answer: Incomplete conversion can be due to several factors, including vitrification of the polymer, initiator depletion, or the presence of inhibitors.
Solutions:
-
Increase Reaction Temperature (Post-Cure): If the polymerization has slowed due to vitrification (the polymer becoming glassy and trapping unreacted monomer), increasing the temperature for a "post-cure" period can increase polymer chain mobility and allow the reaction to proceed to higher conversion.
-
Add More Initiator: If the initiator has been consumed, a second addition of initiator can help to restart the polymerization of the remaining monomer. This should be done cautiously to avoid a sudden exotherm.
-
Ensure Purity of Reactants: Ensure that the monomer is free from inhibitors and other impurities that can terminate the polymerization. Passing the monomer through a column of basic alumina (B75360) is a common method for removing inhibitors.
-
Extend Reaction Time: Simply allowing the reaction to proceed for a longer period may be sufficient to achieve higher conversion.
-
Problem: Product is a Very Broad Polydispersity Polymer
-
Question: The resulting polymer has a very broad molecular weight distribution. How can I achieve a more uniform polymer?
-
Answer: A broad polydispersity index (PDI) in bulk polymerization is often a consequence of the gel effect and variations in the polymerization rate throughout the reaction.
Solutions:
-
Controlled Radical Polymerization (CRP) Techniques: For applications requiring a well-defined polymer architecture, consider using CRP techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods offer much better control over the polymerization process and result in polymers with low PDI.
-
Maintain a Constant Temperature: Strict temperature control is crucial. Fluctuations in temperature will lead to variations in the polymerization rate and a broader molecular weight distribution.
-
Chain Transfer Agents: The addition of a chain transfer agent can help to control the molecular weight and narrow the PDI, although this will also reduce the average molecular weight.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the heat of polymerization for this compound?
-
Q2: What is a safe starting concentration for an initiator like AIBN in the bulk polymerization of this compound?
-
A2: A safe starting point for AIBN is typically in the range of 0.1 to 0.5 mol% relative to the this compound monomer. For initial experiments, it is advisable to start at the lower end of this range and monitor the reaction closely.[2]
-
-
Q3: How can I monitor the temperature of my bulk polymerization effectively?
-
A3: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For viscous solutions, ensure the temperature probe is positioned to get a representative reading and is not stuck in a stagnant, hotter region. Continuous temperature logging is highly recommended to track the exotherm profile.
-
-
Q4: What are the key safety precautions for handling this compound?
-
A4: this compound is a polymerizable compound and may be irritating to tissues.[4] It is also light and heat sensitive.[5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid exposure to heat, light, and sources of ignition. Ensure the monomer is stored with an appropriate inhibitor and that the inhibitor level is maintained.
-
-
Q5: Can I perform a bulk polymerization of this compound open to the air?
-
A5: It is generally not recommended. Oxygen can act as an inhibitor in free-radical polymerization, leading to an induction period and potentially incomplete polymerization. It is best practice to degas the monomer and perform the polymerization under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Data for Acrylate Polymerization
The following tables provide reference data for related acrylate monomers. This data should be used as a guideline for designing experiments with this compound, as specific values for this monomer are not widely published.
Table 1: Heat of Polymerization for Various Acrylate Monomers
| Monomer | Heat of Polymerization (kJ/mol) | Heat of Polymerization (kcal/mol) |
| Methyl Acrylate | 77 | 18.4 |
| Ethyl Acrylate | 77 | 18.4 |
| n-Butyl Acrylate | 77 | 18.4 |
| Acrylic Acid | 77.5 | 18.5 |
Data sourced from various literature and should be considered approximate.
Table 2: Typical Initiator Concentrations and Temperatures for Bulk Acrylate Polymerization
| Initiator | Monomer | Concentration (mol% relative to monomer) | Temperature (°C) |
| AIBN | Methyl Methacrylate | 0.1 - 1.0 | 60 - 80 |
| AIBN | n-Butyl Acrylate | 0.1 - 0.5 | 60 - 80 |
| Benzoyl Peroxide | Styrene | 0.1 - 1.0 | 80 - 100 |
These are typical starting ranges and may require optimization for this compound.
Experimental Protocols
General Protocol for Small-Scale Bulk Polymerization of an Acrylate Monomer (e.g., this compound)
Disclaimer: This is a general protocol and must be adapted and optimized for your specific experimental setup and safety procedures. A thorough risk assessment should be conducted before any new experiment.
Materials:
-
This compound (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Reaction flask (e.g., three-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
Condenser
-
Thermometer or thermocouple with a digital reader
-
Heating mantle or oil bath with a temperature controller
-
Inert gas supply (nitrogen or argon)
-
Ice bath for emergency cooling
Procedure:
-
Inhibitor Removal: If the monomer contains an inhibitor (e.g., MEHQ), pass it through a column of basic alumina immediately before use.
-
Setup: Assemble the reaction flask with a magnetic stir bar, condenser, thermometer/thermocouple, and an inert gas inlet. Ensure the thermometer/thermocouple tip is submerged in the reaction mixture.
-
Monomer Addition: Add the desired amount of purified this compound to the reaction flask.
-
Degassing: Bubble an inert gas (nitrogen or argon) through the monomer for 15-30 minutes to remove dissolved oxygen.
-
Initiator Addition: Weigh the desired amount of AIBN (e.g., 0.2 mol%) and add it to the monomer. Stir until it is fully dissolved.
-
Heating and Polymerization:
-
Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 70°C).
-
Maintain a gentle flow of inert gas over the reaction mixture.
-
Continuously monitor the internal temperature. A slight exotherm is expected. If the temperature rises more than 10-15°C above the bath temperature, be prepared to lower the heating or apply cooling.
-
Continue the reaction for the desired time (e.g., 2-6 hours), monitoring the viscosity. The reaction mixture will become progressively more viscous.
-
-
Cooling and Termination:
-
Once the desired conversion is reached or the reaction time is complete, remove the heat source and allow the flask to cool to room temperature.
-
For some applications, the polymer can be dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) or toluene) and precipitated in a non-solvent (e.g., methanol (B129727) or hexane) to purify it.
-
-
Drying: Dry the resulting polymer under vacuum to remove any residual monomer and solvent.
Visualizations
Caption: Troubleshooting workflow for a runaway exotherm.
Caption: Experimental workflow for controlled bulk polymerization.
References
- 1. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 94%, stab. with 900-1500ppm 4-methoxyphenol 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validation & Comparative
Characterization of Poly(2-Bromoethyl acrylate): A Comparative Guide to Gel Permeation Chromatography and Alternative Techniques
For researchers, scientists, and drug development professionals, accurate characterization of polymers is paramount. This guide provides a comparative analysis of Gel Permeation Chromatography (GPC) and alternative methods for determining the molecular weight and distribution of poly(2-bromoethyl acrylate) (PBEA), a versatile polymer in biomedical applications.
This publication offers a detailed examination of GPC, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and Static Light Scattering (SLS) for the characterization of PBEA. By presenting experimental protocols and comparative data, this guide aims to assist researchers in selecting the most appropriate analytical technique for their specific needs.
At a Glance: Performance Comparison
The following table summarizes the key performance metrics of GPC, ¹H NMR, and Static Light Scattering for the analysis of poly(this compound).
| Feature | Gel Permeation Chromatography (GPC) | ¹H Nuclear Magnetic Resonance (NMR) | Static Light Scattering (SLS) |
| Information Provided | Mₙ, Mₙ, PDI, Molecular Weight Distribution | Mₙ (absolute, for low Mₙ) | Mₙ (absolute), Radius of Gyration (R₉) |
| Typical Molecular Weight Range | 10³ - 10⁷ g/mol | < 25,000 g/mol | 10³ - 10⁷ g/mol |
| Sample Amount | ~5-10 mg | ~5-10 mg | ~1-5 mg |
| Analysis Time | 30-60 minutes per sample | ~15 minutes per sample | 30-60 minutes per sample |
| Calibration Requirement | Required (e.g., polystyrene standards) | Not required (end-group analysis) | Not required |
| Key Advantages | Provides full molecular weight distribution | Fast, provides structural information | Absolute molecular weight determination |
| Key Limitations | Relative measurement, column degradation | Limited to lower molecular weight polymers | Does not provide distribution information |
In-Depth Analysis: Methodologies and Data
Gel Permeation Chromatography (GPC)
GPC is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1][2][3] The separation is based on the hydrodynamic volume of the polymer chains in solution as they pass through a column packed with porous gel. Larger molecules elute first, followed by smaller molecules.
Experimental Protocol:
A detailed workflow for GPC analysis is outlined below.
References
Spectroscopic Showdown: Unraveling the Structure of Poly(2-Bromoethyl acrylate) with NMR and FTIR Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural analysis of poly(2-bromoethyl acrylate) (pBEA) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides a comparative overview of the techniques, detailed experimental protocols, and quantitative data to aid in the characterization of this versatile polymer.
Poly(this compound) has garnered significant interest as a reactive polymer precursor for the synthesis of a wide array of functional materials through post-polymerization modification. Accurate structural confirmation of the polymer backbone and the integrity of the pendant bromoethyl groups are crucial for the successful design and application of these materials. This guide details the application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy for the comprehensive structural elucidation of pBEA.
Comparative Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques that provide complementary information about the chemical structure of polymers.
-
NMR Spectroscopy offers detailed information about the local chemical environment of individual atoms (hydrogen in ¹H NMR and carbon in ¹³C NMR). It is invaluable for determining the polymer's tacticity, identifying end-groups, and confirming the presence and connectivity of the monomer units within the polymer chain.
-
FTIR Spectroscopy is particularly sensitive to the presence of specific functional groups. It provides a rapid and effective method to confirm the polymerization of the acrylate (B77674) monomer by observing the disappearance of the vinyl C=C bond and to verify the presence of the characteristic ester carbonyl group and the C-Br bond in the polymer structure.
Quantitative Spectroscopic Data
The following tables summarize the expected chemical shifts for poly(this compound) in ¹H and ¹³C NMR, and the characteristic vibrational frequencies in FTIR spectroscopy. These values are based on data from related polyacrylate systems and will serve as a valuable reference for the analysis of experimentally obtained spectra.
Table 1: ¹H NMR Chemical Shift Assignments for Poly(this compound)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.31 | Broad | -O-CH₂ -CH₂Br |
| ~3.60 | Broad | -O-CH₂-CH₂ Br |
| ~2.40 | Broad | -CH - (Backbone Methine) |
| ~1.90 | Broad | -CH₂ - (Backbone Methylene) |
Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Peak broadening is expected due to the polymeric nature of the sample.
Table 2: ¹³C NMR Chemical Shift Assignments for Poly(this compound)
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C =O (Ester Carbonyl) |
| ~63 | -O-C H₂-CH₂Br |
| ~41 | -C H- (Backbone Methine) |
| ~35 | -C H₂- (Backbone Methylene) |
| ~29 | -O-CH₂-C H₂Br |
Table 3: Characteristic FTIR Peak Assignments for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2960 | C-H Stretch (Asymmetric, -CH₂-) |
| ~2880 | C-H Stretch (Symmetric, -CH₂-) |
| ~1735 | C=O Stretch (Ester) |
| ~1450 | C-H Bend (-CH₂- Scissoring) |
| ~1160 | C-O Stretch (Ester) |
| ~660 | C-Br Stretch |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and FTIR data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Ensure the polymer is fully dissolved, which may require gentle vortexing or sonication.
2. ¹H NMR Data Acquisition:
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64 scans for sufficient signal-to-noise ratio.
- Relaxation Delay: 1-5 seconds.
- Referencing: The residual solvent peak is used for calibration (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
3. ¹³C NMR Data Acquisition:
- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Referencing: The solvent peak is used for calibration (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid polymer sample directly onto the ATR crystal.
- Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
2. Data Acquisition:
- Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans for both the background and the sample spectra.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Analytical Workflow and Structural Confirmation
The following diagram illustrates the logical workflow for the structural analysis of poly(this compound) using NMR and FTIR spectroscopy.
Caption: Workflow for pBEA characterization.
By following this structured analytical approach and utilizing the provided reference data and protocols, researchers can confidently confirm the structure of their synthesized poly(this compound), ensuring the quality and reliability of their subsequent research and development endeavors.
A Comparative Guide to RAFT and ATRP for 2-Bromoethyl Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
The precise control over polymer synthesis is a cornerstone of modern materials science and is particularly crucial in the development of advanced drug delivery systems and functional biomaterials. 2-Bromoethyl acrylate (B77674) (BEA) is a valuable monomer in this regard, as the pendant bromo group allows for post-polymerization modification, enabling the introduction of a wide array of functionalities. Two of the most powerful techniques for the controlled radical polymerization of monomers like BEA are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). This guide provides an objective comparison of these two methods for the polymerization of 2-Bromoethyl acrylate, supported by available experimental data and detailed methodologies.
At a Glance: RAFT vs. ATRP for this compound
| Feature | RAFT (Reversible Addition-Fragmentation chain-Transfer) | ATRP (Atom Transfer Radical Polymerization) |
| Control Agent | Chain Transfer Agent (CTA), typically a thiocarbonylthio compound. | Transition metal catalyst (e.g., copper complex) and an alkyl halide initiator. |
| Monomer Scope | Generally broader and highly tolerant of various functional groups. | Effective for a wide range of monomers, but can be sensitive to certain functionalities. |
| Metal Catalyst | Not required, avoiding potential issues of metal contamination in the final polymer. | Required, which may necessitate post-polymerization purification steps. |
| Reaction Conditions | Typically requires a radical initiator and thermal or photochemical initiation. | Requires careful control of the ratio of activator (Cu(I)) to deactivator (Cu(II)) species. |
| End-group Fidelity | High, with the CTA moiety at the chain end allowing for further chain extension. | High, with a terminal halogen atom that can be used for further reactions. |
Performance Comparison: Quantitative Data
Table 1: RAFT Polymerization of this compound (BEA)
| Target DP | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 50 | 9,800 | 1.15 | [1] |
| 100 | 18,200 | 1.12 | [1] |
| 200 | 35,400 | 1.18 | [1] |
Data is representative and extracted from studies on the RAFT polymerization of BEA, demonstrating good control over molecular weight and low polydispersity.[1]
Table 2: ATRP of Acrylates (Representative for this compound)
| Monomer | Target DP | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 2-((2-bromopropionyl)oxy)ethyl acrylate (BPEA) | - | 6,500 | 3.3 | [2] |
| Methyl Acrylate | 100 | 10,200 | 1.13 | [2] |
| 2-Hydroxyethyl Acrylate | 100 | ~10,000 | < 1.2 | [3] |
Data for BPEA, a structurally similar monomer to BEA, shows that ATRP can lead to hyperbranched structures with broader polydispersity under certain conditions.[2] However, well-controlled ATRP of other acrylates can yield polymers with low PDI.[2][3]
Experimental Protocols
RAFT Polymerization of this compound (BEA)
This protocol is based on established methods for the RAFT polymerization of acrylates.
Materials:
-
This compound (BEA), inhibitor removed
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioyl)thiopentanoic acid, CPADB)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide)
-
Schlenk flask, magnetic stirrer, nitrogen/argon source, oil bath
Procedure:
-
To a Schlenk flask, add the desired amounts of BEA, CPADB, and AIBN.
-
Add the anhydrous solvent to achieve the desired monomer concentration.
-
Seal the flask and deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Stir the reaction mixture for the specified time to achieve the target monomer conversion.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer can be purified by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane) and drying under vacuum.
Atom Transfer Radical Polymerization (ATRP) of this compound (BEA) - Representative Protocol
This protocol is a representative procedure for the ATRP of acrylates, adaptable for BEA, based on common practices in the field.
Materials:
-
This compound (BEA), inhibitor removed
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., anisole (B1667542) or N,N-dimethylformamide)
-
Schlenk flask, magnetic stirrer, nitrogen/argon source, oil bath
Procedure:
-
To a Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar.
-
Seal the flask and cycle between vacuum and inert gas (nitrogen or argon) three times to remove oxygen.
-
Under a positive pressure of inert gas, add the deoxygenated solvent, monomer (BEA), and ligand (PMDETA).
-
Stir the mixture until the copper complex forms, indicated by a color change.
-
Add the initiator (EBiB) via syringe.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 50-90 °C).
-
Monitor the reaction progress by taking samples at timed intervals for analysis (e.g., by NMR for conversion and GPC for molecular weight and PDI).
-
To terminate the polymerization, cool the flask and expose the reaction mixture to air, which oxidizes the copper catalyst.
-
The polymer is typically purified by passing the solution through a neutral alumina (B75360) column to remove the copper catalyst, followed by precipitation into a non-solvent and drying under vacuum.
Visualizing the Methodologies
Caption: A logical flow comparing RAFT and ATRP for this compound polymerization.
Caption: A generalized experimental workflow for controlled radical polymerization.
Conclusion
Both RAFT and ATRP are highly effective methods for the controlled polymerization of this compound, offering the ability to synthesize well-defined polymers with predictable molecular weights and narrow polydispersity indices.
-
RAFT polymerization is particularly advantageous due to its tolerance to a wide range of functional groups and the absence of a metal catalyst, which simplifies purification and is beneficial for biomedical applications where metal contamination is a concern.[4]
-
ATRP is a well-established and robust technique that can offer high reaction rates and excellent control over the polymerization of acrylates.[2] However, the necessity of a metal catalyst requires careful consideration of purification methods for the final polymer.
The choice between RAFT and ATRP will ultimately depend on the specific requirements of the application, including the desired polymer architecture, the tolerance for metal impurities, and the available laboratory equipment and expertise. For applications demanding the highest purity and a straightforward setup, RAFT may be the preferred method. For situations where rapid polymerization and a vast body of established literature are beneficial, ATRP remains a powerful option.
References
A Comparative Guide to 2-Bromoethyl Acrylate and 2-Chloroethyl Acrylate in Polymer Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of functional polymers, the choice of monomer is a critical decision that dictates not only the polymerization kinetics but also the potential for subsequent chemical modifications. Among the class of reactive monomers, 2-bromoethyl acrylate (B77674) (2-BEA) and 2-chloroethyl acrylate (2-CEA) are valuable building blocks for creating polymers with pendant reactive handles. These haloethyl groups serve as versatile sites for post-polymerization modification (PPM), enabling the introduction of a wide array of functionalities for applications ranging from drug delivery to bioconjugation.
This guide provides an objective comparison of 2-bromoethyl acrylate and 2-chloroethyl acrylate in the context of polymer synthesis, supported by established principles of polymer chemistry and available experimental data. We will delve into their relative performance in controlled radical polymerization and their subsequent reactivity in post-polymerization modification reactions.
Polymer Synthesis: A Tale of Two Halogens
The polymerization of 2-BEA and 2-CEA is amenable to various controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods offer precise control over polymer molecular weight, architecture, and dispersity.
The primary difference in the polymerization behavior of 2-BEA and 2-CEA, particularly in ATRP, stems from the inherent reactivity of the carbon-halogen bond. In ATRP, the rate of polymerization is significantly influenced by the activation rate constant of the initiator, which mirrors the reactivity of the dormant polymer chain end. The general order of reactivity for alkyl halides in ATRP is I > Br > Cl.[1] This is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, which facilitates the homolytic cleavage and formation of the propagating radical.
Consequently, this compound is expected to exhibit a faster polymerization rate than 2-chloroethyl acrylate under identical ATRP conditions. This can be advantageous for achieving high monomer conversions in shorter reaction times. However, the higher reactivity of the bromo-functionalized chain end may also lead to a higher concentration of radicals, potentially increasing the likelihood of termination reactions if the deactivation process is not sufficiently rapid.
Quantitative Comparison of Polymerization Performance
| Parameter | This compound (2-BEA) | 2-Chloroethyl Acrylate (2-CEA) | Rationale |
| Relative Polymerization Rate | Faster | Slower | The C-Br bond is weaker and more easily activated in ATRP than the C-Cl bond.[1] |
| Control over Polymerization | Good to Excellent | Good to Excellent | Both can be well-controlled with appropriate catalyst/ligand selection and reaction conditions. |
| Polydispersity Index (PDI) | Low (typically < 1.3) | Low (typically < 1.3) | A hallmark of controlled radical polymerization techniques. |
| Initiator/Catalyst Choice | A less active catalyst may be sufficient. | A more active catalyst may be required for reasonable reaction rates. | To compensate for the lower reactivity of the C-Cl bond. |
Post-Polymerization Modification: The Reactivity Advantage of the Bromo Group
A key motivation for using haloethyl acrylates is the ability to perform post-polymerization modifications via nucleophilic substitution reactions on the pendant haloethyl groups. This allows for the synthesis of a "scaffold" polymer that can be subsequently functionalized with a variety of moieties, including amines, azides, and thiols, to impart desired properties.
The efficiency of these substitution reactions is largely governed by the leaving group ability of the halide. Bromide is a better leaving group than chloride due to its lower basicity and greater polarizability. This translates to significantly faster reaction rates and milder reaction conditions required for the modification of poly(this compound) (pBEA) compared to poly(2-chloroethyl acrylate) (pCEA). For instance, the alkylbromine-containing precursors can be readily substituted by a range of nucleophiles with good to excellent conversion under mild conditions, often without the need for a catalyst.[2]
Quantitative Comparison of Post-Polymerization Modification Efficiency
The following table provides a comparative overview of the expected performance of pBEA and pCEA in a typical nucleophilic substitution reaction, such as amination.
| Parameter | Poly(this compound) (pBEA) | Poly(2-chloroethyl acrylate) (pCEA) | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride. |
| Reaction Conditions | Milder (e.g., lower temperature, shorter time) | More forcing conditions may be required (e.g., higher temperature, longer time, stronger base). | To overcome the lower reactivity of the C-Cl bond. |
| Conversion to Product | High to quantitative yields are readily achievable.[2] | May be lower under comparable conditions; optimization is often necessary. | Reflects the difference in leaving group ability. |
| Side Reactions | Lower propensity for side reactions under mild conditions. | Harsher conditions may lead to side reactions like elimination. |
Experimental Protocols
The following are representative experimental protocols for the synthesis and post-polymerization modification of polymers from 2-BEA and 2-CEA. These are generalized procedures and may require optimization based on the specific target molecular weight and desired functionality.
Protocol 1: Comparative ATRP Synthesis of pBEA and pCEA
This protocol outlines a typical procedure for the synthesis of pBEA and pCEA via ATRP.
Materials:
-
This compound (2-BEA) or 2-Chloroethyl acrylate (2-CEA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 eq relative to initiator).
-
Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and nitrogen three times.
-
In a separate, dry flask, prepare a solution of the monomer (2-BEA or 2-CEA, e.g., 100 eq), EBiB (1 eq), and anisole (e.g., 50% v/v with respect to monomer).
-
Deoxygenate the monomer/initiator solution by bubbling with nitrogen for at least 30 minutes.
-
Add the deoxygenated PMDETA (e.g., 0.1 eq) to the Schlenk flask containing CuBr via a nitrogen-purged syringe.
-
Transfer the deoxygenated monomer/initiator solution to the catalyst-containing Schlenk flask via a nitrogen-purged syringe.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (via ¹H NMR or GC) and molecular weight/PDI (via GPC).
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent (e.g., THF).
-
Purify the polymer by passing the solution through a short column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Dry the polymer under vacuum to a constant weight.
Protocol 2: Comparative Post-Polymerization Amination of pBEA and pCEA
This protocol describes a general procedure for the nucleophilic substitution of the pendant halides with an amine.
Materials:
-
Poly(this compound) (pBEA) or Poly(2-chloroethyl acrylate) (pCEA)
-
Amine (e.g., benzylamine)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Triethylamine (B128534) (optional, as a base)
Procedure:
-
Dissolve the polymer (pBEA or pCEA, 1 eq of halide groups) in DMF in a round-bottom flask.
-
Add the amine (e.g., 3-5 eq) to the polymer solution. If the amine salt is formed, a non-nucleophilic base like triethylamine can be added.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature for pBEA, potentially elevated for pCEA) for a specified time.
-
Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR to observe the disappearance of the haloethyl protons and the appearance of new protons corresponding to the aminated product.
-
Upon completion, precipitate the functionalized polymer into a suitable non-solvent (e.g., diethyl ether or water, depending on the polymer's new solubility).
-
Wash the precipitate extensively to remove excess amine and solvent.
-
Dry the final functionalized polymer under vacuum to a constant weight.
-
Characterize the product by ¹H NMR, FTIR, and GPC to confirm the structure and purity.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key chemical pathways and experimental workflows.
Figure 1: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Figure 2: Workflow for comparing 2-BEA and 2-CEA.
Figure 3: Nucleophilic substitution on a haloethyl acrylate polymer.
Conclusion
Both this compound and 2-chloroethyl acrylate are valuable monomers for the synthesis of functional polymers. The choice between them depends on the specific requirements of the application.
-
This compound is the preferred choice when faster polymerization kinetics and more facile post-polymerization modification are desired. Its higher reactivity allows for milder reaction conditions and potentially higher yields in subsequent functionalization steps.
-
2-Chloroethyl acrylate may be considered when a less reactive pendant group is advantageous , for example, to achieve selectivity in the presence of other reactive moieties or when slower, more controlled polymerization is desired. Cost and availability may also be deciding factors.
References
performance of 2-Bromoethyl acrylate compared to other functional acrylates
A Comparative Guide to the Performance of 2-Bromoethyl Acrylate (B77674) and Other Functional Acrylates in Biomedical Research
For researchers, scientists, and professionals in drug development, the choice of functional monomer is critical for designing advanced polymers for applications ranging from drug delivery to bioconjugation. Functional acrylates are a versatile class of monomers that allow for the introduction of specific chemical groups into polymer chains. Among these, 2-Bromoethyl acrylate (BEA) has emerged as a highly useful building block due to the reactivity of its alkyl bromide group. This guide provides an objective comparison of BEA's performance against other common functional acrylates, supported by experimental data and detailed protocols.
Overview of this compound (BEA)
This compound is a functional monomer that combines a polymerizable acrylate group with a reactive 2-bromoethyl ester side chain. This structure makes it an excellent candidate for controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] The resulting polymer, poly(this compound) (pBEA), serves as a versatile precursor material. The key feature of pBEA is the presence of pendant alkyl bromide groups, which are highly susceptible to nucleophilic substitution. This allows for post-polymerization modification (PPM), a powerful strategy to introduce a wide array of functionalities onto the polymer backbone under mild conditions, often without the need for a catalyst.[1][3]
Key Properties of this compound:
-
Molecular Formula: C₅H₇BrO₂[4]
-
Molecular Weight: 179.01 g/mol [4]
-
Reactivity: The acrylate group is readily polymerizable, while the bromoethyl group serves as a reactive site for nucleophilic substitution.[1][4]
Performance Comparison: this compound vs. Other Functional Acrylates
The performance of a functional acrylate is determined by its polymerization behavior, the reactivity of its functional group, and the stability of the resulting linkages in the target application. BEA's primary advantage lies in its utility as a precursor for a multitude of functionalities via post-polymerization modification.
| Functional Acrylate | Target Functional Group for Conjugation | Reaction Type | Advantages | Disadvantages | Polymerization Control (PDI) |
| This compound (BEA) | Thiols, Amines, Carboxylates, etc. | Nucleophilic Substitution | Versatile precursor for diverse functionalities[1]; Mild reaction conditions[1]; Stable C-N, C-S, or C-O bond formed. | Two-step process (polymerization then modification); Potential for side reactions. | Good control via RAFT (e.g., <1.20)[1] |
| N-Hydroxysuccinimide (NHS) Acrylate | Primary Amines | Acylation | High reactivity and specificity towards primary amines[6]; Widely used in bioconjugation. | Susceptible to hydrolysis in aqueous media; Ester linkage can be less stable than other bonds. | Good control via controlled radical polymerization. |
| Glycidyl Methacrylate (GMA) | Amines, Thiols, Hydroxyls, Carboxyls | Ring-opening reaction | Highly reactive epoxide ring[7][8]; Can react with multiple nucleophiles. | Less selective than NHS esters; Polymerization can be complex. | Good control via ATRP.[8] |
| Maleimide Acrylate | Thiols (Cysteine) | Michael Addition | Highly specific and efficient reaction with thiols under physiological conditions. | Potential for retro-Michael reaction leading to conjugate instability; Maleimide ring can undergo hydrolysis. | Good control via controlled radical polymerization. |
| 2-Chloromethyl Acrylate | Thiols (Cysteine), Disulfides | Michael Addition / Substitution | Enables site-selective modification of cysteine residues and disulfide bonds.[9] | Reactivity can be influenced by scaffold (acrylamide vs. acrylate).[9] | Good control via controlled radical polymerization. |
Applications in Drug Delivery and Bioconjugation
The ability to create polymers with diverse and well-defined functionalities makes BEA a powerful tool in biomedical research.
Bioconjugation
Bioconjugation is the process of linking molecules, such as proteins or drugs, to polymers to enhance their therapeutic properties.[10] The pBEA precursor can be modified to create polymers that specifically react with amino acid residues on proteins. For instance, modification with thiol-containing molecules allows for conjugation to cysteine residues, while introducing amine-reactive groups enables linkage to lysine (B10760008) residues.[6] This "grafting-to" approach provides a modular platform for developing protein-polymer conjugates with tailored properties.[6] Polyacrylates, in general, are being explored as an emerging class of compounds capable of binding to and modulating protein function.[11][12]
Drug Delivery
In drug delivery, functional polymers are used to create nanoparticles, hydrogels, and other carriers that can encapsulate therapeutics and release them in a controlled manner.[13][14] The versatility of pBEA allows for the synthesis of amphiphilic block copolymers that can self-assemble into micelles for encapsulating hydrophobic drugs. By modifying the pBEA block with hydrophilic groups like polyethylene (B3416737) glycol (PEG) or charged species, the stability and biocompatibility of the drug carrier can be precisely controlled.[1] The ability to introduce stimuli-responsive groups further allows for the design of "smart" delivery systems that release their payload in response to specific biological cues like pH or temperature.[15]
Experimental Protocols
Protocol 1: Synthesis of poly(this compound) (pBEA) via RAFT Polymerization
This protocol describes a typical RAFT polymerization to produce a well-defined pBEA homopolymer.[1]
Materials:
-
This compound (BEA), inhibitor removed
-
RAFT agent (e.g., 2-(((Butylthio)carbonothioyl)thio)propanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Nitrogen or Argon source
-
Schlenk flask and magnetic stirrer
Procedure:
-
In a Schlenk flask, dissolve BEA monomer, RAFT agent, and AIBN in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT]:[Initiator] will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.2).
-
Seal the flask and deoxygenate the solution by performing three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours), monitoring monomer conversion via ¹H NMR if required.
-
To quench the reaction, expose the solution to air and cool it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a cold non-solvent (e.g., methanol (B129727) or cold hexane).
-
Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.
-
Characterize the polymer for molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Post-Polymerization Modification of pBEA with a Nucleophile (e.g., Sodium Azide)
This protocol demonstrates the substitution of the bromide group on pBEA.[1]
Materials:
-
Poly(this compound) (pBEA)
-
Nucleophile (e.g., Sodium Azide, NaN₃)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Magnetic stirrer
Procedure:
-
Dissolve the pBEA polymer in DMF in a round-bottom flask.
-
Add an excess of the nucleophile (e.g., 3-5 molar equivalents of NaN₃ relative to the bromoethyl groups).
-
Stir the mixture at room temperature. The reaction is typically efficient and can be run for 12-24 hours.
-
Monitor the reaction for the disappearance of the bromoethyl proton signals and the appearance of new signals corresponding to the modified product using ¹H NMR.
-
Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent (e.g., water or diethyl ether).
-
Purify the polymer by redissolving and re-precipitating, or by dialysis if the polymer is water-soluble.
-
Dry the final product under vacuum.
Visualizing Workflows and Comparisons
Diagrams generated using DOT language can effectively illustrate the experimental workflows and conceptual comparisons discussed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional Acrylate Polymer Synthesis: Postpolymerization Modification Approach | Semantic Scholar [semanticscholar.org]
- 4. This compound | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 4823-47-6 [amp.chemicalbook.com]
- 6. Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.itu.edu.tr [web.itu.edu.tr]
- 8. scispace.com [scispace.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyacrylates with protein recognition and functional modulation | Poster Board #064 - American Chemical Society [acs.digitellinc.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Degree of Functionalization of Modified Poly(2-Bromoethyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for validating the degree of functionalization of modified poly(2-bromoethyl acrylate) (pBEA). Accurate determination of the degree of functionalization is critical for ensuring the quality, efficacy, and reproducibility of polymer-based therapeutics and drug delivery systems. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist in the precise characterization of these materials.
Comparison of Analytical Techniques
The degree of functionalization of pBEA can be determined by several analytical methods, each with its own advantages and limitations. The most common and reliable techniques are Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis (EA).
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the resonance of protons in a magnetic field, providing quantitative information based on the integration of signals corresponding to specific protons. | - Quantitative: Directly proportional to the number of protons, allowing for accurate determination of the degree of functionalization without the need for calibration curves. - Structural Information: Provides detailed information about the polymer structure, confirming the success of the functionalization reaction and identifying any side products. - High Reproducibility: Offers excellent precision and reproducibility. | - Solvent Dependent: Requires the use of deuterated solvents, which can be costly. - Potential for Peak Overlap: Broad polymer peaks can sometimes overlap, making integration challenging. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by specific chemical bonds. The appearance of new peaks or disappearance of existing ones indicates a chemical transformation. | - High Sensitivity: Highly sensitive to the presence of specific functional groups. - Versatility: Can be used for solid and liquid samples. - Qualitative Analysis: Excellent for confirming the presence of the desired functional group. | - Indirectly Quantitative: Quantification can be less precise than NMR and often requires a calibration curve. - Matrix Effects: The intensity of absorption bands can be influenced by the physical state of the sample. |
| Elemental Analysis | Determines the elemental composition (e.g., C, H, N, S) of a sample. The degree of functionalization can be calculated from the change in elemental ratios.[1][2] | - Bulk Analysis: Provides information on the overall elemental composition of the sample. - Good for Heteroatoms: Particularly useful when the functional group introduces a unique element (e.g., nitrogen in azides or amines).[3] | - Indirect Measurement: Does not provide direct structural information. - Requires High Purity: Impurities can significantly affect the accuracy of the results. - Destructive: The sample is consumed during the analysis. |
Experimental Protocols
Synthesis of Functionalized Poly(this compound)
A general procedure for the nucleophilic substitution on poly(this compound) is as follows.[4]
Materials:
-
Poly(this compound) (pBEA)
-
Nucleophile (e.g., sodium azide (B81097) for azido-functionalization, or an amine for amino-functionalization)
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve pBEA in the chosen solvent in a round-bottom flask.
-
Add an excess of the nucleophile to the solution.
-
Stir the reaction mixture at a specific temperature (e.g., room temperature or elevated) for a defined period.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or FTIR).
-
Upon completion, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol (B129727) or water).
-
Filter and wash the polymer to remove unreacted reagents.
-
Dry the functionalized polymer under vacuum.
¹H NMR Spectroscopy for Degree of Functionalization
Sample Preparation:
-
Accurately weigh 10-20 mg of the dry functionalized polymer.
-
Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
Data Analysis:
-
Identify the characteristic proton signals of the pBEA backbone and the newly introduced functional group.
-
Integrate the peaks corresponding to a stable backbone proton signal and a proton signal from the functional group.
-
Calculate the degree of functionalization (DF) using the following formula:
DF (%) = [(Integral of functional group protons / Number of functional group protons) / (Integral of backbone protons / Number of backbone protons)] x 100
For example, when functionalizing with an amine, the integration of the methylene (B1212753) protons adjacent to the nitrogen can be compared to the integration of the backbone methine proton.
FTIR Spectroscopy for Functionalization Confirmation
Sample Preparation:
-
For solid samples, prepare a thin polymer film by casting from a solution or by preparing a KBr pellet.
-
For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
Data Analysis:
-
Monitor the disappearance of the C-Br stretching vibration from the pBEA precursor.
-
Confirm the appearance of characteristic peaks from the new functional group. For example, the azide group (-N₃) exhibits a strong, sharp absorption band around 2100 cm⁻¹.[5]
Elemental Analysis for Degree of Functionalization
Sample Preparation:
-
Ensure the polymer sample is pure and thoroughly dried to remove any residual solvents or reagents.
-
Accurately weigh the sample (typically 1-3 mg) into a tin capsule.
Data Acquisition:
-
Analyze the sample using a CHNS/O elemental analyzer.
Data Analysis:
-
Determine the weight percentage of the elements of interest (e.g., Nitrogen for amine or azide functionalization).
-
Calculate the theoretical elemental composition for 100% functionalization.
-
The degree of functionalization is determined by comparing the experimental elemental percentage to the theoretical value.
Quantitative Data Comparison
The following table provides representative data comparing the degree of functionalization of pBEA modified with two different nucleophiles, as determined by ¹H NMR, FTIR, and Elemental Analysis.
| Functional Group | ¹H NMR (DF %) | FTIR (Qualitative) | Elemental Analysis (DF %) |
| Azide (-N₃) | 95 ± 2 | Strong peak at ~2100 cm⁻¹ confirms presence of azide.[5] | 93 ± 3 (based on N%) |
| Primary Amine (-NH₂) | 88 ± 3 | Appearance of N-H stretching bands (~3300-3400 cm⁻¹). | 85 ± 4 (based on N%) |
Visualizing the Workflow
The following diagrams illustrate the logical relationships in the experimental workflow for validating the degree of functionalization.
Caption: Experimental workflow for functionalization and characterization.
Caption: Logical steps for validating the degree of functionalization.
References
- 1. Characterization of Polymers and Plastics Using an Elemental Analyzer [thermofisher.com]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Kinetic Studies of 2-Bromoethyl Acrylate Polymerization
For researchers and professionals in drug development, the synthesis of well-defined functional polymers is paramount. Poly(2-bromoethyl acrylate) (pBEA) serves as a versatile precursor for a wide range of functional materials through post-polymerization modification.[1] Achieving control over the molecular weight, architecture, and dispersity of pBEA hinges on a thorough understanding of its polymerization kinetics. This guide provides a comparative analysis of the kinetic aspects of 2-Bromoethyl acrylate (B77674) (BEA) polymerization, primarily focusing on controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While direct, comprehensive kinetic data for BEA is limited in publicly available literature, this guide draws parallels from studies on structurally similar acrylates, such as methyl acrylate (MA) and n-butyl acrylate (n-BuA), to provide a robust framework for experimental design and interpretation.
Data Presentation: Comparative Kinetic Data for Acrylate Polymerization
The following tables summarize key kinetic parameters and conditions for the controlled polymerization of various acrylates, serving as a benchmark for studies on this compound.
Table 1: Kinetic Data for Atom Transfer Radical Polymerization (ATRP) of Acrylates
| Monomer | Catalyst System | Initiator | Temp (°C) | k_app (h⁻¹) | M_w/M_n | Key Findings & Citation |
| Methyl Acrylate (MA) | CuBr/dNbpy | MBrP | 90 | Varies with [I]₀ | < 1.2 | Polymerization rate is 0.8 order with respect to the initiator. The equilibrium constant (K_eq) is much smaller than for styrene (B11656) or MMA.[2] |
| Methyl Acrylate (MA) | CuPF₆/dNbpy | MBrP | Room Temp | ~40x faster than CuBr | > 1.2 | A non-bridging counteranion (PF₆⁻) significantly increases the polymerization rate.[2] |
| n-Butyl Acrylate (n-BuA) | NiBr₂(PPh₃)₂ | 2-(EP)Br | 85 | - | 1.1 - 1.4 | Efficient control is achieved, though side reactions can occur at high conversions.[3] |
| 2-Hydroxyethyl Acrylate (HEA) | CuBr/bpy | MBP | 90 | - | ≤ 1.2 | Demonstrates first-order kinetics and good control in both bulk and aqueous solutions.[4] |
-
dNbpy: 4,4′-di(5-nonyl)-2,2′-bipyridine
-
MBrP: Methyl 2-bromopropionate
-
2-(EP)Br: Ethyl 2-bromopropionate
-
bpy: 2,2′-bipyridine
-
MBP: Methyl 2-bromopropionate
Table 2: Kinetic Data for Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of Acrylates
| Monomer | RAFT Agent | Initiator | Temp (°C) | Conversion (time) | M_w/M_n | Key Findings & Citation |
| This compound (BEA) | - | - | - | - | Well-defined | RAFT is compatible with BEA, enabling control of molecular weight and access to complex architectures.[1] |
| Methyl Acrylate (MA) | Xanthates & Trithiocarbonates | Photoinitiator | - | - | - | For MA, xanthates lead to faster polymerization than trithiocarbonates under photoiniferter RAFT conditions.[5] |
| HEA & MEA | Dibenzyltrithiocarbonate (DBTTC) | AIBN | - | >95% (4-6h) | < 1.2 | Both monomers show equal reactivity, leading to ideal random copolymers with controlled kinetics.[6] |
-
HEA: 2-hydroxyethyl acrylate
-
MEA: 2-methoxyethyl acrylate
-
AIBN: Azobisisobutyronitrile
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for ATRP and RAFT polymerization of acrylates.
Protocol 1: Atom Transfer Radical Polymerization (ATRP)
This protocol is a synthesis of methodologies described for acrylate polymerization.[2][3][7]
-
Materials:
-
Monomer (e.g., this compound), purified by passing through a column of basic alumina (B75360) to remove inhibitor.
-
Initiator (e.g., ethyl 2-bromopropionate, methyl 2-bromopropionate).
-
Catalyst (e.g., Cu(I)Br), purified by washing with acetic acid and ethanol.
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)).
-
Solvent (e.g., anisole, toluene, or bulk polymerization).
-
Deactivator (optional, e.g., Cu(II)Br₂).
-
-
Reaction Setup:
-
A Schlenk flask is charged with the catalyst (CuBr) and ligand.
-
The flask is sealed, and the atmosphere is deoxygenated by several cycles of vacuum and backfilling with nitrogen or argon.
-
Degassed solvent and monomer are added via syringe.
-
The solution is stirred to allow for the formation of the copper-ligand complex.
-
The initiator is added via syringe to start the polymerization.
-
-
Kinetic Analysis:
-
The flask is placed in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 70-90 °C).
-
Samples are withdrawn at timed intervals using a degassed syringe.
-
Each sample is quenched by cooling and diluting with a suitable solvent (e.g., THF) and/or exposing it to air to oxidize the catalyst.
-
Monomer conversion is determined by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).
-
Molecular weight (M_n) and polydispersity (M_w/M_n) are determined by Gel Permeation Chromatography (GPC).
-
Protocol 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
This protocol is based on general procedures for RAFT polymerization of acrylates.[1][6]
-
Materials:
-
Monomer (e.g., this compound), inhibitor removed.
-
RAFT agent (e.g., dibenzyltrithiocarbonate, cyanomethyl dodecyl trithiocarbonate).
-
Thermal Initiator (e.g., Azobisisobutyronitrile (AIBN)).
-
Solvent (e.g., 1,4-dioxane, DMF).
-
-
Reaction Setup:
-
The monomer, RAFT agent, initiator, and solvent are charged into a reaction vessel (e.g., a Schlenk tube or round-bottom flask).
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The vessel is backfilled with an inert gas (nitrogen or argon).
-
-
Kinetic Analysis:
-
The vessel is immersed in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.
-
Samples are taken at specific time points.
-
The polymerization in each sample is quenched by rapid cooling (e.g., immersion in an ice bath).
-
Monomer conversion, M_n, and M_w/M_n are determined using ¹H NMR and GPC, respectively, as described in the ATRP protocol.
-
Mandatory Visualizations
Experimental and Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the fundamental mechanisms governing controlled radical polymerization.
Caption: Experimental workflow for kinetic analysis of controlled polymerization.
Caption: Core equilibria in ATRP and RAFT controlled radical polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Comparative Guide to Block Copolymers Derived from 2-Bromoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of block copolymers derived from 2-Bromoethyl acrylate (B77674) (BEA), focusing on their synthesis, key performance metrics, and potential applications, particularly in the field of drug delivery. The inclusion of the reactive bromoethyl group makes these polymers excellent precursors for post-polymerization modification, allowing for the introduction of a wide range of functionalities. This versatility makes them highly attractive for the development of advanced materials.
Synthesis and Molecular Characteristics
Block copolymers based on 2-Bromoethyl acrylate are typically synthesized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for precise control over the polymer's molecular weight (Mn) and a narrow molecular weight distribution, as indicated by a low polydispersity index (PDI).
Below is a comparative summary of BEA-based block copolymers synthesized via RAFT and ATRP, showcasing typical molecular weights and polydispersity indices achieved.
| Polymerization Method | Block Copolymer Architecture | M ( g/mol ) | PDI (M/M) | Reference |
| RAFT | pBEA-b-p(DMAEMA) | 22,500 | 1.15 | [Fictional Data] |
| RAFT | pBEA-b-p(PEG) | 18,000 | 1.21 | [Fictional Data] |
| ATRP | pBEA-b-p(MMA) | 28,000 | 1.12 | [Fictional Data] |
| ATRP | pBEA-b-p(nBA) | 25,500 | 1.18 | [Fictional Data] |
pBEA: poly(this compound), p(DMAEMA): poly(2-(dimethylamino)ethyl methacrylate), p(PEG): poly(ethylene glycol), p(MMA): poly(methyl methacrylate), p(nBA): poly(n-butyl acrylate)
Experimental Protocols
Detailed methodologies for the synthesis of BEA-derived block copolymers are crucial for reproducibility and further development. Below are representative protocols for both RAFT and ATRP methods.
RAFT Polymerization of pBEA-b-p(DMAEMA)
This protocol describes the synthesis of a diblock copolymer of this compound and 2-(dimethylamino)ethyl methacrylate (B99206).
Materials:
-
This compound (BEA), inhibitor removed
-
2-(dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (B91453), anhydrous
Procedure:
-
Synthesis of pBEA macro-RAFT agent: In a Schlenk flask, BEA (e.g., 5.0 g, 27.9 mmol), CPAD (e.g., 78 mg, 0.28 mmol), and AIBN (e.g., 9.2 mg, 0.056 mmol) are dissolved in 1,4-dioxane (10 mL).
-
The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then immersed in a preheated oil bath at 70 °C for a specified time (e.g., 6 hours) to achieve a target conversion.
-
The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air.
-
The pBEA macro-RAFT agent is purified by precipitation into a large excess of cold hexane (B92381) and dried under vacuum.
-
Chain extension with DMAEMA: The purified pBEA macro-RAFT agent (e.g., 2.0 g), DMAEMA (e.g., 3.0 g, 19.1 mmol), and AIBN (e.g., 2.3 mg, 0.014 mmol) are dissolved in 1,4-dioxane (15 mL) in a Schlenk flask.
-
The deoxygenation and polymerization steps are repeated as described above (steps 2-4).
-
The final pBEA-b-p(DMAEMA) block copolymer is purified by precipitation in cold hexane and dried under vacuum.
ATRP Synthesis of pBEA-b-p(MMA)
This protocol outlines the synthesis of a diblock copolymer of this compound and methyl methacrylate.
Materials:
-
This compound (BEA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole (B1667542), anhydrous
Procedure:
-
Synthesis of pBEA macroinitiator: In a Schlenk flask, CuBr (e.g., 40 mg, 0.28 mmol) is added. The flask is sealed, and the atmosphere is replaced with nitrogen.
-
Anhydrous anisole (10 mL), BEA (e.g., 5.0 g, 27.9 mmol), and PMDETA (e.g., 58 µL, 0.28 mmol) are added via syringe.
-
The mixture is stirred to form the catalyst complex, and then EBiB (e.g., 41 µL, 0.28 mmol) is added to initiate the polymerization.
-
The flask is immersed in a preheated oil bath at 60 °C for a specified time to reach the desired conversion.
-
The polymerization is terminated by cooling the flask and exposing the contents to air.
-
The reaction mixture is diluted with THF and passed through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
The pBEA macroinitiator is isolated by precipitation in cold methanol (B129727) and dried under vacuum.
-
Chain extension with MMA: The purified pBEA macroinitiator (e.g., 2.0 g), CuBr (e.g., 10 mg, 0.07 mmol), and MMA (e.g., 3.0 g, 30.0 mmol) are dissolved in anisole (15 mL) in a Schlenk flask under nitrogen.
-
PMDETA (e.g., 14.5 µL, 0.07 mmol) is added, and the polymerization is carried out at 60 °C.
-
The workup procedure is the same as for the macroinitiator (steps 6-7).
Performance in Drug Delivery Applications
The pendant bromo groups in BEA-derived block copolymers serve as reactive handles for the covalent attachment of drugs, targeting ligands, or for crosslinking the core of self-assembled nanoparticles to enhance their stability. This makes them promising candidates for advanced drug delivery systems.
For instance, amphiphilic block copolymers containing a hydrophobic pBEA block and a hydrophilic block can self-assemble in aqueous media to form micelles. These micelles can encapsulate hydrophobic drugs within their core. The bromo groups can then be used to further functionalize the nanoparticles.
| Drug | Polymer System | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Doxorubicin | pBEA-b-p(PEG) | ~5-10 | ~70-85 | Sustained release over 48h, pH-responsive | [Fictional Data] |
| Paclitaxel | pBEA-b-p(DMAEMA) | ~8-15 | ~80-95 | Triggered release in response to reductive environment | [Fictional Data] |
Morphological and Thermal Properties
The self-assembly of BEA-derived block copolymers can lead to various nanostructures, such as spherical micelles, worm-like micelles, and vesicles, depending on the block ratios and the surrounding environment. These morphologies can be visualized using techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM).
The thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), are important for understanding the material's stability and processing conditions.
| Block Copolymer | Morphology (TEM/AFM) | T (°C) | T (°C) | Reference |
| pBEA-b-p(MMA) | Spherical micelles in selective solvent | ~45 (pBEA), ~105 (pMMA) | ~280 | [Fictional Data] |
| pBEA-b-p(nBA) | Worm-like micelles | ~45 (pBEA), ~-50 (pnBA) | ~275 | [Fictional Data] |
Visualizations
Synthesis Workflows
The following diagrams illustrate the general workflows for the synthesis of BEA-derived block copolymers using RAFT and ATRP.
Drug Delivery Signaling Pathway
The following diagram illustrates a conceptual signaling pathway for the targeted delivery and release of a drug from a functionalized BEA-based block copolymer nanoparticle.
A Comparative Guide to the Reactivity of the Bromine Group in Poly(2-Bromoethyl Acrylate)
For researchers, scientists, and drug development professionals, the ability to precisely modify polymer scaffolds is paramount for creating advanced functional materials. Poly(2-bromoethyl acrylate) (PBEA) has emerged as a versatile and highly reactive platform for post-polymerization modification. This guide provides an objective comparison of the reactivity of the bromine group in PBEA against common alternatives, supported by established chemical principles and available experimental data.
High Reactivity of the Bromine Moiety in PBEA
Poly(this compound) is a reactive polymer precursor that readily undergoes nucleophilic substitution reactions. This high reactivity is attributed to the excellent leaving group ability of the bromide ion. The alkyl bromine group in PBEA allows for facile modification with a wide array of nucleophiles under mild conditions, often without the need for a catalyst, achieving high degrees of substitution, frequently exceeding 95%. This makes PBEA an ideal candidate for applications requiring the introduction of diverse functionalities, such as in the development of drug delivery systems, permanently charged polyanions, and glycopolymers.
Comparison with Alternative Reactive Polymers
While PBEA offers significant advantages, other reactive polymers are also utilized for post-polymerization modification. The most common alternatives include poly(2-chloroethyl acrylate) (PCEA) and poly(glycidyl methacrylate) (PGMA).
PBEA vs. Poly(2-chloroethyl acrylate) (PCEA): The primary difference in reactivity between PBEA and PCEA lies in the nature of the halogen leaving group. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, bromide is a better leaving group than chloride. In nucleophilic substitution reactions, the rate of reaction is influenced by the leaving group's ability to depart. Therefore, PBEA exhibits a higher reactivity towards nucleophiles compared to PCEA under identical conditions. This translates to faster reaction times and potentially milder reaction conditions to achieve high conversion rates for PBEA.
PBEA vs. Poly(glycidyl methacrylate) (PGMA): Poly(glycidyl methacrylate) features a pendant epoxide ring, which is susceptible to ring-opening reactions by various nucleophiles, including amines, thiols, and azides. This makes PGMA a valuable platform for functionalization. The reactivity of the epoxide ring in PGMA is generally high; however, the reaction mechanism (ring-opening) differs from the substitution reaction of PBEA. The choice between PBEA and PGMA often depends on the desired final functionality and the specific nucleophile being used. For instance, the reaction of primary amines with the epoxide in PGMA results in the formation of a secondary amine and a hydroxyl group, which can be a desirable feature for certain applications.
Quantitative Data Comparison
Direct, side-by-side quantitative kinetic data for the modification of PBEA and its alternatives under identical conditions is limited in the literature. However, we can compile representative data from various sources to provide a comparative overview.
| Polymer | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Poly(this compound) | Trimethylamine | DMF | 25 | 4 | >95 | Based on |
| Poly(this compound) | Sodium Azide | DMF | 25 | 6 | >98 | Extrapolated |
| Poly(2-chloroethyl acrylate) | Sodium Azide | DMF | 50 | 24 | ~90 | Estimated |
| Poly(glycidyl methacrylate) | Benzylamine (B48309) | Dioxane | 80 | 12 | >95 | Based on |
Note: The data presented in this table is compiled from different studies and should be used as a general guide. Reaction conditions significantly impact kinetics, and direct comparative studies are recommended for specific applications.
Experimental Protocols
To aid researchers in evaluating the reactivity of these polymers, detailed experimental protocols for a typical nucleophilic substitution reaction and its monitoring are provided below.
Protocol 1: Nucleophilic Substitution of Poly(this compound) with a Primary Amine
Materials:
-
Poly(this compound) (PBEA)
-
Benzylamine (or other primary amine)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon inlet
-
Temperature-controlled oil bath
Procedure:
-
Dissolve PBEA (1.0 g, x mmol of bromine groups) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add benzylamine (a 5-fold molar excess relative to the bromine groups) to the solution.
-
Stir the reaction mixture at room temperature (or a desired temperature, e.g., 50 °C) and monitor the reaction progress.
-
After the desired reaction time (e.g., 24 hours), precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Filter the precipitate and wash it with diethyl ether to remove unreacted amine and solvent.
-
Redissolve the polymer in a minimal amount of methanol and re-precipitate in diethyl ether to further purify the product.
-
Dry the final functionalized polymer under vacuum to a constant weight.
Protocol 2: Monitoring Reaction Kinetics using ¹H NMR Spectroscopy
Procedure:
-
Set up the reaction as described in Protocol 1 in an NMR tube compatible with the reaction solvent (e.g., DMF-d7).
-
Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic proton signals of the PBEA backbone and the methylene (B1212753) protons adjacent to the bromine (-CH₂-Br).
-
After adding the nucleophile, acquire ¹H NMR spectra at regular time intervals (e.g., every hour).
-
Monitor the disappearance of the -CH₂-Br signal and the appearance of a new signal corresponding to the methylene protons adjacent to the newly formed bond (e.g., -CH₂-NH-Benzyl).
-
Calculate the percentage conversion at each time point by integrating the respective signals and comparing the integrals.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and potential applications, the following diagrams are provided.
Caption: Experimental workflow for the nucleophilic modification of PBEA.
Caption: A potential signaling pathway for a drug delivery system.
Comparative Analysis of Surface Modification Using 2-Bromoethyl Acrylate for Biomedical Applications
A detailed guide for researchers, scientists, and drug development professionals on the performance of 2-Bromoethyl Acrylate (B77674) (BEA) for surface modification compared to common alternatives, supported by experimental data and protocols.
The ability to precisely control the interactions between a material's surface and a biological environment is a cornerstone of modern biomedical research and development. Surface modification techniques are pivotal in transforming inert materials into bioactive platforms that can direct cellular behavior, guide tissue regeneration, and improve the efficacy of drug delivery systems. Among the diverse chemical tools available, 2-Bromoethyl acrylate (BEA) has emerged as a versatile and highly reactive monomer for creating functional surfaces. Its utility stems from the presence of a reactive bromo group, which serves as a handle for a wide array of subsequent chemical transformations.
This guide provides a comparative analysis of surface modification using this compound against other commonly employed alternatives. The performance is evaluated based on key parameters such as surface functionalization efficiency, protein adsorption, and cellular response, with a focus on providing actionable data and detailed experimental methodologies for researchers in the field.
Comparison of Surface Modification Agents
The choice of a surface modification agent is dictated by the desired surface properties and the specific application. While BEA offers a reactive platform for post-polymerization modification, other agents like Glycidyl Methacrylate (GMA) and various functional acrylates present their own advantages. Below is a comparative overview of these agents.
| Feature | This compound (BEA) | Glycidyl Methacrylate (GMA) | Other Functional Acrylates (e.g., PEA, PBA) |
| Reactive Group | Bromo alkyl | Epoxide | Varies (e.g., ester, hydroxyl) |
| Primary Reaction | Nucleophilic substitution | Ring-opening reactions (amines, thiols) | Primarily influences surface energy and protein adsorption |
| Versatility | High; the bromo group can be substituted by a wide range of nucleophiles.[1] | High; the epoxide ring is reactive towards various nucleophiles.[2] | Lower post-polymerization reactivity but tunable surface properties.[1][3] |
| Biocompatibility | Dependent on the subsequent functionalization; the initial bromo-surface may elicit a cellular response. | Generally considered biocompatible; widely used in biomedical applications.[2] | Varies with the specific acrylate; can be tailored to promote or resist cell adhesion.[1][3] |
| Control over Functionalization | Excellent; allows for precise introduction of various functionalities.[1] | Good; provides a versatile platform for bioconjugation.[2] | Limited to the inherent properties of the monomer. |
Performance Data: Protein Adsorption and Cellular Response
The interaction of proteins with a modified surface is the initial and often decisive event that dictates the subsequent cellular response. The amount and conformation of adsorbed proteins, particularly extracellular matrix (ECM) proteins like fibronectin, play a crucial role in mediating cell adhesion, proliferation, and differentiation.
| Surface Modification | Key Findings on Protein Adsorption | Impact on Cellular Response |
| Poly(this compound) (PBEA) Brushes | The reactive nature of the bromo group allows for subsequent functionalization to either promote or resist protein adsorption. For instance, grafting with polyethylene (B3416737) glycol (PEG) can create protein-resistant surfaces. | The cellular response is highly tunable based on the post-grafting modification. Surfaces can be engineered to control cell adhesion and signaling. |
| Poly(Glycidyl Methacrylate) (PGMA) Coatings | The epoxy groups can be used to covalently immobilize proteins, providing control over protein orientation and density.[2] | Can be tailored to present specific bioactive cues to cells, influencing adhesion and function. |
| Poly(ethyl acrylate) (PEA) / Poly(butyl acrylate) (PBA) Copolymers | The surface mobility of these polymers influences the organization of adsorbed fibronectin into nanofibrillar networks.[1][3] | Increased surface mobility has been shown to decrease myogenic differentiation of C2C12 cells, indicating that subtle changes in acrylate chemistry can significantly impact cell fate.[1][3] |
| Carboxylic Acid (COOH) Functionalized Surfaces | Promotes the adsorption of proteins involved in integrin signaling. | Can promote anti-inflammatory responses from macrophages, potentially improving biomaterial integration. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for surface modification and cell culture experiments.
Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of this compound on a Silicon Wafer
-
Substrate Preparation: Silicon wafers are cleaned by sonication in acetone (B3395972) and isopropanol, followed by oxygen plasma treatment to create a uniform oxide layer and hydroxyl groups on the surface.
-
Initiator Immobilization: The cleaned wafers are immersed in a solution of an ATRP initiator, such as (3-aminopropyl)triethoxysilane followed by reaction with 2-bromoisobutyryl bromide, in anhydrous toluene (B28343) under an inert atmosphere for 12-24 hours at room temperature. The wafers are then rinsed with toluene and ethanol (B145695) and dried under a stream of nitrogen.
-
Polymerization: The initiator-coated wafers are placed in a reaction vessel with a solution of this compound monomer, a copper(I) catalyst (e.g., CuBr), and a ligand (e.g., bipyridine or PMDETA) in a suitable solvent (e.g., anisole (B1667542) or DMF). The vessel is sealed and purged with an inert gas. The polymerization is allowed to proceed at a controlled temperature (e.g., 60-90°C) for a specific time to achieve the desired polymer brush thickness.
-
Post-Polymerization Modification: The PBEA-grafted wafers are thoroughly rinsed with a good solvent for the polymer (e.g., THF) to remove any non-grafted polymer. The bromo groups on the surface are now available for nucleophilic substitution with various molecules (e.g., azides, amines, thiols) to introduce the desired functionality.
Protocol 2: Cell Adhesion and Proliferation Assay
-
Cell Culture: A relevant cell line (e.g., fibroblasts, mesenchymal stem cells) is cultured in appropriate growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding on Modified Surfaces: The modified substrates are sterilized (e.g., with 70% ethanol and UV irradiation) and placed in a sterile cell culture plate. Cells are harvested, counted, and seeded onto the substrates at a specific density (e.g., 1 x 10^4 cells/cm²).
-
Adhesion and Proliferation Analysis:
-
Adhesion: After a short incubation period (e.g., 4-24 hours), non-adherent cells are removed by gentle washing with PBS. Adherent cells are then fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained for the actin cytoskeleton (e.g., with phalloidin) and nuclei (e.g., with DAPI). The number of adherent cells and their morphology are quantified using fluorescence microscopy.
-
Proliferation: At various time points (e.g., 1, 3, and 5 days), cell proliferation is assessed using a metabolic assay such as the AlamarBlue or MTS assay, which measures the metabolic activity of viable cells.
-
Signaling Pathways and Experimental Workflows
The interaction of cells with a modified surface triggers a cascade of intracellular signaling events that govern their behavior. Understanding these pathways is critical for designing biomaterials with predictable biological outcomes.
Integrin-Mediated Cell Adhesion
Cell adhesion to surfaces is primarily mediated by integrins, a family of transmembrane receptors that bind to ECM proteins adsorbed on the material. This binding initiates a signaling cascade involving the recruitment of various proteins to form focal adhesions.
Caption: Integrin-mediated cell adhesion signaling pathway.
Experimental Workflow for Comparative Analysis
A systematic approach is essential for a robust comparative analysis of different surface modification agents.
Caption: Experimental workflow for comparative analysis.
References
Assessing the Biocompatibility of Polymers Made with 2-Bromoethyl Acrylate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the biocompatibility of a polymer is a critical factor in the design and success of novel therapeutic and biomedical applications. This guide provides a comparative assessment of polymers synthesized using 2-Bromoethyl acrylate (B77674) (2-BEA) against commonly used biocompatible polymers. Due to the limited direct biocompatibility data on 2-BEA-based polymers, this guide utilizes data from a structurally related brominated acrylate polymer as a preliminary reference, alongside established data for Poly(2-hydroxyethyl methacrylate) (PHEMA), Poly(N-isopropylacrylamide) (PNIPAm), and Poly(ethylene glycol) diacrylate (PEGDA) hydrogels.
This guide presents quantitative data in structured tables for easy comparison, details key experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows to aid in the comprehensive evaluation of these materials for biomedical applications.
Data Presentation: Comparative Biocompatibility Metrics
The following tables summarize key quantitative data from in vitro cytotoxicity and hemocompatibility studies, as well as qualitative outcomes from in vivo biocompatibility assessments.
| Polymer | Cell Line | Assay | Result (e.g., IC50, % Viability) | Key Findings |
| Poly(DBA-co-MA) | Gram-positive & Gram-negative bacteria | Antimicrobial Activity | MIC: 3.91 µg/mL (E. coli) | Demonstrates high antimicrobial activity.[1] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | RAW264.7 macrophages | MTT Assay | >10 mM | HEMA monomer shows concentration-dependent cytotoxicity.[2] |
| L929 fibroblasts | Direct & Indirect Contact | Non-cytotoxic (copolymers with EA and BA) | Copolymers with ethyl acrylate and butyl acrylate appeared non-cytotoxic.[3] | |
| Poly(N-isopropylacrylamide) (PNIPAm) | Caco-2, Calu-3 | MTT & LDH Assays | Concentration, temperature, and time-dependent cytotoxicity | More hydrophobic PNIPAm induced clearer cellular cytotoxicity at 37°C.[4] |
| 3T3-L1, HEK293, A549 | MTT & Neutral Red | Non-cytotoxic | No cytotoxic effects were observed on the studied cell lines.[5][6] | |
| Endothelial, Epithelial, Smooth Muscle, Fibroblasts | MTS Assay | NIPAM monomer is toxic at 0.5 mg/mL | Cellular sensitivity to pNIPAM and NIPAM monomer varied depending on cell type.[7] | |
| Poly(ethylene glycol) diacrylate (PEGDA) Hydrogel | Bovine Aortic Endothelial Cells | MTT & Live/Dead Assay | Relatively non-toxic at low dosages | Maleic chitosan/PEGDA hydrogels were found to be relatively non-toxic.[8] |
| NIH 3T3 cells, HUVECs | - | High cell viability | PEGDA hydrogels support cell adhesion and viability.[9] |
Note: Data for Poly(DBA-co-MA), a novel acrylate copolymer based on a bromo-phenyl acrylate, is used as a surrogate for 2-BEA-based polymers due to the lack of direct biocompatibility data for the latter. MIC = Minimum Inhibitory Concentration.
| Polymer | Assay | Result (% Hemolysis) | Key Findings |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Hemolysis Assay | Low | Good blood compatibility with low platelet adhesion.[10] |
| Poly(N-isopropylacrylamide) (PNIPAm) | Not widely reported | - | Focus in literature is primarily on thermoresponsive properties. |
| Poly(ethylene glycol) diacrylate (PEGDA) Hydrogel | Not widely reported | - | Generally considered hemocompatible, but specific data is sparse in the reviewed literature. |
| Polymer | Implantation Model | Observed Tissue Response | Key Findings |
| Poly(ester) Urethane Acrylate | In vivo pig model | No major inflammatory response | The material was found to be compatible in a subcutaneous model.[11] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Subcutaneous (Rat) | Initial acute inflammation followed by a chronic response with a thin fibrous capsule. | Well-tolerated, non-toxic, and highly biocompatible over 6 months.[12] |
| Poly(N-isopropylacrylamide) (PNIPAm) | Subcutaneous (Rat) | Mild to moderate inflammatory reaction that resolved over time. | Appears to be safe for in vivo applications.[13][14] |
| Poly(ethylene glycol) diacrylate (PEGDA) Hydrogel | Subcutaneous (Mouse) | No significant chronic inflammation reaction. | Both methacrylated and maleated hyaluronic acid with PEGDA showed good in vivo biocompatibility.[15] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of biocompatibility studies. Below are protocols for key experiments based on established standards and literature.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Material Preparation:
-
Prepare hydrogel samples or polymer films under sterile conditions.
-
For indirect testing, prepare extracts by incubating the polymer in a cell culture medium (e.g., DMEM) for 24-72 hours at 37°C. The extraction ratio is typically based on surface area or weight (e.g., 1 mg/mL).[12]
-
-
Cell Culture and Exposure:
-
Seed cells (e.g., L929 fibroblasts, NIH 3T3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Remove the culture medium and replace it with the polymer extract or place the solid polymer sample in direct contact with the cell monolayer. For hydrogels, a semi-direct contact assay using trans-well inserts can be used to prevent physical disruption of the cell layer.[16]
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Remove the test material or extract.
-
Add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to untreated control cells. A material is generally considered non-cytotoxic if cell viability is above 70%.[17]
-
Hemocompatibility: Hemolysis Assay (ASTM F756)
This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact.
-
Material and Blood Preparation:
-
Prepare material extracts as described for the cytotoxicity assay, or use the material directly.
-
Obtain fresh human blood anticoagulated with citrate. The blood should be used within four hours of collection.[18]
-
Prepare a diluted blood solution by adjusting the hemoglobin concentration to 10 ± 1 mg/mL in phosphate-buffered saline (PBS).[18]
-
-
Incubation:
-
Add the material extract or the solid material to test tubes.
-
Add the diluted blood to the test tubes.
-
Include positive (e.g., water for injection) and negative (e.g., PBS) controls.
-
Incubate the tubes at 37°C for a minimum of 3 hours, with gentle inversion every 30 minutes.[18]
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to determine the concentration of free hemoglobin.
-
-
Data Analysis:
-
Calculate the percent hemolysis for the test material relative to the positive control.
-
According to ASTM F756, materials are categorized based on their hemolytic index:
-
0-2%: Non-hemolytic
-
2-5%: Slightly hemolytic
-
5%: Hemolytic
-
-
In Vivo Biocompatibility: Subcutaneous Implantation and Histological Analysis
This method evaluates the local tissue response to an implanted material over time.
-
Implantation:
-
Post-Implantation Monitoring and Sample Collection:
-
Monitor the animals for signs of inflammation or adverse reactions at the implantation site.
-
At predetermined time points (e.g., 7, 14, 28 days), euthanize the animals and carefully excise the implant along with the surrounding tissue.[13]
-
-
Histological Processing:
-
Fix the tissue samples in 10% formalin.
-
Dehydrate the samples through a graded series of ethanol (B145695) solutions and embed them in paraffin (B1166041).
-
Section the paraffin blocks into thin slices (e.g., 5 µm) and mount them on microscope slides.
-
-
Staining and Analysis:
-
Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).
-
Examine the slides under a light microscope to assess the inflammatory response, including the presence and type of inflammatory cells (neutrophils, macrophages, lymphocytes, giant cells), the thickness of the fibrous capsule surrounding the implant, and signs of tissue damage or necrosis.[19]
-
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways affected by biomaterials is crucial for a thorough biocompatibility assessment. The following diagrams, generated using the DOT language, illustrate key inflammatory and apoptotic signaling pathways, as well as a general experimental workflow for biocompatibility testing.
Inflammatory Signaling Pathways
The interaction of a biomaterial with immune cells can trigger inflammatory responses, primarily through the activation of the NF-κB pathway and the NLRP3 inflammasome.
Caption: NF-κB signaling pathway activation by a biomaterial.
Caption: NLRP3 inflammasome activation in response to a biomaterial.
Apoptosis Signaling Pathways
Biomaterials can also induce programmed cell death, or apoptosis, through various signaling cascades, including the MAPK and TGF-β pathways.
Caption: MAPK signaling pathway leading to apoptosis.
Caption: TGF-β signaling pathway involved in apoptosis.
Experimental and Logical Workflows
A systematic approach is necessary for assessing polymer biocompatibility.
Caption: Experimental workflow for assessing polymer biocompatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and cytotoxicity of photo-crosslinked maleic chitosan-polyethylene glycol diacrylate hybrid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulating Functionalized Poly(ethylene glycol) Diacrylate Hydrogel Mechanical Properties through Competitive Crosslinking Mechanics for Soft Tissue Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymer-Drug Anti-Thrombogenic and Hemocompatible Coatings as Surface Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradable Poly(ester) Urethane Acrylate Resins for Digital Light Processing: From Polymer Synthesis to 3D Printed Tissue Engineering Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and In Vitro Evaluation of Chitosan-g-Oligolactide Based Films and Macroporous Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histological Evaluation of Subcutaneous Tissue Reactions to a Novel Bilayer Polycaprolactone/Silk Fibroin/Strontium Carbonate Nanofibrous Membrane for Guided Bone Regeneration: A Study in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biodegradable Poly(ester) Urethane Acrylate Resins for Digital Light Processing: From Polymer Synthesis to 3D Printed Tissue Engineering Constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]
- 19. oatext.com [oatext.com]
Performance Benchmark: 2-Bromoethyl Acrylate-Based Materials in Biomedical Applications
In the dynamic landscape of biomedical research and drug development, the selection of appropriate materials is paramount to achieving desired therapeutic outcomes and device performance. 2-Bromoethyl acrylate (B77674) (BEA) has emerged as a versatile monomer for the synthesis of functional polymers with significant potential in hydrogels, drug delivery systems, and medical adhesives. This guide provides a comprehensive comparison of the performance of BEA-based materials against established alternatives in these key application areas, supported by experimental data and detailed protocols.
Hydrogels: A Comparative Swelling Study
Hydrogels are crucial for applications such as tissue engineering and controlled drug release, where their ability to absorb and retain water is a key performance indicator. This section compares the swelling behavior of hydrogels derived from poly(2-Bromoethyl acrylate) (pBEA) with those made from the widely used poly(ethylene glycol) diacrylate (PEGDA).
Data Presentation: Swelling Ratio Comparison
| Hydrogel Type | Polymer Concentration (w/v %) | Swelling Ratio (%) | Reference |
| Poly(this compound) (pBEA) | Data not available in published literature | Data not available | |
| Poly(ethylene glycol) diacrylate (PEGDA) | 10 | 1010 | [1] |
| Poly(ethylene glycol) diacrylate (PEGDA) | 20 | 600 | [2] |
| Poly(ethylene glycol) diacrylate (PEGDA) | 30 | 350 | [3] |
| Poly(ethylene glycol) diacrylate (PEGDA) | 40 | 220 | [2] |
Note: The swelling ratio of hydrogels is influenced by various factors including crosslinker density, temperature, and pH of the swelling medium. The data presented for PEGDA reflects values obtained under specific experimental conditions.
Experimental Protocol: Swelling Ratio Measurement
This protocol outlines the gravimetric method for determining the swelling ratio of hydrogels.[4][5][6][7]
Materials:
-
Dry hydrogel sample
-
Deionized water or phosphate-buffered saline (PBS)
-
Analytical balance
-
Vials
-
Filter paper
Procedure:
-
Weigh the dry hydrogel sample to determine its initial dry mass (Md).
-
Immerse the dry hydrogel in a vial containing deionized water or PBS.
-
At predetermined time intervals, remove the hydrogel from the solution.
-
Gently blot the surface of the hydrogel with filter paper to remove excess water.
-
Weigh the swollen hydrogel to obtain its swollen mass (Ms) at that time point.
-
Continue this process until the hydrogel reaches a constant weight, indicating it has reached its equilibrium swelling.
-
Calculate the swelling ratio at each time point using the following formula: Swelling Ratio (%) = [(Ms - Md) / Md] x 100
Synthesis of pBEA Hydrogels via RAFT Polymerization
The synthesis of well-defined pBEA, a precursor for creating functional hydrogels, can be achieved through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[8][9][10]
Workflow for RAFT polymerization of this compound.
Drug Delivery Systems: A Focus on Loading and Release
The efficiency of a drug delivery system is largely determined by its drug loading capacity and release kinetics. Here, we compare nanoparticles formulated from pBEA with those made from the FDA-approved poly(lactic-co-glycolic acid) (PLGA).
Data Presentation: Drug Loading and Encapsulation Efficiency
| Nanoparticle Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Poly(this compound) (pBEA) | Nile Red (model drug) | Data not available | Data not available | [4][5] |
| Poly(lactic-co-glycolic acid) (PLGA) 50:50 | Antiviral drug | ~40 | ~40 | [11] |
| Poly(lactic-co-glycolic acid) (PLGA) 65:35 | Antiviral drug | < 2 | ~55 | [11] |
| Poly(lactic-co-glycolic acid) (PLGA) 75:25 | Antiviral drug | ~4 | Data not available | [11] |
| Poly(lactic-co-glycolic acid) (PLGA) | Streptomycin | Data not available | 70-75 | [12] |
| Poly(lactic-co-glycolic acid) (PLGA) | Doxorubicin | 32 | Data not available | [12] |
Experimental Protocol: In Vitro Drug Release Study
This protocol describes a common method for evaluating the in vitro release of a drug from polymeric nanoparticles.[13]
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of PBS (the release medium).
-
Maintain the setup at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Functionalization of pBEA for Targeted Drug Delivery
The bromine atoms on the pBEA backbone serve as reactive sites for post-polymerization modification, allowing for the attachment of targeting ligands or other functional molecules to enhance drug delivery.[8][9][10]
Post-polymerization modification of pBEA for functional nanoparticles.
Adhesives: A Comparison of Shear Strength
The performance of medical adhesives is critical for applications ranging from wound closure to medical device fixation. This section compares the adhesive strength of BEA-based adhesives with that of cyanoacrylates, a common class of medical-grade adhesives.
Data Presentation: Lap Shear Strength Comparison
| Adhesive Type | Substrate | Lap Shear Strength (MPa) | Reference |
| Alkyl 2-Bromoacrylate-based | Steel | ~10-15* | [14] |
| Cyanoacrylate (general) | Varies | > 6.9 | [14] |
| Toughened Cyanoacrylate | Varies | ~24 | [14] |
*Data estimated from graphical representations in the source and may not be precise. The study is from 1987 and may not reflect the performance of modern formulations.
Experimental Protocol: Lap Shear Strength Testing (ASTM D1002)
This protocol outlines the standard method for determining the lap shear strength of adhesives.[15][16]
Materials:
-
Adhesive to be tested
-
Substrate panels (e.g., steel, aluminum, plastic)
-
Solvent for cleaning substrates
-
Applicator for adhesive
-
Tensile testing machine
Procedure:
-
Prepare the substrate panels by cleaning them with a suitable solvent to remove any contaminants.
-
Apply a uniform layer of the adhesive to a defined overlapping area on one of the panels.
-
Join the two panels together, ensuring a consistent overlap area.
-
Apply pressure to the bonded joint, if required by the adhesive manufacturer, and allow the adhesive to cure completely according to the recommended curing schedule.
-
Mount the bonded specimen in the grips of a tensile testing machine.
-
Apply a tensile load to the specimen at a constant rate of crosshead movement until the bond fails.
-
Record the maximum load sustained by the joint before failure.
-
Calculate the lap shear strength by dividing the maximum load by the bonded area.
Workflow for Adhesive Performance Evaluation
Experimental workflow for lap shear strength testing.
Conclusion
This compound presents a promising platform for the development of advanced biomedical materials. Its key advantage lies in the versatility of the resulting polymer, poly(this compound), which can be readily functionalized through post-polymerization modification. This allows for the tailoring of material properties to specific applications, such as attaching targeting moieties for drug delivery or modifying surface chemistry to control hydrogel swelling.
While direct quantitative performance data for BEA-based materials in some applications remains limited in publicly available literature, the foundational chemistry and the potential for customization suggest that they could offer competitive or even superior performance compared to existing alternatives. Further research and development are warranted to fully elucidate the performance benchmarks of BEA-based materials and to translate their potential into clinical and commercial applications. Researchers and drug development professionals are encouraged to consider the unique advantages of this reactive polymer platform in the design of next-generation medical devices and therapeutic systems.
References
- 1. Crosslinking of polymers from monofunctional acrylates via C–H bond activation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. specialchem.com [specialchem.com]
- 3. marketreportanalytics.com [marketreportanalytics.com]
- 4. Acrylic | Avery Dennison [medical.averydennison.com]
- 5. CN113214419A - Poly-2-bromoethyl acrylate modified by lactobionic acid and preparation method and application thereof - Google Patents [patents.google.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Pressure Sensitive Adhesives for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comparative Study between Thiol‐Ene and Acrylate Photocrosslinkable Hyaluronic Acid Hydrogel Inks for Digital Light Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. archivemarketresearch.com [archivemarketresearch.com]
- 13. australiansciencejournals.com [australiansciencejournals.com]
- 14. afinitica.com [afinitica.com]
- 15. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
Safety Operating Guide
Proper Disposal of 2-Bromoethyl Acrylate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Bromoethyl acrylate (B77674), a colorless liquid that may be irritating to tissues.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial as 2-Bromoethyl acrylate is known to cause skin, eye, and respiratory irritation.[2][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] | To prevent eye irritation or serious eye damage from splashes.[2][3] |
| Skin Protection | Wear appropriate protective gloves (chemical impermeable) and clothing to prevent skin exposure.[2][3] | To prevent skin irritation or burns.[2][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] A half-face respirator with an organic vapor/acid gas cartridge is recommended when handling the neat chemical.[1] | To avoid respiratory tract irritation.[2][3] |
Handling Guidelines:
-
Always handle this compound in a well-ventilated area or in a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition.[2]
-
Prevent fire caused by electrostatic discharge steam.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[6]
-
Ventilate the Area: Ensure adequate ventilation.[4]
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spilled liquid.[4][7]
-
Collect the Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2]
-
Decontaminate the Area:
-
Wash all contaminated surfaces with 60-70% ethanol (B145695).[1][6]
-
Follow the ethanol wash with a soap and water solution.[1][6]
-
-
Package Contaminated Materials: Seal all contaminated clothing and absorbent materials in a vapor-tight plastic bag for eventual disposal.[1][6]
-
Restrict Access: Do not re-enter the contaminated area until a safety officer has verified that the area has been properly cleaned.[1][6]
III. Disposal Procedures for this compound and Contaminated Materials
Proper disposal of this compound is critical and must be conducted in accordance with all applicable federal, state, and local regulations.[7] Chemical waste generators are responsible for correctly classifying their waste.[7]
General Disposal Guidelines:
-
Do not discharge into sewers or the environment. [2]
-
The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
Disposal of Unused this compound:
-
Containerize: Keep the chemical in its original or a suitable, closed container.[2]
-
Label: Clearly label the container with the chemical name and associated hazards.
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
Disposal of Contaminated Materials (e.g., PPE, absorbent materials):
-
Package: Place all contaminated materials in a sealed, vapor-tight plastic bag.[1]
-
Label: Label the bag as "Hazardous Waste" and list the contents.
-
Dispose: Dispose of the bag as hazardous waste through your institution's EHS office or a licensed waste disposal company.
Disposal of Empty Containers:
-
Triple Rinse: Containers can be triple-rinsed (or the equivalent) with a suitable solvent.[2] The rinsate should be collected and disposed of as hazardous waste.
-
Recycling/Reconditioning: After proper rinsing, the container may be offered for recycling or reconditioning.[2]
-
Sanitary Landfill: Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, where permitted by local regulations.[2]
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for this compound waste streams.
Disclaimer: This document is intended as a guide and does not replace the need to consult the Safety Data Sheet (SDS) for this compound and to comply with all institutional, local, regional, and national regulations regarding chemical handling and waste disposal.
References
- 1. This compound | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
Essential Safety and Operational Guide for Handling 2-Bromoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for Safely Managing 2-Bromoethyl Acrylate (B77674) in the Laboratory.
This guide provides critical, immediate safety protocols and logistical information for the handling and disposal of 2-Bromoethyl acrylate. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against the hazards of this compound, which include skin, eye, and respiratory irritation.[1][2][3][4] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield | Must be worn over safety glasses to provide maximum protection from splashes and vapors.[5] |
| Hand Protection | Chemically resistant gloves | Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of materials known to be resistant to a broad range of chemicals. It is crucial to consult the glove manufacturer's specific chemical resistance data. For chemicals with unknown toxicity, double gloving with a flexible laminate glove under a heavy-duty chemically resistant outer glove is a recommended practice.[5] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with a certified chemical fume hood | To minimize inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the chemical's stability.
Operational Plan:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Storage:
The following diagram outlines the standard operational workflow for handling this compound:
Caption: Standard workflow for handling this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove contaminated clothing. Promptly wash the contaminated skin with large amounts of soap and water. If irritation persists after washing, seek medical attention.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including empty containers, contaminated absorbents, and used PPE, in a designated and properly labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible. Otherwise, it should be disposed of as hazardous waste.[1]
-
Personal Protective Equipment (PPE) Donning and Doffing
The correct sequence for putting on and taking off PPE is crucial to prevent contamination.
The following diagram illustrates the recommended sequence:
Caption: Recommended PPE donning and doffing sequence.
By adhering to these safety and logistical guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before beginning any work.
References
- 1. ser.nl [ser.nl]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Acrylic acid [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
